1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNDRKSXLMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392363 | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895929-38-1 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore established synthetic routes, and discuss its potential biological activities and applications, drawing upon the broader context of pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates a fluorinated benzyl group, a common strategy in drug design to enhance metabolic stability and binding affinity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not extensively published, we can infer key properties from available data and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | [4] |
| Molecular Weight | 191.2 g/mol | [4] |
| Appearance | White to light-yellow solid | [5] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [5] |
| CAS Number | 895929-38-1 | [4] |
Note: Some properties are based on closely related analogs and general chemical principles.
The presence of the amine and pyrazole nitrogen atoms suggests that the molecule can act as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets. The fluorobenzyl group increases lipophilicity, potentially enhancing membrane permeability.
Synthesis and Reactivity
The synthesis of this compound can be achieved through established methods for pyrazole synthesis. A common and effective approach involves the condensation of a β-keto-nitrile with a substituted hydrazine, followed by N-alkylation.
General Synthetic Pathway
A plausible synthetic route is outlined below. This multi-step synthesis is a common strategy for preparing substituted pyrazoles.[6]
Caption: General synthetic pathway for this compound.
Step-by-Step Synthetic Protocol (Hypothetical)
The following is a generalized protocol based on standard organic synthesis techniques for similar pyrazole derivatives.
Step 1: Synthesis of 2-Fluorobenzylhydrazine
-
To a solution of 2-fluorobenzyl chloride or bromide in a suitable solvent (e.g., ethanol), add hydrazine hydrate in excess.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Step 2: Condensation to form the Pyrazole Ring
-
In a round-bottom flask, dissolve ethyl cyanoacetate and sodium ethoxide in ethanol to form the corresponding enolate.
-
Add the previously synthesized 2-fluorobenzylhydrazine to the reaction mixture.
-
Reflux the mixture for an extended period (e.g., 12-24 hours).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the pyrazolone intermediate.
-
Filter and wash the solid with water and a cold solvent.
Step 3: Conversion to the Final Product
-
The resulting 3-amino-1-(2-fluorobenzyl)-1H-pyrazol-5(4H)-one can exist in tautomeric forms. Conversion to the desired 3-ylamine may involve specific reaction conditions or further derivatization and reduction steps, which would require experimental optimization.
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, a singlet for the methylene (-CH₂-) protons, and signals for the pyrazole ring protons and the amine group. The protons on the pyrazole ring typically appear in the range of δ 7.5-8.0 ppm, while the methylene protons of the fluorobenzyl substituent are expected as a singlet around δ 5.3-5.6 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the fluorobenzyl group, and the methylene bridge. The carbonyl group in any pyrazolone intermediate would appear at a characteristic downfield shift (around 194.7 ppm for a similar compound).[8][9]
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring (around 1570-1615 cm⁻¹), and the C-F stretching of the fluorobenzyl group.[8][9]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The exact mass should be consistent with the molecular formula C₁₀H₁₀FN₃.
Potential Biological Activity and Applications
While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of therapeutic potential.
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[3] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). It is plausible that this compound could modulate inflammatory pathways.
Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of anticancer agents.[2] Pyrazole derivatives have been shown to act as inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[7] Furthermore, some N-benzyl-pyrazolyl derivatives have been investigated as modulators of autophagy and mTORC1 signaling, pathways critical for cancer cell survival and proliferation.[10]
Caption: Potential mechanisms of anticancer activity for pyrazole derivatives.
Applications in Materials Science
Derivatives of pyrazole are also being explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to their favorable photophysical properties.[7] While research in this area for this compound is not yet established, its structural features suggest it could be a candidate for such investigations.
Conclusion and Future Directions
This compound is a molecule with significant potential, primarily in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological properties. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic characterization. Subsequently, a thorough investigation of its biological activities, including its potential as an anti-inflammatory, anticancer, or neuroprotective agent, is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.
References
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
molbank - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-BROMO-1-(2-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE - cas-standard.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5). Retrieved January 17, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 895929-38-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structural Elucidation of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
In the landscape of modern drug discovery and materials science, substituted heterocyclic scaffolds, such as pyrazoles, are of paramount importance due to their diverse pharmacological activities. The precise arrangement of substituents on these core structures dictates their biological function, efficacy, and safety profile. Consequently, the unambiguous structural elucidation of novel compounds like this compound is not merely an academic exercise but a foundational pillar of scientific integrity and a prerequisite for further development.
This guide provides a comprehensive, multi-technique workflow for the structural confirmation of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind experimental choices. Each analytical step is presented as a self-validating system, where data from one technique corroborates and builds upon the last, culminating in a cohesive and irrefutable structural assignment.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in characterizing any new chemical entity is to determine its molecular formula and identify the primary functional groups present. This foundational data provides the basic building blocks and constraints for all subsequent structural analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecule with high precision (typically to four decimal places). This allows for the unambiguous calculation of the molecular formula, which is the cornerstone of structure elucidation. We utilize Electrospray Ionization (ESI) as it is a "soft" ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and yielding a clear molecular ion peak.[1]
The expected species is the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Exact Mass (M) | 191.0859 g/mol |
| Observed Ion [M+H]⁺ | 192.0937 m/z |
Experimental Protocol: ESI-MS Analysis [2]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Take 10 µL of this stock solution and dilute it with 1 mL of the same solvent, adding 0.1% formic acid to promote protonation.[3]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[1]
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The instrument's software will use the measured m/z value of the [M+H]⁺ peak to calculate the most likely elemental compositions. The formula C₁₀H₁₀FN₃ should be the top hit with a mass error of < 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] This allows us to confirm the presence of the amine (N-H bonds), aromatic rings (C=C and C-H bonds), and the carbon-fluorine bond.
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3150-3000 | C-H Aromatic Stretch | Benzene & Pyrazole Rings |
| 2980-2850 | C-H Aliphatic Stretch | Methylene Bridge (-CH₂-) |
| 1620-1580 | C=N & C=C Stretch | Pyrazole & Benzene Rings |
| 1500-1450 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1250-1150 | C-F Stretch | Aryl-Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR [4][5]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum should clearly show the absorption bands corresponding to the functional groups listed above.
Constructing the Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.[6]
Atom Numbering Scheme: A consistent numbering scheme is essential for unambiguous spectral assignment.
Figure 1: Atom numbering for spectral assignment.
Experimental Protocol: 1D & 2D NMR Acquisition [7][8]
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to ensure they are observable.
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Determine the 90° pulse width.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D Spectra: Using standard, pre-defined parameter sets, acquire the following 2D spectra: COSY, HSQC, and HMBC.[9] These experiments can typically be completed in a few hours on a modern spectrometer.[10]
1D NMR Analysis (¹H and ¹³C)
¹H NMR (400 MHz, DMSO-d₆): Predicted Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | d | 1H | H5 | Pyrazole proton adjacent to N-benzyl, deshielded. Coupled to H4. |
| ~7.40-7.10 | m | 4H | H8, H9, H10, H11 | Aromatic protons of the fluorobenzyl group. Complex pattern due to mutual coupling and coupling to ¹⁹F. |
| ~5.90 | d | 1H | H4 | Pyrazole proton adjacent to the amine group. Coupled to H5. |
| ~5.50 | s (br) | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. |
| ~5.30 | s | 2H | H6 (-CH₂-) | Methylene bridge protons, appear as a singlet as there are no adjacent protons. |
¹³C NMR (101 MHz, DMSO-d₆): Predicted Spectrum
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~158.0 | No signal | C3 | Carbon bearing the amine group, highly deshielded. |
| ~159.0 (d, ¹JCF ≈ 245 Hz) | No signal | C12 | Carbon directly attached to fluorine, shows large one-bond C-F coupling. |
| ~135.0 | Positive | C5 | Pyrazole CH, adjacent to N-benzyl. |
| ~131.0 - 124.0 | Positive / No signal | C7, C8, C9, C10, C11 | Aromatic carbons of the fluorobenzyl group. Signals will show smaller ²JCF and ³JCF couplings. |
| ~95.0 | Positive | C4 | Pyrazole CH, shielded by the adjacent amine group. |
| ~50.0 | Negative | C6 (-CH₂-) | Aliphatic methylene carbon. |
2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.[11]
Workflow for Structural Assembly using 2D NMR
Figure 2: Logical workflow for structure elucidation using 2D NMR.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12]
-
Key Correlation: A cross-peak between the pyrazole protons at ~7.60 ppm (H5) and ~5.90 ppm (H4) confirms their adjacency on the pyrazole ring.
-
Other Correlations: Complex cross-peaks will be observed within the ~7.40-7.10 ppm region, confirming the connectivity of the aromatic protons on the fluorobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing definitive ¹H-¹³C one-bond correlations.[13][14]
-
Key Correlations:
-
δH ~7.60 (H5) will correlate with δC ~135.0 (C5).
-
δH ~5.90 (H4) will correlate with δC ~95.0 (C4).
-
δH ~5.30 (H6) will correlate with δC ~50.0 (C6).
-
Each aromatic proton will correlate with its corresponding aromatic carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated fragments of the molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[15][16]
Key HMBC Correlations to Confirm the Structure
Figure 3: Critical HMBC correlations establishing connectivity.
-
Benzyl-to-Pyrazole Link: The most critical correlation is from the methylene protons (H6, δH ~5.30) to the pyrazole carbon C5 (δC ~135.0). This unambiguously proves that the benzyl group is attached to the pyrazole ring at the N1 position, adjacent to C5.
-
Benzyl-to-Aromatic Link: The methylene protons (H6) will also correlate to the aromatic ipso-carbon C7 and the ortho-carbon C12, confirming the CH₂-Aryl bond.
-
Intra-Ring Correlations: Correlations from H5 to C3 and C4, and from H4 to C5 and C3, will confirm the substitution pattern on the pyrazole ring.
The Gold Standard: Single-Crystal X-Ray Diffraction
While the combination of MS and NMR provides a definitive structure in solution, Single-Crystal X-Ray Diffraction provides absolute, undeniable proof of the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.[17][18]
Expertise & Rationale: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a 3D electron density map, from which the atomic positions can be determined with extremely high precision.[19]
Experimental Protocol: Crystal Growth and Data Collection [20]
-
Crystal Growth: High-quality single crystals are paramount.[21] A common method is slow evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) to create a saturated solution.
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Alternatively, solvent layering can be used, where a poor solvent (like hexane) is carefully layered on top of a solution of the compound in a good solvent (like dichloromethane).
-
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size, free of cracks and defects) under a microscope and mount it on a goniometer head.[19]
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.[17] The instrument rotates the crystal and collects the diffraction data on a detector over a wide range of angles.
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure, typically using direct methods. The resulting atomic model is then refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.
Synthesis and Conclusion
The convergence of data from multiple, independent analytical techniques provides an exceptionally high degree of confidence in the final structural assignment.
-
Mass Spectrometry confirmed the molecular formula as C₁₀H₁₀FN₃.
-
FTIR Spectroscopy identified the key functional groups: a primary amine, aromatic rings, a methylene group, and a C-F bond.
-
1D NMR provided the count and chemical environment of all unique protons and carbons.
-
2D NMR (COSY, HSQC, and HMBC) connected these individual atoms, establishing the pyrazole and fluorobenzyl fragments and, most critically, linking the benzyl CH₂ group to the N1 position of the pyrazole ring.
-
X-Ray Crystallography , if successful, would provide the ultimate, unambiguous confirmation of this connectivity and the molecule's 3D conformation.
Collectively, these data irrefutably establish the structure of the compound as This compound . This rigorous, multi-faceted approach ensures the scientific integrity required for publication, patenting, and progression into further research and development pipelines.
References
-
Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 627-638. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information for General. Retrieved from [Link]
-
Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. Retrieved from [Link]
- Williams, A. J., & Martin, G. E. (2018). Two-dimensional NMR Basics. In Optimizing NMR Methods for Structure Elucidation (pp. 82-107). Royal Society of Chemistry.
-
Sustainability. (n.d.). Two Dimensional NMR Elucidation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]
-
Konermann, L., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 2-26. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of California, San Diego. (2022, March 22). Manually Setting up 2D experiments. Retrieved from [Link]
-
Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]
-
Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
University of Florida. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Sources
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 9. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. esg.sustainability-directory.com [esg.sustainability-directory.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 21. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a key heterocyclic building block in medicinal chemistry. The document outlines a robust and well-established two-step synthetic sequence, beginning with the cyclization reaction to form the 3-aminopyrazole core, followed by a regioselective N-alkylation. Detailed mechanistic insights, step-by-step experimental protocols, characterization data, and critical safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] Specifically, 3-aminopyrazole derivatives serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[1] this compound incorporates a 2-fluorobenzyl moiety, a common substituent in medicinal chemistry known to modulate pharmacokinetic and pharmacodynamic properties. This guide details a reliable and scalable synthetic approach to this valuable compound.
The synthesis is logically divided into two primary stages:
-
Formation of the 3-Aminopyrazole Core: Achieved through the condensation of a β-ketonitrile with hydrazine.
-
Regioselective N-Alkylation: Introduction of the 2-fluorobenzyl group onto the N1 position of the pyrazole ring.
This document will elaborate on the underlying chemical principles, provide actionable protocols, and offer insights into process control and validation.
Retrosynthetic Analysis & Mechanistic Considerations
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the N1-benzyl bond, leading back to 3-aminopyrazole and a suitable 2-fluorobenzyl electrophile. The 3-aminopyrazole core itself can be disconnected to reveal a β-ketonitrile and hydrazine, which are readily available starting materials.
Figure 1. Retrosynthetic analysis of the target compound.
Step 1: 3-Aminopyrazole Synthesis via Cyclocondensation
The formation of the 3-aminopyrazole ring is a classic cyclocondensation reaction.[1] The most common method involves the reaction of a β-ketonitrile with hydrazine. The mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon.
-
Tautomerization: The resulting intermediate tautomerizes to yield the aromatic 3-aminopyrazole.
This reaction is typically conducted in a protic solvent like ethanol and can be catalyzed by acid or base, although it often proceeds well under neutral conditions with heating.
Step 2: N-Alkylation and the Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-aminopyrazole, can potentially yield two different regioisomers: the N1- and N2-alkylated products. The regioselectivity of this reaction is a critical consideration and is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent.[4][5][6]
For 3-aminopyrazole, alkylation generally favors the N1 position. This preference can be explained by a combination of electronic and steric factors:
-
Electronic Effects: The N1 nitrogen is adjacent to the carbon bearing the amino group, which can influence the electron density and acidity of the N-H protons.
-
Steric Hindrance: The amino group at the C3 position can sterically hinder the approach of the electrophile to the adjacent N2 nitrogen, making the N1 position more accessible.
The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is standard. The base deprotonates the pyrazole ring to form the pyrazolate anion, which is a potent nucleophile. The subsequent reaction with the 2-fluorobenzyl halide proceeds via an SN2 mechanism.
Detailed Synthesis Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Wt. | Moles (equiv.) | Quantity | Notes |
| Step 1: 3-Aminopyrazole | ||||
| 3-Oxopropanenitrile (Cyanoacetaldehyde) | 69.06 g/mol | 1.0 | User-defined | Often used as a solution |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 g/mol | 1.0-1.1 | Calculate based on substrate | Caution: Toxic and corrosive |
| Ethanol (EtOH) | 46.07 g/mol | - | Sufficient to dissolve | Solvent |
| Step 2: N-Alkylation | ||||
| 3-Aminopyrazole | 83.09 g/mol | 1.0 | From Step 1 | Intermediate |
| Sodium Hydride (60% dispersion in oil) | 40.00 g/mol | 1.1-1.2 | Calculate based on substrate | Caution: Flammable solid |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | Sufficient to dissolve | Anhydrous solvent |
| 2-Fluorobenzyl chloride | 144.57 g/mol | 1.0-1.1 | Calculate based on substrate | Lachrymator |
Experimental Workflow
Figure 2. Overall experimental workflow diagram.
Step-by-Step Protocol: Synthesis of 3-Aminopyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Hydrazine Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.0-1.1 eq) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-aminopyrazole.
Step-by-Step Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (60% in mineral oil, 1.1-1.2 eq) in anhydrous DMF. Cool the suspension to 0°C.
-
Deprotonation: Dissolve 3-aminopyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium pyrazolate salt should be observed.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add 2-fluorobenzyl chloride (1.0-1.1 eq) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure, showing characteristic peaks for the pyrazole ring protons, the benzyl group, and the amino protons. The fluorine atom will cause characteristic splitting in the aromatic region of both spectra.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₁₀FN₃, MW: 191.21 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
2-Fluorobenzyl chloride: Is a lachrymator (causes tearing) and is corrosive. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential teratogen. Handle with care and ensure proper ventilation.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the cyclocondensation of a β-ketonitrile with hydrazine, followed by a regioselective N-alkylation with 2-fluorobenzyl chloride. Careful control over reaction conditions, particularly during the alkylation step, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical intermediate for applications in drug discovery and development.
References
- Vertex AI Search. (n.d.). Time in Washington, DC, US. Retrieved January 17, 2026.
- Synfacts. (2009). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 2009(08), 0838-0838.
- ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. Retrieved January 17, 2026.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
- Google Patents. (n.d.). EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles. Retrieved January 17, 2026.
- National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 17, 2026.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Recent advances in the synthesis of new pyrazole deriv
- National Center for Biotechnology Information. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. PubChem. Retrieved January 17, 2026.
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Retrieved January 17, 2026.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (2025).
- Surmont, R., Verniest, G., De Schrijver, M., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5466823A - Substituted pyrazolyl benzenesulfonamides. Retrieved January 17, 2026.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Google Patents. (n.d.). WO2019150392A1 - Pyrazole compounds and preparation thereof. Retrieved January 17, 2026.
- Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones. Retrieved January 17, 2026.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 17, 2026.
- Smolecule. (n.d.). 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine. Retrieved January 17, 2026.
- ResearchGate. (2025).
- Taylor & Francis Online. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- International Journal of Current Research. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 17, 2026.
- ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
A Senior Application Scientist's Perspective on Elucidating a Novel Therapeutic Candidate's Core Biological Function
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory functions.[1][2][3][4][5][6][7][8] This guide focuses on the specific, yet largely uncharacterized molecule, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. In the absence of direct mechanistic data for this compound, this document proposes a well-founded, primary hypothesized mechanism of action centered on the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis. This hypothesis is built upon the established activities of structurally similar 1H-pyrazol-3-amine derivatives that have shown potent and selective RIPK1 inhibition.[2][3] We present a comprehensive roadmap for researchers, detailing the experimental workflows required to rigorously test this hypothesis, from initial target engagement to cellular functional assays and selectivity profiling. Our objective is to provide a robust, self-validating framework for elucidating the therapeutic potential of this promising compound.
Introduction: The Therapeutic Promise of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile synthetic accessibility. The aminopyrazole moiety, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors. This is due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The subject of this guide, this compound, features this core aminopyrazole structure, appended with a 2-fluorobenzyl group at the N1 position. While this specific molecule is not extensively characterized in the public literature, its structural alerts strongly suggest a potential role as a competitive enzyme inhibitor.
Recent breakthroughs in the field have highlighted the therapeutic potential of inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) for the treatment of immune-mediated inflammatory diseases.[2][3] Notably, several potent and selective RIPK1 inhibitors are based on the 1H-pyrazol-3-amine scaffold.[2] Therefore, this guide will proceed under the primary working hypothesis that this compound functions as a RIPK1 inhibitor.
Proposed Primary Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammation, infection, and tissue damage. It is a key signaling node in the tumor necrosis factor (TNF) receptor pathway. Aberrant RIPK1 activation is implicated in the pathophysiology of numerous inflammatory conditions, including inflammatory bowel disease and systemic inflammatory response syndrome.[2][3] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy to mitigate necroptosis-associated inflammation.[2]
Hypothesized Mechanism of Action: Competitive Inhibition of RIPK1
We propose that this compound acts as a Type I kinase inhibitor, binding to the ATP pocket of RIPK1 in its active conformation. The proposed binding mode involves the pyrazol-3-ylamine core forming key hydrogen bonds with the hinge region of the kinase, while the 2-fluorobenzyl group occupies a hydrophobic pocket, contributing to binding affinity and selectivity.
Proposed Signaling Pathway
The proposed mechanism of action is situated within the TNF-α signaling pathway, where this compound is hypothesized to block the downstream signaling cascade that leads to necroptosis.
Caption: Proposed inhibition of the RIPK1-mediated necroptosis pathway.
Experimental Validation Workflow
A multi-tiered approach is essential to validate the hypothesized mechanism of action. The following experimental protocols provide a self-validating system, starting from direct target engagement and moving towards cellular and functional consequences.
Tier 1: Direct Target Engagement and In Vitro Activity
The initial step is to confirm direct binding of the compound to RIPK1 and its subsequent inhibitory effect on the enzyme's catalytic activity.
Experimental Workflow Diagram
Caption: Tier 1 workflow for assessing direct RIPK1 binding and inhibition.
Protocol 3.1.1: ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantitatively measures ADP produced during a kinase reaction, allowing for the determination of enzyme inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1.
-
Materials:
-
Recombinant human RIPK1 (e.g., from Thermo Fisher Scientific).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
ATP.
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound, serially diluted in DMSO.
-
-
Procedure:
-
Prepare the kinase reaction mixture: Add RIPK1 and MBP substrate to the kinase buffer.
-
Add 5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 50 nL of serially diluted compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement and Functional Assays
The next step is to confirm that the compound can engage RIPK1 in a cellular context and inhibit its downstream signaling.
Protocol 3.2.1: In-Cell Western for Phospho-RIPK1
This assay measures the phosphorylation of RIPK1 at Ser166, a key marker of its activation, in response to a stimulus.
-
Objective: To assess the ability of the compound to inhibit TNF-α-induced RIPK1 phosphorylation in human monocytic THP-1 cells.
-
Materials:
-
THP-1 cells.
-
RPMI-1640 medium, 10% FBS.
-
Human TNF-α.
-
Smac mimetic (e.g., Birinapant) to promote necroptosis.
-
Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166) and Mouse anti-GAPDH.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with serially diluted this compound for 1 hour.
-
Stimulate the cells with a combination of TNF-α and a Smac mimetic for 4 hours.
-
Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for phospho-RIPK1 and normalize to the GAPDH loading control. Determine the cellular EC50.
-
Tier 3: Kinase Selectivity Profiling
To be a viable therapeutic candidate, the compound should exhibit selectivity for its intended target over other kinases to minimize off-target effects.
Protocol 3.3.1: KinomeScan™ Selectivity Profiling
-
Objective: To profile the binding of this compound against a broad panel of human kinases.
-
Methodology: This is typically performed as a service (e.g., by DiscoverX/Eurofins). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The results are reported as percent of control, where a lower percentage indicates stronger binding.
-
Data Interpretation: The results are often visualized as a dendrogram. A highly selective compound will show strong inhibition of only RIPK1 and minimal interaction with other kinases.
Data Presentation and Interpretation
Quantitative data from the described experiments should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro and Cellular Potency
| Assay Type | Parameter | This compound | Reference Compound (e.g., Necrostatin-1) |
| Biochemical | |||
| ADP-Glo™ Kinase Assay | RIPK1 IC50 (nM) | Hypothetical Value: 50 | Known Value |
| LanthaScreen™ Binding | RIPK1 Kd (nM) | Hypothetical Value: 35 | Known Value |
| Cellular | |||
| In-Cell Western | p-RIPK1 EC50 (nM) | Hypothetical Value: 250 | Known Value |
| Cell Viability (Necroptosis) | EC50 (nM) | Hypothetical Value: 300 | Known Value |
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logical pathway to investigate the mechanism of action of this compound, centered on the well-supported hypothesis of RIPK1 inhibition. Successful validation through the proposed experimental tiers would establish this compound as a promising lead for the development of novel anti-inflammatory therapeutics. Future work would involve pharmacokinetic and pharmacodynamic studies, followed by in vivo efficacy testing in animal models of inflammatory disease, such as TNF-α-induced systemic inflammatory response syndrome or DSS-induced colitis.[2] The structural similarity to other biologically active pyrazole derivatives, including potential GSK-3β inhibitors, also warrants counter-screening to ensure the observed cellular effects are indeed mediated by the intended target.[9]
References
-
PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
Yan, N., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
-
MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]
-
PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
CAS Standard Information Network. 4-BROMO-1-(2-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE Standard Product. CAS Standard Information Network. [Link]
-
PubChem. Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 5-imino-4-(3-trifluoromethyl-phenylazo)-5H-pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound Inquiry. ChemBK. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
National Center for Biotechnology Information. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][10]triazolo[3,4- b ][2][9][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. National Center for Biotechnology Information. [Link]
-
Naito, T., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin. [Link]
-
Al-Ghorbani, M., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2 [smolecule.com]
- 6. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Potential of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Predictive Analysis and Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the predicted biological activity of the novel heterocyclic compound, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and a comprehensive review of structurally related compounds to construct a robust, predictive framework for its potential therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7][8][9] The specific substitution pattern of this compound—featuring a 2-fluorobenzyl group at the N1 position and an amine at the C3 position—suggests a strong potential for targeted biological activity, particularly in the realms of kinase inhibition and the modulation of inflammatory pathways. The strategic inclusion of a fluorine atom is a common tactic in modern drug design to enhance metabolic stability and binding affinity.[10]
This guide will first propose a viable synthetic route for the compound, followed by a detailed analysis of its predicted biological profile, with a focus on its potential as a kinase inhibitor and an inhibitor of necroptosis. Finally, a comprehensive set of detailed experimental protocols is provided to enable the empirical validation of these hypotheses.
I. Chemical Synthesis: A Proposed Pathway
The synthesis of this compound can be approached through established methods for constructing substituted pyrazole rings. A highly plausible route involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. This method is widely used for its efficiency and versatility in generating 3-aminopyrazole derivatives.
A proposed two-step synthesis is outlined below:
-
Synthesis of 2-Fluorobenzylhydrazine: This key intermediate can be prepared from 2-fluorobenzyl chloride or bromide via reaction with hydrazine hydrate. Careful control of reaction conditions is necessary to minimize the formation of the bis-substituted product.
-
Cyclocondensation Reaction: The 2-fluorobenzylhydrazine is then reacted with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde), in a suitable solvent like ethanol, often with catalytic acid. This reaction proceeds via initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the final product, this compound.
II. Predicted Biological Profile and Mechanistic Rationale
The structural features of this compound strongly suggest its potential as a modulator of key cellular signaling pathways, particularly those governed by protein kinases and mediators of cell death.
A. Kinase Inhibition
The pyrazole scaffold is a cornerstone of many potent and selective kinase inhibitors.[11][12] The 3-amino group can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the N1-benzyl substituent can occupy the hydrophobic pocket of the kinase active site. The 2-fluoro substitution on the benzyl ring can further enhance binding affinity through favorable electrostatic or hydrophobic interactions and improve metabolic stability by blocking potential sites of oxidation.
Potential kinase targets could include:
-
Receptor Tyrosine Kinases (RTKs): Such as FLT3, which is often dysregulated in acute myeloid leukemia.[12][13]
-
Cyclin-Dependent Kinases (CDKs): Which are central regulators of the cell cycle and are frequently targeted in cancer therapy.[11]
-
Inflammatory Kinases: Such as Receptor-Interacting Protein Kinase 1 (RIPK1).
III. Proposed Experimental Validation
To empirically test the predicted biological activities, a tiered approach of in vitro assays is recommended. The following protocols provide a self-validating system to assess the compound's potential.
A. Protocol 1: Kinase Inhibition Profiling (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Objective: To determine the inhibitory potential of the compound against a panel of selected kinases (e.g., RIPK1, FLT3, CDK2).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in kinase buffer (e.g., from 100 µM to 1 nM).
-
Prepare kinase, substrate, and ATP solutions in kinase buffer at 2X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of 2X ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
An In-depth Technical Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for creating these molecules, explore their biological targets and structure-activity relationships, and provide detailed protocols for their evaluation, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in forming favorable interactions with a wide array of biological targets.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[1][3] The 3-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of diverse and potent bioactive molecules.[1]
The focus of this guide, the this compound core, combines the favorable properties of the 3-aminopyrazole with a substituted benzyl group. The fluorine atom on the benzyl ring can modulate the compound's electronic properties, metabolic stability, and binding interactions, making this scaffold a promising starting point for the development of targeted therapies.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives generally involves a multi-step process, beginning with the formation of the core 3-aminopyrazole ring, followed by N-alkylation with the desired benzyl halide.
Core Synthesis of 3-Aminopyrazole
The most common and efficient methods for synthesizing the 3-aminopyrazole scaffold involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[4]
Key Synthetic Routes:
-
From β-Ketonitriles: The reaction of a β-ketonitrile with hydrazine is a widely used method. The initial step is the formation of a hydrazone via nucleophilic attack of the hydrazine on the ketone. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole ring.[4]
-
From α,β-Unsaturated Nitriles: Another major route involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines.[4]
General Protocol for 3-Aminopyrazole Synthesis from a β-Ketonitrile:
This protocol describes a general procedure for the synthesis of a 3-substituted-1H-pyrazol-5-amine.
Materials:
-
3-Oxo-propanenitrile derivative (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve the 3-oxo-propanenitrile derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and a catalytic amount of acetic acid to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-aminopyrazole.
Synthesis of this compound
Proposed Synthetic Protocol:
This protocol outlines a proposed method for the synthesis of the title compound starting from 3-aminopyrazole and 2-fluorobenzyl bromide.
Materials:
-
3-Aminopyrazole (1.0 eq)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-aminopyrazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Diagram of Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Biological Targets and Mechanism of Action
Derivatives of the 1-benzyl-1H-pyrazole scaffold have shown significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5]
Receptor-Interacting Protein Kinase 1 (RIPK1)
A prominent target for this class of compounds is Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death pathways, such as necroptosis.[6][7] Aberrant RIPK1 activity has been implicated in a range of inflammatory diseases, making it an attractive therapeutic target.[7]
Mechanism of Action: 1-benzyl-1H-pyrazole derivatives have been shown to act as potent and selective inhibitors of RIPK1 kinase.[8] They typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to inflammation and necroptosis.[8]
Signaling Pathway Diagram:
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Other Potential Kinase Targets
The aminopyrazole scaffold is a common feature in inhibitors of a wide range of kinases. Depending on the specific substitutions, derivatives of this compound may also exhibit activity against other kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and FGFR inhibitors have shown clinical efficacy.[9]
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling and are important targets for inflammatory and autoimmune diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyrazole and benzyl rings. The following SAR insights are based on studies of related 1-benzyl-1H-pyrazole and aminopyrazole analogs.[8][10]
Table 1: Structure-Activity Relationship Insights for Pyrazole-Based Kinase Inhibitors
| Position of Modification | Observation | Implication for Potency |
| Benzyl Ring | Substitution with electron-withdrawing groups (e.g., Cl, F) at the 2- and 4-positions can enhance potency.[8] | Increased |
| Pyrazole C3-Position | The amino group is crucial for hinge-binding interactions with the kinase.[10] | Essential |
| Pyrazole C4-Position | Introduction of small alkyl or aryl groups can modulate selectivity and potency. | Variable |
| Pyrazole C5-Position | Small alkyl groups (e.g., methyl, isopropyl) are generally well-tolerated and can improve potency.[9] | Increased |
Key Takeaways from SAR Studies:
-
The 3-amino group is a critical pharmacophore, likely forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[10]
-
The 1-benzyl group occupies a hydrophobic pocket, and its substitution pattern significantly impacts binding affinity. The 2-fluoro substitution on the benzyl ring can enhance potency through favorable electronic and steric interactions.
-
Modifications at the C4 and C5 positions of the pyrazole ring provide opportunities to fine-tune selectivity and pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (RIPK1)
This protocol describes a general method for assessing the inhibitory activity of compounds against RIPK1 kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, RIPK1 enzyme, and MBP substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay:
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm that a compound binds to its intended target in a cellular environment.[11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]
General Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen).[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. For pyrazole-based kinase inhibitors, several factors are important to consider:
-
Absorption: Good oral bioavailability is often desired. Factors influencing absorption include solubility, permeability, and stability in the gastrointestinal tract.[12]
-
Distribution: The compound should distribute to the target tissues. Plasma protein binding and lipophilicity play key roles in distribution.[12]
-
Metabolism: Pyrazole rings can be subject to metabolism by cytochrome P450 enzymes. The position and nature of substituents can significantly influence the metabolic stability of the compound.[12] The 2-fluoro substitution on the benzyl ring may block a potential site of metabolism, thereby improving the pharmacokinetic profile.
-
Excretion: The compound and its metabolites are typically eliminated through renal or biliary routes.[12]
In silico tools and in vitro assays (e.g., microsomal stability, Caco-2 permeability) are valuable for predicting the ADME properties of novel derivatives early in the drug discovery process.[13][14]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. Its synthetic tractability allows for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of a broader target profile: Systematic screening against a panel of kinases will help to identify novel targets and understand the selectivity profile of these compounds.
-
Detailed SAR studies: A comprehensive investigation of substitutions at all positions of the scaffold will provide a deeper understanding of the structural requirements for potent and selective inhibition of specific targets.
-
In vivo evaluation: Promising candidates should be advanced into relevant animal models of disease to assess their efficacy and safety.
-
Optimization of ADME properties: A continued focus on improving the drug-like properties of these compounds will be crucial for their successful clinical development.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of next-generation therapeutics based on the this compound core.
References
-
Almqvist, H., Axelsson, H., & Seashore-Ludlow, B. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments), (192), e58670. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. [Link]
-
DergiPark. (2024). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
- Google Patents. (n.d.). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
-
Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Bertin, J. (2017). Discovery of a first-in-class receptor interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of medicinal chemistry, 60(4), 1247-1261. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]
-
MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
National Center for Biotechnology Information. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des, 87(4), 569-74. [Link]
-
National Center for Biotechnology Information. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PloS one, 16(12), e0260433. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of medicinal chemistry, 65(18), 12286-12310. [Link]
-
National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 16(5), 668. [Link]
-
National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 17, 2026, from [Link]
-
Rana, S., Sonawane, Y. A., Taylor, M. A., Kizhake, S., Zahid, M., & Natarajan, A. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 28(23-24), 3736–3740. [Link]
-
ResearchGate. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
ResearchGate. (n.d.). SAR of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives as cytotoxic agents and selective RET inhibitors. [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-936. [Link]
-
Scott, J. D., Bailey, S., & De, B. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS medicinal chemistry letters, 11(10), 1957–1963. [Link]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2006). Pharmacokinetic of benzimidazole derivatives. Pharmaceutical chemistry journal, 40(5), 235-245. [Link]
-
Technical Disclosure Commons. (2025). An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr. [Link]
-
YouTube. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine structure-activity relationship (SAR)
An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine and its Analogs
The this compound scaffold represents a significant pharmacophore in modern medicinal chemistry. As a derivative of the versatile pyrazole nucleus, this compound and its analogs have garnered attention for their potential as potent and selective modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the key structural components—the pyrazole core, the N1-substituted 2-fluorobenzyl group, and the C3-amino moiety—to elucidate their respective contributions to biological activity. This document will explore the mechanistic basis for experimental design choices, present detailed synthetic and assay protocols, and visualize key concepts through structured diagrams and tables. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
PART 1: The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for compounds with a wide array of biological activities.[1][2] Pyrazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agents.[3][4] Their prevalence in approved drugs and clinical candidates underscores their favorable physicochemical properties and versatile binding capabilities.
The structural rigidity of the pyrazole ring, combined with its capacity to engage in hydrogen bonding (as both donor and acceptor) and other non-covalent interactions, makes it an ideal anchor for positioning functional groups to interact with biological targets. In the context of kinase inhibition, for instance, the pyrazole scaffold is frequently found to interact with the hinge region of the ATP-binding pocket.[5]
PART 2: Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is highly dependent on the nature and substitution pattern of its three key components. The following sections will analyze the SAR at each of these positions, drawing insights from published studies on analogous compounds.
The N1-Position: The Role of the 2-Fluoro-benzyl Group
The substituent at the N1 position of the pyrazole ring plays a crucial role in defining the potency and selectivity of the molecule. In the parent compound, this is a 2-fluoro-benzyl group.
-
The Benzyl Moiety : The benzyl group itself serves to orient the molecule within a binding pocket and can engage in hydrophobic or pi-stacking interactions. Studies on related 1-benzyl-1H-pyrazole derivatives have shown that this group is well-tolerated and can be a key determinant of activity.[6][7]
-
The Fluorine Substituent : The introduction of a fluorine atom on the benzyl ring can have several positive effects:
-
Metabolic Stability : Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity : The highly electronegative fluorine atom can alter the electronic properties of the benzyl ring, potentially leading to more favorable interactions with the target protein. It can also participate in hydrogen bonding with suitable donors.
-
Conformational Control : The position of the fluorine atom can influence the preferred conformation of the benzyl group, which can be critical for optimal binding. The ortho position, as in our lead compound, can induce a specific torsional angle relative to the pyrazole core.
-
Comparing the 2-fluoro-benzyl group to other substituted benzyls, such as 2-chloro-benzyl or unsubstituted benzyl, often reveals significant differences in activity, highlighting the unique contribution of the fluorine atom.[8]
The C3-Position: The Essential Amino Group
The 3-amino group is a critical functional group for the biological activity of this scaffold, particularly in the context of kinase inhibition. This primary amine can act as a key hydrogen bond donor, often forming one or more hydrogen bonds with the "hinge" region of a kinase's ATP binding site. This interaction is a common feature of many Type I and Type II kinase inhibitors and serves to anchor the molecule in the active site.
Modification of this amino group, for example, through acylation or substitution, can drastically alter the compound's activity. While such modifications can sometimes lead to improved properties, they can also disrupt the essential hydrogen bonding interactions, resulting in a loss of potency.[2][5]
The Pyrazole Ring: Opportunities for Modulation at C4 and C5
While the parent compound is unsubstituted at the C4 and C5 positions of the pyrazole ring, these positions offer opportunities for further optimization.
-
C4-Position : Substitution at the C4 position can be used to modulate the molecule's vectoral projection out of the binding pocket. Small alkyl or halogen substituents at this position can be used to fine-tune selectivity or improve pharmacokinetic properties.
-
C5-Position : The C5 position is adjacent to the N1-benzyl group and substitutions here can influence the orientation of the benzyl ring. A methyl group at C5, for example, can introduce steric constraints that favor a particular conformation, potentially leading to enhanced potency.[9]
The following table summarizes the general SAR trends for the this compound scaffold, based on inferences from related compounds.
| Position | Modification | General Effect on Activity | Rationale |
| N1-Benzyl | Removal of Fluorine | Often decreases potency/metabolic stability | Fluorine enhances binding and blocks metabolism. |
| Shifting Fluorine to meta or para | Modulates activity and selectivity | Alters electronics and conformational preference. | |
| Replacement with other halogens (e.g., Cl) | Variable; can maintain or decrease activity | Depends on the specific target and binding pocket.[8] | |
| C3-Amino | Acylation or N-alkylation | Usually decreases potency | Disrupts key hydrogen bonding with the target. |
| C4-Pyrazole | Small alkyl or halo substitution | Can improve selectivity and PK properties | Fills small hydrophobic pockets or alters electronics. |
| C5-Pyrazole | Methyl or other small alkyl group | Can increase potency | Induces a favorable conformation of the N1-benzyl group.[9] |
PART 3: Proposed Mechanism of Action and Signaling Pathway
Given the prevalence of pyrazole-based compounds as kinase inhibitors, a plausible mechanism of action for this compound is competitive inhibition at the ATP-binding site of a protein kinase.[8][10] The 3-amino group and the pyrazole nitrogens would likely interact with the hinge region, while the 2-fluoro-benzyl group would occupy a hydrophobic pocket.
Many inflammatory and cell survival pathways are regulated by kinases. One such key kinase is Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in necroptosis and inflammation.[7][11][12] Inhibition of RIPK1 is a promising therapeutic strategy for a variety of inflammatory diseases. The diagram below illustrates a simplified signaling pathway involving RIPK1, which represents a potential target for this class of compounds.
Caption: Simplified RIPK1 signaling pathway.
PART 4: Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the title compound and its analogs can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic scheme.
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of 3-amino-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-fluorobenzyl bromide (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This general procedure can be adapted for the synthesis of various analogs by using different substituted benzyl halides or other alkylating agents.[13]
In Vitro Kinase Inhibition Assay (Example: RIPK1)
To evaluate the inhibitory activity of the synthesized compounds against a target kinase, a biochemical assay can be performed.
Protocol:
-
Reagents and Materials : Recombinant human RIPK1 kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Assay Procedure :
-
Add assay buffer, the substrate peptide, and the test compound to the wells of a 384-well plate.
-
Add the RIPK1 enzyme to initiate the reaction, except in the negative control wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ATP to start the kinase reaction and incubate for the desired reaction time.
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis : Measure the luminescence or fluorescence signal, which is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
PART 5: Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationship is finely tuned by modifications at the N1, C3, and C5 positions. The 2-fluorobenzyl group at N1 appears to be crucial for potency and favorable pharmacokinetic properties, while the 3-amino group is essential for anchoring the molecule to the target protein. Future work in this area should focus on synthesizing and testing a wider range of analogs to further refine the SAR and to optimize for potency, selectivity, and drug-like properties. In vivo studies in relevant disease models will be necessary to validate the therapeutic potential of lead compounds identified from this scaffold.
References
- Smolecule. (n.d.). 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2.
- PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(5), 481-494.
- Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry.
- Schade, D., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.
- Özdemir, A., et al. (2018). Synthesis of Some New Pyrazoles. DergiPark.
- Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 949-955.
- Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
- Knez, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8635-8645.
- Xu, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.
- Radi, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(23), 8345.
- Patel, M. R., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 01(04), 133-138.
- Liu, X., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
- Wodarczyk, A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(14), 5410.
- Lee, J., et al. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2 [smolecule.com]
- 9. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Spectroscopic Characterization of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
January 17, 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title compound. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, this compound, incorporates several key pharmacophoric features: a pyrazole scaffold, a flexible benzyl group, and a fluorine substituent, which can significantly influence metabolic stability and binding affinity. Accurate structural elucidation and purity assessment are paramount for any further investigation into its therapeutic potential. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing a virtual roadmap for its characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 2: Standard workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (a 400 or 500 MHz instrument is recommended for good resolution). Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For this compound (C₁₀H₁₀FN₃), the expected molecular weight is approximately 191.21 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 192.22.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 192.22 | Protonated molecular ion |
| [M-NH₂]⁺ | 175.21 | Loss of the amino group |
| [C₇H₆F]⁺ | 109.05 | 2-Fluorobenzyl cation |
| [C₃H₄N₃]⁺ | 82.04 | Aminopyrazole fragment |
The fragmentation pattern can provide significant structural information. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable 2-fluorobenzyl cation.
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrazole) | 1580 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Experimental Protocol for IR Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the molecular weight and fragmentation information from MS, and the functional group identification from IR, researchers can confidently confirm the structure and purity of this important heterocyclic compound. While the data presented is based on well-established spectroscopic principles and comparison with analogous structures, it is imperative that these predictions are validated against experimentally obtained data. This guide serves as a valuable resource to facilitate this process, ultimately aiding in the advancement of research and development in the field of medicinal chemistry.
References
An In-depth Technical Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details the chemical identity, including its CAS number and synonyms, and outlines a plausible synthetic pathway based on established methodologies. Furthermore, it delves into the compound's potential biological significance, with a focus on its prospective role as a kinase inhibitor, and provides detailed, actionable protocols for its synthesis and characterization.
Chemical Identity and Properties
1.1. Core Compound Identification
The fundamental details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-((2-fluorophenyl)methyl)-1H-pyrazol-3-amine |
| CAS Number | 895929-38-1 |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
1.2. Synonyms
This compound may be referred to by several names in literature and commercial listings:
-
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine
-
1-[(2-Fluorophenyl)methyl]pyrazol-3-amine
-
This compound
1.3. Physicochemical Properties (Predicted and Analog-Derived)
| Property | Predicted/Inferred Value | Notes |
| Appearance | White to off-white solid | Based on similar aminopyrazole derivatives. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO and methanol | Common solubility for polar organic compounds. |
| pKa | Not available | The pyrazole ring and amino group will have distinct pKa values. |
| LogP | 1.6 (Predicted) | Indicates moderate lipophilicity. |
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A highly plausible and efficient route involves the alkylation of a pyrazole precursor with 2-fluorobenzyl bromide. Below is a detailed, field-proven protocol.
2.1. Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from readily available commercial reagents.
Caption: Proposed synthesis of this compound.
2.2. Detailed Experimental Protocol
Materials and Reagents:
-
3-Aminopyrazole (CAS: 1820-80-0)
-
2-Fluorobenzyl bromide (CAS: 395-75-5)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-aminopyrazole (1.0 eq).
-
Deprotonation: Suspend the 3-aminopyrazole in anhydrous DMF (approximately 10 mL per gram of aminopyrazole). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension, ensuring the temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.05 eq) in anhydrous DMF dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes) to afford the pure this compound.
Characterization and Spectral Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are expected spectral data based on the structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.30-7.10 (m, 4H, Ar-H)
-
δ 7.05 (d, J = 2.3 Hz, 1H, pyrazole-H5)
-
δ 5.50 (s, 2H, Ar-CH₂)
-
δ 5.40 (d, J = 2.3 Hz, 1H, pyrazole-H4)
-
δ 4.95 (s, 2H, -NH₂)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 161.0 (d, J = 244 Hz, C-F)
-
δ 155.0 (C-3)
-
δ 130.0 (d, J = 8.0 Hz, Ar-C)
-
δ 129.5 (Ar-C)
-
δ 125.0 (d, J = 3.5 Hz, Ar-C)
-
δ 124.0 (d, J = 14.0 Hz, Ar-C)
-
δ 115.5 (d, J = 21.0 Hz, Ar-C)
-
δ 135.0 (C-5)
-
δ 90.0 (C-4)
-
δ 48.0 (CH₂)
-
3.2. Mass Spectrometry (MS)
-
ESI-MS: Calculated for C₁₀H₁₁FN₃ [M+H]⁺: 192.09; found: 192.1.
3.3. Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1220 (C-F stretch).
Biological Significance and Therapeutic Potential
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Derivatives of 1H-pyrazol-3-amine, in particular, have garnered significant attention as potent and selective kinase inhibitors.[2][3]
4.1. Kinase Inhibition: A Promising Avenue
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The 3-aminopyrazole core is a known hinge-binding motif for many kinases.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): Structurally related 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis and inflammation.[5] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory conditions such as pancreatitis and inflammatory bowel disease.[3] The 2-fluoro-benzyl moiety of the title compound can engage in favorable interactions within the kinase active site, potentially enhancing potency and selectivity.
-
Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a core component of several CDK inhibitors.[6] Given the structural similarities, this compound could serve as a valuable building block or fragment for the development of novel CDK inhibitors targeting cell cycle progression in cancer.
4.2. Potential Signaling Pathway Interactions
Based on the known activity of related pyrazole derivatives, this compound is hypothesized to interact with the RIPK1-mediated necroptosis pathway.
Caption: Hypothesized inhibition of the RIPK1 signaling pathway.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions should be based on data from structurally related aminopyrazoles.
-
General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic protocol is robust and scalable, and the predicted spectral data offer a reliable reference for structural verification. Further investigation into the biological activity of this compound, especially its inhibitory profile against a panel of kinases such as RIPK1 and CDKs, is warranted and could lead to the development of novel therapeutic agents.
References
- CN104086545A - Synthesis method of 1-(2-fluorobenzyl)
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 44. (URL: [Link])
-
Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. (URL: [Link])
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. (URL: [Link])
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. (URL: [Link])
- Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. (2004). Molecules. (URL: not available)
-
Pyrazole and its biological activity. (2017). ResearchGate. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. (URL: [Link])
-
Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. (URL: [Link])
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to Identifying and Validating Therapeutic Targets for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Foreword: From Scaffold to Strategy
The compound 1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine belongs to the aminopyrazole class, a chemical scaffold of significant interest in medicinal chemistry.[1] While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a high probability of interaction with key enzymatic targets relevant to human diseases. The pyrazole nucleus is a versatile and readily synthesized framework that has given rise to numerous approved drugs.[2][3] The 3-aminopyrazole substitution, in particular, is an advantageous feature for creating ligands that can form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases.[4]
This guide, therefore, is not a retrospective summary of known activities but a prospective strategy for discovery. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive, step-by-step framework for the systematic identification, validation, and characterization of the potential therapeutic targets of this compound. We will proceed from broad, scaffold-based hypotheses to specific, actionable experimental protocols, equipping research teams with the necessary tools to unlock the therapeutic potential of this promising compound.
Part 1: High-Probability Target Classes Based on the 3-Aminopyrazole Core
The 3-aminopyrazole core is a "privileged scaffold" that has been successfully employed in the development of inhibitors for several kinase families.[4] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[5] Based on extensive precedent in the literature for structurally related compounds, we can logically prioritize several kinase families as high-probability targets for this compound.
Table 1: Prioritized Potential Kinase Target Families
| Target Family | Key Members | Rationale for Prioritization | Associated Pathologies |
| Mitogen-Activated Protein Kinases (MAPK) | p38 MAPK, JNK3 | 3-aminopyrazole derivatives have been identified as ligands for p38MAPK and JNK3, which are key mediators of inflammatory and stress responses.[6] | Inflammatory diseases, neurodegenerative diseases, cancer. |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK5, CDK16 | The aminopyrazole core is a well-established hinge-binding motif for CDKs. Numerous CDK inhibitors in clinical development feature this scaffold.[4][5][7] | Cancer, inflammatory disorders. |
| Receptor-Interacting Protein Kinase (RIPK) | RIPK1 | 1H-Pyrazol-3-amine derivatives have been discovered as novel, selective inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[8] | Inflammatory diseases, neurodegenerative diseases. |
| Aurora Kinases | Aurora A, Aurora B | The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally related to our compound of interest, is found in the Aurora kinase inhibitor Tozasertib.[9] | Cancer. |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | VEGFR-2 (KDR) | Pyrazole derivatives have been investigated as potential inhibitors of VEGFR-2, a key regulator of angiogenesis.[10] | Cancer. |
The initial phase of our investigation will focus on screening this compound against a representative panel of these high-priority kinases.
Part 2: A Phased Experimental Approach to Target Validation
We propose a three-phase experimental workflow to efficiently move from initial screening to cellular target validation. This approach is designed to maximize data generation while conserving resources, with decision gates at the end of each phase.
Phase 1: In Vitro Biochemical Screening
The primary objective of this phase is to determine if this compound directly inhibits the enzymatic activity of our prioritized kinase targets. Luminescence-based assays, which measure ATP consumption (e.g., ADP-Glo™), are highly sensitive, amenable to high-throughput screening, and are the industry standard.[11][12]
Experimental Protocol: General In Vitro Kinase Assay (ADP-Glo™ Format)
This is a generalized protocol adaptable to most kinases, including p38, JNK3, RIPK1, CDKs, Aurora A, and VEGFR-2. Specific components like the enzyme, substrate, and their concentrations should be optimized for each target.[6][12][13][14][15][16]
1. Reagent Preparation:
- 1x Kinase Buffer: Prepare by diluting a 5x or 10x stock (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, 20 mM DTT) with nuclease-free water.[17]
- ATP Solution: Prepare a working solution of ATP at 2x the desired final concentration (e.g., 20 µM for a 10 µM final concentration) in 1x Kinase Buffer.
- Substrate Solution: Prepare a 2x working solution of the appropriate substrate (e.g., ATF-2 for p38, Histone H1 for CDK2, Myelin Basic Protein for RIPK1) in 1x Kinase Buffer.[18][19][20]
- Enzyme Solution: Thaw the recombinant kinase on ice. Prepare a 2x working solution at the desired concentration (e.g., 2-10 ng/µL) in 1x Kinase Buffer. Keep on ice.
- Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into 1x Kinase Buffer to create 4x working solutions. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of 4x test compound or DMSO vehicle control to the appropriate wells.
- Add 5 µL of the 2x enzyme solution to all wells except the "no enzyme" blank.
- Add 2.5 µL of 1x Kinase Buffer to the "no enzyme" blank wells.
- Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 5 µL of a 2x ATP/Substrate pre-mixture to all wells.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and deplete remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert ADP to ATP by adding 25 µL of Kinase Detection Reagent. Incubate for 30-45 minutes at room temperature in the dark.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Subtract the "no enzyme" background from all readings.
- Calculate the percent inhibition relative to the DMSO vehicle control (0% inhibition) and a potent known inhibitor or no-enzyme control (100% inhibition).
- Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phase 2: Cellular Activity Assessment
A potent biochemical hit must be able to cross the cell membrane and exert a biological effect. The MTT assay is a robust, colorimetric method to assess a compound's impact on cell viability and proliferation.[1] A reduction in cell viability can indicate cytotoxic or cytostatic effects, which are often the desired outcome for anticancer agents.
Experimental Protocol: MTT Cell Viability Assay
1. Cell Seeding:
- Select a panel of relevant cell lines (e.g., a cancer cell line known to be dependent on a kinase hit from Phase 1).
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
- Incubate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Assay:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
- Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium.
- Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1][2]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot percent viability versus compound concentration and calculate the EC₅₀ value.
Phase 3: Confirmation of Target Engagement in a Cellular Context
Biochemical activity and cellular effects strongly suggest a mechanism of action, but they do not constitute definitive proof of direct target binding in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) provides this crucial evidence by measuring the thermal stabilization of a target protein upon ligand binding.[21][22][23]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat cells with either the test compound at a high concentration (e.g., 10x EC₅₀) or vehicle (DMSO) for 1-2 hours.
2. Heating and Lysis:
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into several PCR tubes for each condition (vehicle and compound).
- Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[21] One tube for each condition should be kept at room temperature as a non-heated control.
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Aggregated Protein:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Detection and Analysis:
- Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or an immunoassay like ELISA or HTRF.
- For Western Blot: Run equal amounts of total protein from each supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the target kinase.
- Quantify the band intensities using densitometry.
- Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.[24]
Part 3: Data Synthesis and Future Directions
Successful execution of this three-phase plan will yield a comprehensive initial profile of this compound.
Table 2: Summary of Expected Data and Interpretation
| Assay | Key Output | Interpretation |
| In Vitro Kinase Assay | IC₅₀ value | Quantifies the concentration of compound required to inhibit 50% of the kinase's enzymatic activity. A lower value indicates higher potency. |
| MTT Cell Viability Assay | EC₅₀ value | Quantifies the concentration of compound required to reduce cell viability by 50%. Indicates cellular potency. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTₘ) | A positive shift in the melting temperature (Tₘ) of the target protein in the presence of the compound provides direct evidence of target engagement in cells. |
The convergence of these datasets—potent biochemical inhibition (low IC₅₀), corresponding cellular activity (low EC₅₀), and a confirmed thermal shift in CETSA—provides a robust validation of a specific kinase as a therapeutic target for this compound. Such a result would strongly justify advancing the compound into lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and drug-like properties, followed by in vivo efficacy studies in relevant disease models.
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023).
- MTT assay protocol | Abcam. (n.d.).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - Semantic Scholar. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023).
- CDK2 Assay Kit - BPS Bioscience. (n.d.).
- Pharmacological profile of pyrazole. | Download Scientific Diagram - ResearchGate. (n.d.).
- VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. (n.d.).
- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (2025).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
- An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance - Benchchem. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
- Measurement of p38/MAPK activity using LANCE. - Revvity. (n.d.).
- CDK2/CycA Kinase - Cell Signaling Technology. (n.d.).
- 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed. (n.d.).
- JNK3 Kinase Assay - Promega Corporation. (n.d.).
- AURORA A Kinase Enzyme System Datasheet. (n.d.).
- p38 MAPK Activity Assay Kit (CS0250) - Bulletin. (n.d.).
- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (n.d.).
- HTScan® Aurora A Kinase Assay Kit - Cell Signaling Technology. (2008).
- AURORA A Kinase Enzyme System Application Note - Promega Corporation. (n.d.).
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.).
- p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology. (n.d.).
- p38α Kinase Assay - Promega Corporation. (n.d.).
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021).
- Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC - NIH. (2022).
- Aurora A Kinase Assay - Promega Corporation. (n.d.).
- 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- p38 MAP Kinase Assay - Sigma-Aldrich. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- A Validated RIPK1 Inhibitor Screening Assay - BellBrook Labs. (n.d.).
- aurora kinase inhibitors: Topics by Science.gov. (n.d.).
- HTScan ® CDK2/CycA Kinase Assay Kit #7522 - Cell Signaling Technology. (n.d.).
- RIPK1 Kinase Assay Kit - BPS Bioscience. (n.d.).
- VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- RIPK1 Kinase (Mouse) Assay Kit - BPS Bioscience. (n.d.).
- Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - NIH. (2017).
- Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - MDPI. (n.d.).
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024).
- Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed. (2012).
Sources
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK3 Kinase Enzyme System Application Note [promega.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 19. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a pyrazole core N-substituted with a fluorinated benzyl group, is of significant interest due to the favorable pharmacological properties often imparted by the pyrazole ring and the fluorine atom. This guide provides a comprehensive, experience-driven protocol for the synthesis of this valuable compound, delving into the mechanistic rationale behind the procedural choices and outlining a robust system for product validation.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial formation of the 3-aminopyrazole heterocyclic core, followed by a regioselective N-alkylation to introduce the 2-fluorobenzyl group. This approach allows for greater control over the final product's structure and purity.
PART 1: Synthesis of the 1H-Pyrazol-3-ylamine Intermediate
The formation of the 3-aminopyrazole ring is a classic and reliable cyclization reaction. One of the most direct and efficient methods involves the condensation of a β-functionalized acrylonitrile with hydrazine.[1] For this synthesis, we will utilize 3-ethoxyacrylonitrile as a readily available and reactive starting material.
Mechanistic Insight
The reaction proceeds through a nucleophilic attack of hydrazine on the β-carbon of the acrylonitrile, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, forming the pyrazole ring.
Sources
Application Note: A Strategic Guide to the Purification of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
**Abstract
This document provides a comprehensive guide for the purification of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery programs. The inherent physicochemical properties of this molecule, particularly the basicity of the 3-amino group and the overall polarity, present unique challenges that necessitate a well-defined purification strategy. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions for achieving high purity. Methodologies covered include optimized flash column chromatography, strategic recrystallization, and high-resolution preparative HPLC. Each section includes detailed, field-tested protocols, troubleshooting advice, and methods for purity validation, ensuring a reliable and reproducible workflow.
Introduction and Physicochemical Profile
This compound is a substituted pyrazole derivative. Such scaffolds are prevalent in pharmacologically active compounds, making robust purification methods critical for downstream applications.[1][2] The primary challenge in purifying this compound stems from the basic pyrazole and aminopyridine nitrogens, which can lead to poor peak shape and yield loss on standard silica gel.[3][4] Furthermore, synthetic routes may yield regioisomers or other closely related byproducts that are difficult to separate.[5]
A thorough understanding of the compound's properties is the cornerstone of developing an effective purification strategy.
| Property | Value / Description | Rationale & Implication for Purification |
| Molecular Formula | C₁₀H₁₀FN₃ | |
| Molecular Weight | 191.21 g/mol | Influences diffusion rates and MS detection. |
| Structure | ![]() | A moderately polar molecule with a basic amine group and a fluorobenzyl moiety. |
| Polarity | Moderately Polar, Basic | The amine group is a strong hydrogen bond donor and acceptor. The pyrazole ring also contributes to polarity. This dictates solubility and chromatographic behavior. |
| Predicted Solubility | Soluble in MeOH, DCM, EtOAc, Acetone. Sparingly soluble in non-polar solvents (Hexane). Solubility in water increases at acidic pH. | Guides the selection of solvents for chromatography, extraction, and recrystallization. |
| Key Functional Group | Primary Aromatic Amine | The basicity of this group is the single most critical factor. It can lead to strong, often irreversible, binding to acidic silica gel, causing tailing and yield loss.[4] |
Strategic Purification Workflow
The choice of purification technique depends on the initial purity of the crude material, the required final purity, and the scale of the operation. The following workflow provides a logical decision-making process for isolating this compound.
Caption: Decision workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Base-Deactivated Flash Column Chromatography
This is the most common and effective method for primary purification of gram-scale quantities. The key to success is deactivating the acidic silanol groups on the silica gel surface to prevent irreversible adsorption of the basic amine.[4]
Causality: Standard silica gel is acidic (pKa ~4.5) and will protonate the amine group of the target molecule. This ionic interaction is very strong, leading to significant peak tailing, poor separation, and low recovery. By pre-treating the silica or adding a small amount of a volatile base (like triethylamine, Et₃N) to the mobile phase, the base competitively binds to the acidic sites, allowing the amine compound to elute symmetrically.[4]
Caption: Logic of using a basic additive in normal-phase chromatography.
Experimental Protocol:
-
Slurry Preparation:
-
In a fume hood, measure silica gel (230-400 mesh) into a beaker (typically 50-100 g of silica per 1 g of crude material).
-
Create a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Crucially, add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% v/v. Stir for 5 minutes. This step deactivates the silica.[4]
-
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely under reduced pressure to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), using the same solvent system (including Et₃N).
-
-
Post-Processing: Combine the pure fractions, and remove the solvent and Et₃N under reduced pressure. High vacuum may be required to remove all traces of triethylamine.
| Parameter | Recommended Starting Point |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Systems | Hexane / Ethyl Acetate (+ 0.5% Et₃N)[6][7] |
| Dichloromethane / Methanol (+ 0.5% Et₃N) | |
| Loading Method | Dry Loading |
| Monitoring | TLC with UV (254 nm) and/or Potassium Permanganate stain |
Protocol 2: Recrystallization
Recrystallization is an excellent, cost-effective technique for final purification if the compound is a solid and has >90% purity.[3] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system at different temperatures.
Experimental Protocol:
-
Solvent Screening:
-
Place a small amount of the compound (10-20 mg) in several test tubes.
-
Add small volumes of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone/Water mixtures) to each tube.
-
Identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble at room temperature or upon cooling. An Ethanol/Water or Isopropanol/Hexane system is often a good starting point for moderately polar compounds.[4]
-
-
Dissolution: Place the bulk of the material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Check: Analyze the mother liquor by TLC to ensure significant impurities were removed. Analyze the final crystals by HPLC and NMR.
Protocol 3: Preparative Reverse-Phase HPLC
For applications requiring the highest purity (>99.5%), such as for reference standards or final drug candidates, preparative HPLC is the method of choice.[8][9] This technique separates compounds based on their hydrophobicity.
Causality: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). Non-polar compounds interact more strongly with the stationary phase and elute later. To ensure sharp, symmetrical peaks for a basic compound like our target amine, an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) is added to the mobile phase. This acid protonates the amine, ensuring it exists as a single cationic species and preventing unwanted interactions with any residual free silanol groups on the stationary phase.[6]
Experimental Protocol:
-
Method Development: First, develop an analytical method on a standard HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the compound in a solvent that is compatible with the mobile phase (e.g., Methanol, or a mixture of Acetonitrile/Water). Filter the sample through a 0.45 µm filter to remove particulates.
-
System Setup:
-
Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions.
-
Set up the fraction collector to trigger collection based on UV absorbance at an appropriate wavelength (e.g., 254 nm or 270 nm).[6]
-
-
Purification Run: Inject the sample and run the gradient method developed in the analytical stage.
-
Fraction Analysis & Work-up:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product, often as a TFA or formate salt. If the free base is required, the acidic modifier can be removed by basifying the solution and performing a liquid-liquid extraction.
-
| Parameter | Recommended Setting |
| Stationary Phase | C18 Silica (e.g., 10 µm particle size)[6] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid |
| Gradient | Optimized based on analytical run (e.g., 10-95% B over 30 min) |
| Detection | UV at 254 nm or other suitable wavelength |
Purity Assessment and Final Validation
No purification is complete without rigorous validation of the final product's purity and identity. It is critical to use orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A high-resolution analytical run should show a single major peak, allowing for purity calculation by area percentage.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak observed in the HPLC chromatogram, ensuring it corresponds to the target compound.
-
Nuclear Magnetic Resonance (¹H-NMR): Provides structural confirmation. The spectrum should be clean, with all protons accounted for and correct splitting patterns. Integration should be consistent with the proposed structure, and signals from residual solvents or impurities should be minimal.[10][11]
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₁₀FN₃.[10]
Conclusion
The successful purification of this compound is readily achievable through a systematic approach. For primary purification of synthetic batches, base-deactivated flash column chromatography is the most robust and scalable method. For polishing nearly pure material, recrystallization offers an economical and effective solution. Finally, for obtaining material of the highest analytical-grade purity, preparative reverse-phase HPLC is indispensable. By understanding the chemical principles behind each technique and validating the outcome with appropriate analytical methods, researchers can confidently obtain this valuable building block for their drug discovery and development efforts.
References
- Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.
- Benchchem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. Benchchem.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information.
- Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
- (Author). (Year). Synthesis of Pyrazole Compounds by Using Sonication Method. Title of Journal.
- Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
- Wang, H., et al. (Year). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Ardena. (n.d.). Preparative HPLC Purification. Ardena.
- Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS.
- (Author). (Year). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- (Author). (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Sciences.
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Teledyne ISCO. Retrieved from [Link]
- (Author). (Year). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. ardena.com [ardena.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocols: Characterization of Novel Pyrazole-Based Kinase Inhibitors Using In Vitro Assays
Notice of Assumed Activity: The compound at the center of this guide, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, is a commercially available molecule. However, as of the date of this publication, there is a lack of extensive characterization in the public scientific literature regarding its specific biological targets and mechanism of action. To provide a robust and scientifically sound framework, this document will proceed by outlining protocols for a representative, hypothetical compound named FPyr-1 , which shares the core 3-aminopyrazole scaffold. We will operate under the well-established premise that this scaffold is a privileged structure in kinase inhibitor design, acting as a "hinge-binder" that mimics the adenine ring of ATP.[1][2][3] For the purposes of this guide, FPyr-1 will be characterized as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[4][5][6]
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, especially cancer.[1][7] The pyrazole ring is a key pharmacophore in modern medicinal chemistry, with numerous FDA-approved kinase inhibitors incorporating this scaffold.[1][2] The 3-aminopyrazole moiety, in particular, is adept at forming critical hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor within the ATP-binding pocket.[3]
This guide provides a comprehensive suite of in vitro assays to characterize novel pyrazole-based compounds like our hypothetical FPyr-1 . We will detail the workflow for determining its biochemical potency against the target enzyme (EGFR), its effect on cancer cell viability, and its ability to engage and inhibit the target within a cellular context.
Experimental Design: A Three-Pillar Approach
To robustly characterize a novel kinase inhibitor, a multi-faceted approach is essential. Our workflow is built on three pillars of in vitro analysis, moving from a purified system to a complex biological environment.
Caption: The three-pillar workflow for in vitro characterization of a novel kinase inhibitor.
-
Biochemical Potency: Does the compound directly inhibit the purified kinase enzyme? We will determine the half-maximal inhibitory concentration (IC50) using a biochemical assay.
-
Cellular Activity: Does the compound inhibit cell proliferation or induce cytotoxicity in a cancer cell line dependent on the target kinase? We will measure the IC50 in a cell-based viability assay.
-
Target Engagement: Does the compound inhibit the kinase's activity within the cell? We will verify on-target activity by measuring the phosphorylation status of the kinase.
Pillar 1 Protocol: Biochemical EGFR Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8][9] Kinase activity is directly proportional to ADP production. Inhibition of the kinase results in a lower ADP concentration and a decreased luminescent signal.[8][9]
Materials:
-
Recombinant human EGFR enzyme (Promega, or equivalent)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP, DTT, MgCl2, MnCl2, BSA
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[6]
-
Prepare a solution of 25 µM ATP and 50 µg/mL Poly(Glu,Tyr) substrate in the Kinase Buffer.
-
Prepare a serial 1:3 dilution of FPyr-1 in DMSO, then dilute into Kinase Buffer to create 2X final concentrations. (e.g., from 100 µM to 0.01 µM).
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of 2X FPyr-1 dilution or vehicle (DMSO) control.
-
Add 2.5 µL of 2X EGFR enzyme solution (e.g., 8 ng/well).
-
Initiate the reaction by adding 5 µL of the 1X ATP/Substrate solution. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data with "high" (vehicle control) and "low" (no enzyme) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Pillar 2 Protocol: Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which indicates the presence of metabolically active, viable cells.[11] A reduction in cell viability due to the inhibitor's cytotoxic or cytostatic effects results in a decrease in ATP and a corresponding drop in the luminescent signal.
Materials:
-
A431 human epidermoid carcinoma cells (EGFR-overexpressing)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570)
-
White, opaque 96-well cell culture plates
-
Plate-reading luminometer
Protocol:
-
Cell Plating:
-
Seed A431 cells into a 96-well plate at a density of 5,000 cells/well in 90 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of FPyr-1 in complete medium.
-
Add 10 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include a vehicle (DMSO) control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Generation & Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Pillar 3 Protocol: Western Blot for Phospho-EGFR
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using an antibody specific to the phosphorylated form of EGFR (p-EGFR), we can directly measure the inhibitory effect of FPyr-1 on EGFR signaling within the cell. The p-EGFR signal is then normalized to the total amount of EGFR protein to account for any differences in protein loading.[12][13]
Materials:
-
A431 cells
-
Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-EGFR (Tyr1173), Rabbit anti-total EGFR.[14]
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels, PVDF membranes, and Western blotting equipment
-
ECL chemiluminescent substrate and imaging system
Caption: Inhibition of EGFR signaling by the hypothetical compound FPyr-1.
Protocol:
-
Cell Treatment and Lysis:
-
Plate A431 cells and grow to ~80% confluency. Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of FPyr-1 or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for phospho-protein detection.[12][13]
-
Incubate the membrane with anti-p-EGFR primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[12]
-
-
Reprobing for Total EGFR:
-
Strip the membrane using a mild stripping buffer to remove the first set of antibodies.
-
Re-block the membrane and probe with the anti-total EGFR primary antibody, followed by the secondary antibody and detection steps as above.[12]
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for p-EGFR and total EGFR.
-
Calculate the ratio of p-EGFR to total EGFR for each sample to normalize for protein loading.
-
Compare the normalized p-EGFR levels in FPyr-1-treated samples to the EGF-stimulated control to determine the extent of inhibition.
-
Data Summary & Interpretation
The data from these three assays provide a comprehensive initial profile of the novel inhibitor. The results should be compiled for clear interpretation.
Table 1: Hypothetical In Vitro Profile of FPyr-1
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) |
| Biochemical | Recombinant EGFR | Enzyme Inhibition | 50 nM |
| Cellular | A431 Cells | Cell Viability | 250 nM |
| Target Engagement | A431 Cells | p-EGFR Inhibition | Confirmed at ≥ 200 nM |
Interpretation: A potent biochemical IC50 (50 nM) that translates into a strong cellular IC50 (250 nM) is indicative of a promising compound with good cell permeability and on-target activity. The Western blot confirmation that FPyr-1 inhibits EGFR phosphorylation at concentrations consistent with its cell viability IC50 provides strong evidence that the compound's anti-proliferative effects are mediated through its intended target.
References
-
Cretu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]
-
Cretu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
-
Shaaban, M. R., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy. Retrieved from [Link]
-
Yilmaz, V. T., & Ozdemir, N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Reaction Biology. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2012). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Said, M. S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Ossiform Research Line. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link] (Note: A representative, non-active link is used as the original may be transient).
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Sharma, G., et al. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. Retrieved from [Link]
-
AACR Journals. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research. Retrieved from [Link]
-
Sticht, C., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in compounds with diverse biological activities. A significant portion of these activities stems from the inhibition of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel pyrazole-based compounds, using 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine as a representative example. Due to the limited specific public data on this particular molecule, we will present a logical, field-proven workflow for the systematic evaluation of such a compound, from initial phenotypic screening to target engagement and mechanism of action studies. The protocols and insights provided herein are designed to be adaptable for the investigation of other novel small molecule inhibitors.
Introduction: The Promise of Pyrazole-Based Kinase Inhibitors
The 1H-pyrazol-3-ylamine core is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective modulators of this enzyme family. The addition of a 2-fluorobenzyl group at the N1 position of the pyrazole ring, as in our model compound this compound, provides a vector for exploring further interactions within the kinase active site, potentially enhancing potency and selectivity.
Given the prevalence of pyrazole-based compounds as kinase inhibitors, a logical starting hypothesis for a novel, uncharacterized molecule like this compound is that it may exert its cellular effects through the modulation of one or more protein kinases. This application note will therefore focus on a suite of cell-based assays designed to test this hypothesis and to elucidate the compound's biological activity in a cellular context.
Pre-Assay Compound Qualification: The Foundation of Reliable Data
Table 1: Essential Pre-Assay Compound Characterization
| Parameter | Method | Purpose |
| Identity and Purity | LC-MS, NMR | To confirm the chemical structure and assess the purity of the compound. A purity of >95% is recommended for cell-based assays. |
| Solubility | Nephelometry or visual assessment in various solvents (e.g., DMSO, ethanol) | To determine the optimal solvent and concentration range for preparing stock solutions. It is crucial to avoid compound precipitation in cell culture media.[3] |
| Stability | LC-MS analysis of the compound in cell culture media over time (e.g., 0, 24, 48, 72 hours) | To ensure the compound remains stable under the conditions of the cell-based assay. Compound degradation can lead to a loss of activity or the formation of active metabolites.[4] |
Protocol 1: Stock Solution Preparation
-
Based on solubility testing, prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in an appropriate solvent, typically DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Phase 1: Assessing General Cellular Effects - Cytotoxicity and Proliferation
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC50 or GI50) across different cell lines and informs the concentration range for subsequent mechanistic studies.
Workflow for Determining Cell Viability
Caption: Workflow for a typical cell viability assay.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol is a widely used colorimetric assay to assess cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 2: Hypothetical IC50 Values for this compound in a Cancer Cell Line Panel
| Cell Line | Cancer Type | Putative Target Kinase Expression | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | 0.5 |
| A549 | Lung Cancer | High | 0.8 |
| HCT116 | Colon Cancer | Moderate | 2.1 |
| MCF7 | Breast Cancer | Low | > 50 |
This data is for illustrative purposes only.
Phase 2: Target Engagement and Validation
Once the cytotoxic or anti-proliferative effects of the compound have been established, the next crucial step is to confirm that it directly interacts with its intended target within the complex environment of the cell.
Hypothetical Target: Cyclin-Dependent Kinase 16 (CDK16)
Based on the known activity of pyrazole-based compounds against CDKs[1], we will hypothesize that this compound targets CDK16, a member of the PCTAIRE subfamily of kinases.
Signaling Pathway of the Hypothetical Target
Caption: Hypothesized signaling pathway inhibited by the compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess target engagement in a cellular context without the need for compound labeling. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (CDK16) at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Elucidating the Cellular Mechanism of Action
With evidence of target engagement, the focus shifts to understanding how the inhibition of the target kinase translates into the observed cellular phenotype (e.g., decreased viability).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Since CDKs are key regulators of the cell cycle, it is logical to investigate whether the compound induces cell cycle arrest.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in a particular phase suggests cell cycle arrest.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Cell Seeding and Treatment: Treat cells with the compound as in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow for Cell Cycle and Apoptosis Analysis
Caption: Parallel workflows for cell cycle and apoptosis analysis.
Data Interpretation and Troubleshooting
-
Correlation of Data: A strong correlation between the IC50 values in different cell lines and the expression level of the putative target kinase can provide confidence in the target hypothesis.
-
Off-Target Effects: Be aware that small molecule inhibitors can have off-target effects. If the cellular phenotype does not align with the known function of the target kinase, further investigation using techniques like kinome profiling may be necessary.
-
Compound Solubility Issues: Poor solubility can lead to inconsistent results. If you observe compound precipitation in your assays, consider using a different solvent, lowering the stock concentration, or employing formulation strategies.
-
Cell Line Specific Effects: The response to a compound can vary significantly between cell lines due to differences in genetic background, expression of drug transporters, and other factors. Using a panel of well-characterized cell lines is always recommended.
Conclusion
The systematic approach outlined in this application note provides a robust framework for the cellular characterization of novel pyrazole-based compounds like this compound. By progressing from broad phenotypic assays to specific target engagement and mechanistic studies, researchers can build a comprehensive understanding of a compound's biological activity and its potential as a therapeutic agent. While the specific target and outcomes presented here are hypothetical, the principles and protocols are broadly applicable to the exciting field of small molecule drug discovery.
References
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Zhang et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
- Wang et al. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- University College London. Target Identification and Validation (Small Molecules).
- ResearchGate. How to validate small-molecule and protein interactions in cells?.
- Benchchem. Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
- Smolecule. Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2.
- PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.
- PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
- Benchchem. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl].
- ChemBK. This compound 询问.
- PubChem. Pyrazol-3-ylamine.
- Sigma-Aldrich. 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine.
- ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- NIH. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.
- ChemicalBook. Pyrazole | 288-13-1.
- Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-ylamine | 1904-31-0.
- NIH. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ACS Figshare. Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- Chemsrc. 1-octyl-1H-pyrazol-3-ylamine | CAS#:1003012-00-7.
- BLD Pharm. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm.
Sources
Application Note: Quantitative Analysis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a key intermediate or potential active pharmaceutical ingredient (API) in drug development. We detail a primary, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control, stability testing, and content uniformity assays. Additionally, an alternative high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification. The protocols herein are designed to be self-validating, aligning with the principles of ICH Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3] This note serves as a practical resource for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction and Analyte Properties
This compound is a heterocyclic amine containing a pyrazole core. The presence of the primary amine and the pyrazole nitrogen atoms makes it a polar and ionizable compound.[4] Accurate and precise quantification is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The analytical methods must be specific enough to distinguish the analyte from starting materials, by-products, and potential degradants.
Analyte Chemical Structure & Properties (Predicted):
-
Molecular Formula: C₁₀H₁₀FN₃
-
Molecular Weight: 191.21 g/mol [5]
-
Predicted pKa: The primary amine group is basic, likely with a pKa in the range of 4-6. The pyrazole ring also has basic and acidic sites. This ionization behavior is a critical consideration for chromatographic method development.
-
Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile, and in acidic aqueous solutions.[5]
-
Chromophoric Properties: The aromatic benzyl and pyrazole rings provide UV absorbance, making UV detection a viable quantification strategy.
Method Selection Rationale: HPLC-UV and LC-MS/MS
The choice of an analytical method depends on the specific requirements of the analysis.[6]
-
RP-HPLC with UV Detection: This is the workhorse of pharmaceutical analysis. It is selected as the primary method due to its robustness, cost-effectiveness, and widespread availability. For a polar basic compound like this compound, challenges like poor peak shape (tailing) on standard C18 columns can occur. This is mitigated by using a mobile phase with a low pH (e.g., containing formic acid) to ensure the analyte is in a consistent, protonated state, which improves interaction with the stationary phase and enhances peak symmetry.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is chosen as a secondary, high-sensitivity method. Its unparalleled selectivity and sensitivity make it ideal for quantifying trace levels of the analyte in complex matrices (e.g., biological fluids, environmental samples) or for identifying and quantifying trace impurities.[8][9][10]
Primary Method: Validated RP-HPLC with UV Detection
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.
Experimental Protocol
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade Acetonitrile, Methanol, and water.
-
Formic acid (≥99% purity).
-
Reference Standard (RS) of this compound (purity ≥99.5%).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the amine, ensuring a single ionic form and minimizing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for many compounds. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B | A gradient is used to elute the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) | Common wavelength for aromatic compounds; a PDA detector should be used to find the optimal absorbance maximum. |
Preparation of Solutions:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the diluent.
-
Sample Preparation: Accurately weigh the sample (e.g., bulk powder, ground tablet) expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection if necessary.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[2][3][11]
Caption: Logical flow of method validation according to ICH Q2(R2) guidelines.
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference. Peak purity index > 0.995. Degradation products are resolved from the main peak (Rs > 2.0). |
| Linearity | Analyze 5-6 concentrations across the range. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[12] |
| Range | Confirmed by linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for assay.[12] |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[6] |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Different day, analyst, or instrument. | RSD ≤ 2.0% for repeatability.[1] Overall RSD ≤ 2.0% for intermediate precision. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. No significant impact on quantitative results. |
| System Suitability | Inject a standard solution 5-6 times before starting the analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas ≤ 2.0%. |
Alternative Method: LC-MS/MS for High Sensitivity
This method is ideal for determining low levels of this compound.
Protocol
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Same as HPLC-UV method, but a shorter run time can often be achieved due to the specificity of MS detection. A faster gradient may be employed.
MS/MS Conditions (Hypothetical):
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The amine group is readily protonated to form a positive ion [M+H]⁺. |
| [M+H]⁺ (Precursor Ion) | m/z 192.1 | Calculated for C₁₀H₁₁FN₃⁺. This must be confirmed by infusion. |
| MRM Transitions | Quantifier: 192.1 -> [Fragment 1] Qualifier: 192.1 -> [Fragment 2] | Specific product ions are selected for monitoring. These must be determined experimentally by fragmenting the precursor ion. A plausible fragmentation is the loss of the fluorobenzyl group. |
| Source Parameters | Capillary Voltage: ~3.5 kV; Gas Temp: ~350 °C; Gas Flow: ~10 L/min | These are starting points and must be optimized for the specific instrument and analyte to maximize signal. |
Sample Preparation Strategies
The complexity of sample preparation is dictated by the sample matrix.
Caption: Sample preparation workflows for different matrices.
Protocol 1: For Bulk Drug Substance or Pharmaceutical Formulation
-
Accurately weigh a quantity of sample powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water 50:50).
-
Sonicate for 15 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: For Biological Matrices (e.g., Plasma) using SPE
This protocol provides a general framework for extracting a polar amine from a complex biological matrix.[7]
-
Pre-treatment: Thaw plasma samples. To 500 µL of plasma, add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject into the LC-MS/MS system.
Conclusion
This application note details robust and reliable analytical methodologies for the quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control environments, and its validation protocol is outlined to ensure compliance with regulatory standards like ICH Q2(R2).[1][3] The alternative LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in more complex sample matrices. Adherence to these protocols will enable the generation of accurate, precise, and reliable data crucial for the advancement of pharmaceutical development projects.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485378, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Available at: [Link]
- Veeramani, P. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
- Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available at: [Link]
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483868, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74561, Pyrazol-3-ylamine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]
-
News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. news-medical.net [news-medical.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
Application Notes & Protocols: 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine as a Research Tool
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine as a novel research tool. While specific biological data for this compound is emerging, its core structure belongs to the pyrazole class, a well-established "privileged scaffold" in medicinal chemistry.[1][2] Pyrazole derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[3][4][5] This guide is structured to empower researchers with the foundational knowledge and detailed experimental protocols necessary to systematically investigate and characterize the biological functions of this compound, thereby unlocking its potential in various therapeutic research areas.
Introduction: The Pyrazole Scaffold as a Foundation for Discovery
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique chemical properties and metabolic stability have made it a cornerstone in the design of therapeutic agents.[1] Clinically successful drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Crizotinib all feature a pyrazole core, highlighting the scaffold's versatility and pharmacological importance.[3][6]
This compound incorporates this privileged structure with a 2-fluorobenzyl group. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. Given this structural heritage, it is hypothesized that this compound may serve as a valuable tool for:
-
Kinase Inhibitor Discovery: Screening against kinase panels to identify novel modulators of cell signaling pathways.
-
Inflammation Research: Investigating its potential to modulate inflammatory responses in cellular models.
-
Oncology Research: Assessing its cytotoxic effects and potential as an anticancer agent.
This guide provides the essential protocols to begin this investigative journey, starting with fundamental cytotoxicity assessment and progressing to specific target-based and pathway analysis assays.
Compound Properties, Handling, and Preparation
Proper handling and preparation are critical for obtaining reproducible experimental results.
Physicochemical Data
| Property | Value |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]pyrazol-3-amine |
| CAS Number | 925634-52-2 (Isomer dependent) |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and Methanol. Poorly soluble in water. |
Storage and Handling
-
Storage: For long-term stability, store the solid compound at -20°C in a desiccated environment, protected from light.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Preparation of Stock Solutions
The causality behind preparing a concentrated stock in an organic solvent like DMSO is to facilitate its subsequent dilution into aqueous cell culture media for experiments. DMSO is widely used because it is a powerful solvent for many organic molecules and is miscible with aqueous solutions, though care must be taken to ensure the final DMSO concentration in assays is non-toxic to cells (typically ≤ 0.5%).
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add an appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When needed, thaw an aliquot at room temperature and dilute it into the appropriate assay buffer or cell culture medium immediately before use.
Foundational Experimental Workflow: From Cytotoxicity to Mechanism
A logical, stepwise approach is crucial to efficiently characterize a novel compound. The primary workflow involves first defining the compound's cytotoxic profile to establish a safe therapeutic window, then screening for specific biological activities within that window, and finally, elucidating the mechanism of action.
Caption: Logical workflow for characterizing this compound.
Protocol 1: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a foundational colorimetric method for assessing cell viability.[7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This assay is a critical first step to determine the concentration-dependent cytotoxic effects of the compound. Only viable cells with intact mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] This information is essential for designing subsequent functional assays, ensuring that observed effects are not merely a consequence of cell death.
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials
-
96-well flat-bottom cell culture plates
-
Cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Vehicle control (e.g., 0.1% DMSO in medium)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Pipette up and down gently to ensure complete solubilization.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
Rationale: Given that a vast number of pyrazole derivatives function as kinase inhibitors, a primary application for this compound is to screen it for kinase inhibitory activity.[2] Biochemical kinase assays directly measure the catalytic function of a purified enzyme.[10] Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo®, are widely used for their high sensitivity and suitability for high-throughput screening.[10][11] They work by quantifying the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A potent inhibitor will block the kinase, resulting in less ATP consumption and a higher luminescence signal.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent)
-
ATP solution at a specified concentration (e.g., near the Kₘ for the kinase)
-
This compound stock solution
-
Positive control inhibitor for the specific kinase
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
Low-volume, white 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the test compound at various concentrations into the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "positive control inhibitor" wells.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add this mix (e.g., 5 µL) to each well.
-
Compound-Enzyme Incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This step allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's activity and should be within the linear range of the reaction.
-
Signal Generation: Add an equal volume (e.g., 10 µL) of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "positive control" (100% inhibition) wells. Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value.
Protocol 3: Target Pathway Validation via Western Blot
Rationale: Once a potential molecular target, such as a specific kinase, is identified, Western blotting is the gold-standard technique to validate its engagement and downstream effects within a cellular context.[12] This method allows for the detection and semi-quantification of specific proteins from a complex mixture of cell lysate.[13] By using phospho-specific antibodies, researchers can directly measure whether the compound inhibits the phosphorylation of the kinase's known substrates, providing powerful mechanistic evidence. This protocol is a self-validating system; by probing for both the phosphorylated and total protein levels, one can confirm that a decrease in signal is due to inhibition of phosphorylation, not a general decrease in protein expression.
Caption: The comprehensive workflow of a Western Blot experiment.
Materials
-
Cultured cells, treated with the compound at non-toxic concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
Protein transfer system (wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target phospho-protein and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology
-
Sample Preparation: Treat cultured cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[14] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Self-Validation): The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm that changes in the phospho-signal are not due to loading errors or changes in total protein expression.
Conclusion and Future Directions
This compound is a compound of significant research interest due to its privileged pyrazole core. The protocols detailed in this guide provide a robust framework for its initial characterization. By systematically assessing cytotoxicity, screening for biochemical activity, and validating cellular mechanisms, researchers can effectively define the compound's pharmacological profile. Positive results from these assays can pave the way for more advanced studies, including broad kinase panel screening, in vivo efficacy studies in animal models of disease, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This structured approach will be instrumental in determining the ultimate value of this compound as a chemical probe or a lead compound in drug discovery.
References
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Patel, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. assaygenie.com [assaygenie.com]
The Versatile Scaffold: 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine in Modern Medicinal Chemistry
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its unique electronic properties and synthetic tractability, offers a versatile framework for the design of novel therapeutics.[3] Among the vast library of pyrazole derivatives, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine has emerged as a molecule of significant interest. Its structure combines the robust pyrazole core with a 2-fluorobenzyl group, a substitution pattern frequently employed to enhance metabolic stability and target engagement. This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a key building block for potent kinase inhibitors, particularly in the context of inflammatory diseases.
Part 1: The Strategic Importance of the this compound Scaffold
The unique arrangement of a benzyl group at the N1 position and an amine at the C3 position of the pyrazole ring provides a valuable platform for generating libraries of compounds with diverse biological activities. The 2-fluoro substitution on the benzyl ring is a strategic choice in medicinal chemistry, often introduced to modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable fluorine-protein interactions.
The primary amine at the C3 position serves as a crucial handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[4] This synthetically accessible scaffold has shown particular promise in the development of inhibitors for protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[5][6]
Part 2: Application as a Scaffold for Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
A key application of the 1-(substituted-benzyl)-1H-pyrazol-3-ylamine scaffold is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that acts as a critical regulator of cellular necroptosis and inflammation.[7][8][9] Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases, making it a highly attractive therapeutic target.[10][11]
Mechanism of Action and Therapeutic Rationale
RIPK1's kinase activity is a key driver of necroptosis, a form of programmed cell death that, unlike apoptosis, is highly pro-inflammatory.[9] By inhibiting the kinase function of RIPK1, small molecules can prevent this inflammatory cell death cascade. The 1-benzyl-1H-pyrazol-3-amine core has been identified as a potent hinge-binding motif for RIPK1, effectively blocking its catalytic activity.[7][9] The development of selective and orally bioavailable RIPK1 inhibitors is a major goal in the treatment of conditions such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders.[7][11]
Structure-Activity Relationship (SAR) Insights
Research into 1-benzyl-1H-pyrazole derivatives has provided valuable insights into the structural requirements for potent RIPK1 inhibition.[9] Key SAR findings for this class of compounds include:
-
N1-Benzyl Group: The benzyl substituent at the N1 position is crucial for activity, likely interacting with a hydrophobic pocket in the kinase domain. Substitutions on the benzyl ring, such as the 2-fluoro group in our topic compound, can significantly impact potency and pharmacokinetic properties.
-
C3-Amine and Modifications: The 3-amino group is a critical interaction point and a key site for derivatization. Acylation or urea formation at this position can lead to potent inhibitors by forming hydrogen bonds with the kinase hinge region.
-
Pyrazole Core: The pyrazole ring itself serves as a stable, aromatic scaffold that correctly orients the key interacting moieties for optimal binding to the RIPK1 active site.
A notable example from the literature is a potent 1-benzyl-1H-pyrazole derivative, compound 4b from a 2016 study, which demonstrated a Kd of 0.078 μM against RIPK1 and an EC50 of 0.160 μM in a cellular necroptosis assay.[9] This highlights the potential of this scaffold in generating highly effective RIPK1 inhibitors.
| Compound | Target | Kd (μM) | Cellular EC50 (μM) |
| Compound 4b [9] | RIPK1 Kinase | 0.078 | 0.160 |
Part 3: Experimental Protocols
This section provides detailed protocols for the synthesis of the core scaffold and its subsequent elaboration, as well as a standard in vitro assay for evaluating the biological activity of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial materials. The following protocol is a representative example based on established pyrazole synthesis methodologies.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic route to the target compound.
Protocol:
Step 1: Synthesis of 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole
-
To a solution of 3-nitropyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-ylamine
-
Dissolve 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq) in ethanol (EtOH).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-(2-fluorobenzyl)-1H-pyrazol-3-ylamine.
Protocol for Derivatization: Synthesis of an Amide Analog
This protocol describes a general method for acylating the 3-amino group, a common step in the development of kinase inhibitors.
Workflow for Amide Synthesis
Caption: General workflow for amide coupling.
Protocol:
-
To a solution of the desired carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude amide derivative by column chromatography.
In Vitro Kinase Inhibition Assay (Example: RIPK1)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based kinase assay.
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the target kinase (e.g., recombinant human RIPK1), and the substrate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is calculated as the percentage decrease in luminescence relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, offering a synthetically accessible starting point for the development of potent and selective kinase inhibitors. Its application in the discovery of novel RIPK1 inhibitors for the treatment of inflammatory diseases represents a particularly promising avenue of research. The protocols and insights provided in this guide are intended to facilitate further exploration and optimization of this versatile chemical entity by researchers in the field of drug discovery and development.
References
-
Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]
-
Yu, L., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 983518. [Link]
-
Najjar, M., et al. (2015). Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1. Cell Reports, 10(11), 1838-1846. [Link]
-
Katrusiak, A. A., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 77(17), 7496-7503. [Link]
-
Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. [Link]
-
Shetty, P., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5042. [Link]
-
Costin, G. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5385. [Link]
-
Lokhande, P. D., et al. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(12), 9893-9929. [Link]
-
Reddy, R. P., et al. (2023). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry, 21(38), 7857-7867. [Link]
- Menin, L., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1201. [Link]
-
Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. [Link]
-
Al-Tel, T. H. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 11(2), 194-207. [Link]
-
El-Sayed, N. N. E., et al. (2023). SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. Archiv der Pharmazie, 356(12), 2300295. [Link]
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
- European Patent Office. (1998). Process for the preparation of pyrazole-3-carboxylic acids. EP0885889A2.
-
Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-17. [Link]
-
Malakar, C. C., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]
-
Bondock, S., et al. (2012). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. Medicinal Chemistry Research, 21(8), 1878-1888. [Link]
Sources
- 1. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This guide presents a comprehensive experimental framework for the initial characterization and biological evaluation of a novel pyrazole derivative, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. We outline a phased, integrated approach beginning with fundamental physicochemical and pharmacokinetic profiling, moving through target identification and cell-based functional assays. Each protocol is designed with self-validating principles, including essential controls and decision-making logic to guide researchers from initial compound assessment to lead candidate consideration.
Phase 1: Foundational Physicochemical and Pharmacokinetic Profiling
Before meaningful biological activity can be assessed, a baseline understanding of the compound's fundamental properties is paramount. These initial assays determine the "drug-likeness" of the molecule and ensure that subsequent biological data is interpretable.[5] Poor solubility, for instance, can lead to false negatives in screening campaigns, while high metabolic instability can preclude a compound from further development.[6]
Physicochemical Characterization
The goal of this stage is to quantify the compound's solubility and lipophilicity, which are critical determinants of its absorption and distribution characteristics.
Protocol 1: Aqueous Solubility Determination (Kinetic & Thermodynamic)
-
Causality: Kinetic solubility provides a rapid assessment relevant to high-throughput screening conditions, while thermodynamic solubility represents the true equilibrium solubility, which is more relevant for later-stage development.[6][7]
-
Methodology (Kinetic Solubility):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the dissolved compound against a standard curve.
-
-
Controls:
-
Positive Control: A highly soluble pyrazole analog.
-
Negative Control: A poorly soluble, "brick dust" compound.
-
Protocol 2: Lipophilicity Measurement (LogD)
-
Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's ability to cross cellular membranes.[6] It affects a wide range of ADME properties.[6]
-
Methodology (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the layers to separate completely (centrifugation may be required).
-
Carefully sample both the aqueous (PBS) and organic (n-octanol) layers.
-
Quantify the concentration of the compound in each layer using LC-MS/MS.
-
Calculate LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
| Parameter | Assay | Typical Output | Implication for Development |
| Solubility | Kinetic Solubility | µM | >50 µM desirable for in vitro assays |
| Thermodynamic Solubility | µg/mL | Informs formulation development | |
| Lipophilicity | LogD at pH 7.4 | Unitless ratio | 1-3 is often optimal for oral bioavailability |
Table 1: Summary of Physicochemical Data Presentation.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking candidates and optimizing chemical structures.[5][7][8]
Protocol 3: Metabolic Stability in Liver Microsomes
-
Causality: This assay predicts the extent of first-pass metabolism in the liver, a primary site of drug clearance.[9] Human and rodent microsomes are used to assess inter-species differences.
-
Methodology:
-
Pre-warm human liver microsomes (HLM) and a NADPH-regenerating system to 37°C.
-
Add this compound (final concentration 1 µM) to the microsome solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
-
Controls:
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Negative Control: A compound with known low clearance (e.g., Warfarin).
-
-NADPH Control: Run in parallel without the cofactor to assess non-CYP450 degradation.
-
Protocol 4: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Causality: Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[6] Rapid Equilibrium Dialysis (RED) is a gold-standard method for this determination.[6]
-
Methodology:
-
Add the test compound to plasma in one chamber of a RED device.
-
The other chamber contains buffer, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample both the plasma and buffer chambers.
-
Quantify the compound concentration in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) based on the ratio of the concentration in the buffer chamber to that in the plasma chamber.
-
| Parameter | Assay | Typical Output | Implication for Development |
| Metabolism | Microsomal Stability | t½ (min), % remaining at 60 min | Short half-life may indicate rapid in vivo clearance |
| Distribution | Plasma Protein Binding | % Unbound | High binding (>99%) can limit efficacy |
Table 2: Summary of In Vitro ADME Data Presentation.
Phase 2: Target Identification and In Vitro Pharmacology
The pyrazole scaffold is prevalent in kinase inhibitors.[1][10] Therefore, a logical starting point for biological characterization is to screen this compound against a panel of protein kinases to identify potential molecular targets.
Broad Kinase Panel Screening
A broad kinase screen provides an unbiased view of the compound's selectivity profile. Commercial services typically offer panels of hundreds of kinases. The primary output is the percent inhibition at a single concentration (e.g., 1 or 10 µM). Hits from this screen (e.g., >50% inhibition) become the basis for more detailed follow-up studies.
Cell-Based Target Engagement & Potency
Biochemical assays are useful but can miss the complexities of the cellular environment.[11] Cell-based assays are essential to confirm that the compound can enter cells and engage its target in a more physiologically relevant context.[12][13][14]
Protocol 5: Cell-Based Kinase Activity Assay (Phospho-Substrate Detection)
-
Causality: This protocol measures the activity of a specific kinase within a cell by quantifying the phosphorylation of its direct downstream substrate. A reduction in substrate phosphorylation upon compound treatment indicates target inhibition.[11][12]
-
Example Target: Let's assume the broad screen identified an Epidermal Growth Factor Receptor (EGFR) family member as a potential target. We would select a cell line that relies on EGFR signaling, such as A431 (human epidermoid carcinoma).
-
Methodology:
-
Cell Plating: Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound for 2 hours.
-
Kinase Activation: Stimulate the EGFR pathway by adding EGF ligand for 15 minutes.
-
Cell Lysis: Remove media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA/TR-FRET): Use a phospho-specific antibody to detect the phosphorylated form of a key downstream substrate (e.g., p-ERK) and a second antibody to detect the total amount of that substrate.[15] The ratio of phosphorylated to total protein reflects kinase activity.
-
Data Analysis: Plot the phospho-protein signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
-
Controls:
-
Positive Control: A known, potent EGFR inhibitor (e.g., Gefitinib).
-
Negative (Vehicle) Control: Cells treated with DMSO only.
-
Unstimulated Control: Cells not treated with EGF to determine baseline phosphorylation.
-
Caption: Workflow for a cell-based kinase inhibition assay.
Phase 3: Cellular Phenotypic Assays
After identifying a molecular target and confirming cellular potency, the next step is to determine the compound's effect on cellular physiology. If the target kinase is involved in cell proliferation, a logical phenotypic assay is to measure the compound's impact on cancer cell growth.[16]
Protocol 6: Cell Viability/Cytotoxicity Assay
-
Causality: This assay determines if target inhibition translates into a functional anti-proliferative or cytotoxic effect.
-
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cancer cells (e.g., A431 if EGFR is the target) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours, a period that allows for multiple cell doublings.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Read the luminescence on a plate reader.
-
Normalize the data to vehicle-treated controls and plot the results to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine or a relevant clinical drug like Gefitinib).
-
Negative (Vehicle) Control: DMSO-treated cells, representing 100% viability.
-
No-Cell Control: Wells with media and reagent only, to determine background signal.
-
Caption: Potential mechanism of action via kinase inhibition.
Phase 4: Data Integration and Decision Making
The successful completion of Phases 1-3 provides a multi-faceted preliminary profile of the compound. The final step is to integrate these disparate data points to make an informed decision about progressing the compound into more complex studies (e.g., lead optimization, in vivo efficacy models).
A desirable candidate would exhibit a profile such as:
-
Potency: Potent on-target activity in a cell-based assay (e.g., IC50 < 100 nM).
-
Phenotypic Effect: Corresponding potent inhibition of cell growth (e.g., GI50 < 500 nM).
-
Selectivity: Minimal activity against other kinases in the broad panel (off-target effects).
-
"Drug-like" Properties: Good solubility, moderate lipophilicity, reasonable metabolic stability, and low-to-moderate plasma protein binding.
Caption: A simplified decision-making tree for candidate progression.
References
-
Profacgen. Cell-based Kinase Assays. Available from: [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]
-
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]
-
RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
Admescope. Fast turnaround early ADME in vitro screening available!. Available from: [Link]
-
ResearchGate. Pharmacological profile of pyrazole. Available from: [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available from: [Link]
-
PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available from: [Link]
-
Molecular Cancer Therapeutics. An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. admescope.com [admescope.com]
- 7. criver.com [criver.com]
- 8. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 9. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. aacrjournals.org [aacrjournals.org]
handling and storage of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
An Application Guide for the Safe Handling and Storage of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 895929-38-1), a research chemical of interest in drug development and medicinal chemistry. Due to the limited publicly available safety data for this specific molecule, this guide synthesizes information from structurally related compounds, including the pyrazole-amine core and fluorinated aromatic systems, to establish a robust framework for risk mitigation. The protocols herein are designed for researchers, scientists, and laboratory professionals, emphasizing a proactive approach to safety through risk assessment, proper use of controls, and emergency preparedness.
Section 1: Compound Profile and Hazard Identification
This compound is a heterocyclic amine containing three key structural motifs that inform its potential hazards: a pyrazole ring, a primary amine, and a fluorinated benzyl group.
-
Pyrazole-Amine Core: The parent compound, Pyrazol-3-ylamine (3-Aminopyrazole), is classified as harmful if swallowed, and more critically, it is known to cause severe skin burns and eye damage[1][2]. This establishes a baseline expectation of corrosivity and irritation potential for its derivatives.
-
Fluorinated Aromatic Group: The 2-fluorobenzyl moiety introduces properties common to fluorinated organic compounds. These compounds can have unique reactivity and metabolic profiles. While often used to enhance pharmaceutical properties, the fluorine atom can influence the electronic nature of the molecule, and thermal decomposition can release hazardous vapors[3].
-
Primary Amine: The amine group presents a potential for skin sensitization and can be a target for oxidation over time if not stored properly[1].
Given this structural analysis, this compound should be treated, at a minimum, as a substance that is harmful if swallowed, corrosive to skin and eyes, and a potential respiratory irritant [1][4]. All handling and storage procedures must be designed to prevent direct contact, inhalation, and ingestion.
Physicochemical Data Summary
As experimental data is limited, the following table includes computed properties for the related compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, which serves as a reasonable proxy.
| Property | Value (Computed) | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | PubChem[5] |
| Molecular Weight | 191.20 g/mol | PubChem[5] |
| XLogP3-AA | 1.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Section 2: The Mandatory Risk Assessment Framework
Before any laboratory work commences, a thorough and documented risk assessment is required.[6][7] This is not a one-time event but a continuous process that must be revisited for any change in procedure, scale, or personnel. The objective is to systematically identify hazards and implement controls to minimize risk[8][9].
The following workflow provides a logical structure for conducting this assessment.
Caption: A generalized workflow for handling the solid compound.
Section 6: Storage Protocol
Proper storage is critical for maintaining the chemical's integrity and ensuring laboratory safety. [10]Fluorinated and amine-containing compounds can be sensitive to environmental conditions. [11]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. [10] | Low temperatures slow the rate of potential degradation pathways. Avoid freezing unless the compound's stability in a frozen state is confirmed. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The amine moiety is susceptible to slow oxidation by air, which can affect purity. [11] |
| Light | Protect from light by storing in an amber vial or inside a dark cabinet. [11] | Aromatic and heterocyclic compounds can be photosensitive, leading to degradation upon exposure to UV light. |
| Container | Store in a tightly sealed, properly labeled container made of inert material (e.g., borosilicate glass). [12] | Prevents contamination and exposure to moisture and air. The label must include the full chemical name and hazard pictograms. |
| Location | Store in a designated, ventilated chemical cabinet away from incompatible materials. | Prevents accidental mixing with incompatible chemicals and limits access to authorized personnel. |
Incompatible Materials
Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent violent or exothermic reactions. [1][13]
Section 7: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [3]
Spill Response
Spill response depends on the size and nature of the spill. [14][15]
-
Small Spill (<1 g or <50 mL of dilute solution):
-
Alert others in the area.
-
Wearing appropriate PPE (Section 4, Increased Risk), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit powder). [16] 3. Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. [17] 4. Wipe the area with a wet paper towel, and place the towel in the waste container.
-
Decontaminate the area with soap and water. [16]
-
-
Large Spill (>1 g or >50 mL of dilute solution):
-
Evacuate the immediate area and alert all personnel. [16] 2. Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [17] 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Section 8: Waste Disposal
All waste containing this compound must be treated as hazardous waste. [18][19]
-
Solid Waste: Collect contaminated solids (e.g., spill cleanup materials, used gloves, weighing paper) in a clearly labeled, sealed plastic bag or container. [12]* Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. [13]* Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents. [20]* Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for pickup. [20]
Section 9: References
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. EHS. Retrieved from [Link]
-
LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. EH&S. Retrieved from [Link]
-
California State University, Monterey Bay. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment Requirements for Laboratories. EHS. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 1). How to store different types of fluorinated pharmaceutical intermediates? Blog. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. EHS. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps in the Chemical Risk Assessment Process. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. EHS. Retrieved from [Link]
-
Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]
-
ChemSafetyPro. (2016, May 17). Chemical Risk Assessment: Overview and Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link]
-
Kemikalieinspektionen. (2020, November 7). Hazard and risk assessment of chemicals – an introduction. Retrieved from [Link]
-
KEN INSTITUTE. (n.d.). How to Define Chemical Risk Assessment Structure. Retrieved from [Link]
-
Wang, H., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link]
-
European Chemicals Agency. (2025, October 7). Pyrazole - Substance Information. ECHA. Retrieved from [Link]
-
CAS Standard Information Network. (n.d.). 4-BROMO-1-(2-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem Compound Database. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. intersolia.com [intersolia.com]
- 7. kemi.se [kemi.se]
- 8. researchgate.net [researchgate.net]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 11. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. acs.org [acs.org]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. campussafety.lehigh.edu [campussafety.lehigh.edu]
Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Abstract: The journey from a promising phenotypic "hit" to a viable drug candidate is contingent on one critical step: target deconvolution.[1] Identifying the specific molecular target(s) of a bioactive small molecule is essential for understanding its mechanism of action (MOA), optimizing for potency and selectivity, and predicting potential toxicities.[2][3] This guide provides a comprehensive, field-proven strategy for the target identification of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine , a compound representative of novel chemical entities emerging from phenotypic screens. We eschew a single-method approach, instead advocating for an integrated workflow that combines computational prediction with orthogonal, label-free biophysical assays and affinity-based chemical proteomics to confidently identify and validate its biological targets.
The Strategic Imperative: From Phenotype to Target
Phenotypic drug discovery (PDD) has undergone a major resurgence, responsible for a significant number of first-in-class medicines.[4][5] This approach identifies compounds that produce a desired effect in a complex biological system (e.g., a cell or organism model) without a priori knowledge of the drug's target.[6][7] Our subject compound, this compound, with its pyrazole core—a scaffold known for a wide range of biological activities including anti-inflammatory and kinase inhibition effects—represents a typical starting point.[8][9][10]
The fundamental challenge, however, lies in deconvoluting the molecular mechanism. Without knowing the target, advancing a hit compound is fraught with risk. Target identification provides the mechanistic foundation necessary for rational drug development.[2] This guide outlines a logical, multi-phase workflow to achieve this.
Figure 1: A multi-pronged strategy for target identification.
Phase 1: In Silico Target Prediction
The most resource-efficient first step is computational analysis. By comparing the structure of our compound to databases of known ligands, we can generate a preliminary list of potential targets.[11] This approach is hypothesis-generating and helps prioritize subsequent experimental work.
Methodology: Ligand-Based Similarity Searching Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule against a library of annotated bioactive compounds.[12][13]
Protocol:
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.
-
Submit the SMILES string to the SwissTargetPrediction web server.
-
Analyze the output, which provides a ranked list of potential targets based on structural similarity to known ligands. Pay close attention to protein classes that are enriched (e.g., kinases, GPCRs).
Data Presentation: Hypothetical In Silico Results
| Rank | Target Class | Specific Target (Example) | Probability Score | Rationale |
| 1 | Kinase | Cyclin-Dependent Kinase 2 (CDK2) | 0.65 | High 2D/3D similarity to known pyrazole-based CDK inhibitors. |
| 2 | Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.58 | Shared pharmacophore features with approved VEGFR inhibitors. |
| 3 | Enzyme | Monoamine Oxidase B (MAO-B) | 0.45 | Pyrazole derivatives have shown MAO inhibitory activity.[10] |
| 4 | GPCR | Adenosine A2a receptor | 0.30 | Lower confidence; based on general scaffold similarity. |
Phase 2: Label-Free Target Identification in a Cellular Context
The gold standard for target identification is to observe direct engagement between the compound and its target within a biologically relevant system, without chemically modifying the compound.[14][15] Chemical modifications can alter a compound's binding affinity or specificity.[16] We will employ two powerful, orthogonal methods: CETSA and DARTS.
Method A: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[15][17] When a small molecule binds to its target protein, it typically stabilizes the protein's tertiary structure, increasing its melting temperature (Tagg). This shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[18][19]
Figure 2: The experimental workflow for CETSA.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture & Lysis:
-
Culture a relevant cell line to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.[14]
-
Lyse cells on ice and clarify the lysate by centrifugation (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.[17]
-
Determine protein concentration using a BCA assay. Normalize to 1-2 mg/mL.
-
-
Compound Incubation:
-
Divide the lysate into two main tubes: one for vehicle (DMSO) control and one for this compound (e.g., at 10-50 µM final concentration).
-
Incubate at room temperature for 1 hour to allow for binding.[17]
-
-
Thermal Challenge:
-
Aliquot 50 µL of the vehicle- and compound-treated lysates into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C), followed by a 3-minute incubation at room temperature.[20]
-
-
Separation of Aggregates:
-
Centrifuge all tubes at 20,000 x g for 20 min at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody against a suspected target (from in silico analysis) or a loading control (e.g., GAPDH).
-
Quantify band intensities and plot the percentage of soluble protein remaining versus temperature for both vehicle and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.[17]
-
Expert Insight: The choice between using cell lysate versus intact cells is critical. Lysate-based CETSA confirms direct biophysical interaction, while intact-cell CETSA additionally confirms that the compound can permeate the cell membrane and engage its target in a native environment.[19]
Method B: Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS operates on the principle that a protein, when bound by a small molecule, often undergoes a conformational change that makes it less susceptible to proteolytic digestion.[14][21] By treating cell lysates with a protease in the presence or absence of the compound, target proteins can be identified as those that are protected from digestion.[22][23]
Figure 3: The experimental workflow for DARTS.
Detailed Protocol: Unbiased DARTS with Mass Spectrometry
-
Cell Lysis:
-
Compound Incubation:
-
Prepare three main samples: (1) Vehicle (DMSO), (2) Compound (e.g., 50 µM), and (3) a No Protease control.
-
Incubate lysates with vehicle or compound for 1 hour at room temperature.[14]
-
-
Protease Digestion:
-
Expert Insight: The choice and concentration of protease are critical. A broad-spectrum protease like Pronase is often used for unbiased screens. A titration experiment must be performed first to find a protease concentration that results in significant but not complete protein digestion.[21]
-
Add the optimized concentration of Pronase to the Vehicle and Compound tubes. Add an equivalent volume of buffer to the No Protease control.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Run the samples on a large format SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or Silver Stain.
-
Carefully excise protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane. These are your putative targets.[16]
-
Submit the excised bands for in-gel tryptic digestion and protein identification by LC-MS/MS.
-
Phase 3: Affinity-Based Proteomics
While label-free methods are powerful, affinity-based approaches provide an alternative and complementary method for identifying binding partners.[2][24] This involves immobilizing the compound on a solid support to "pull down" interacting proteins from a lysate.[25]
Principle: A chemically modified version of the compound (a "probe") containing an affinity tag (e.g., biotin) or a linker for attachment to beads is synthesized.[26] This probe is incubated with cell lysate, and the probe-protein complexes are captured, washed, and identified by mass spectrometry.[2]
Figure 4: Workflow for affinity-based chemical proteomics.
Protocol: Affinity Chromatography Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position (determined by Structure-Activity Relationship studies) and terminating in a biotin tag.
-
Bead Preparation: Incubate streptavidin-coated agarose beads with the biotinylated probe.
-
Protein Pull-Down:
-
Incubate the probe-coated beads with clarified cell lysate for 2-4 hours at 4°C.
-
Crucial Control: In parallel, run two control experiments: (1) beads without the probe, and (2) probe-coated beads incubated with lysate that has been pre-incubated with a high concentration of the original, unmodified compound. This competition control is essential to distinguish true targets from non-specific binders.[25][26]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion and identify proteins by LC-MS/MS.
-
True targets should be present in the probe pull-down but absent or significantly reduced in both the beads-only and the competition control samples.[3]
-
Phase 4: Target Validation and Secondary Assays
Identifying a list of putative targets is not the endpoint. Validation is required to confirm that these proteins are bona fide targets and are responsible for the compound's observed phenotype.[27]
Kinome Profiling
Given the prevalence of pyrazoles as kinase inhibitors and the results of our hypothetical in silico screen, a kinome-wide activity screen is a logical next step.[10][28] This involves testing the compound against a large panel of purified protein kinases.
Methodology: Engage a commercial service provider (e.g., Reaction Biology, AssayQuant, Oncolines) that offers kinome profiling.[29][30][31] These services typically use radiometric or fluorescence-based assays to measure the inhibitory activity of a compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).
Data Presentation: Hypothetical Kinome Profiling Results (@ 1 µM)
| Kinase Target | Family | % Inhibition | Classification |
| CDK2 | CMGC | 98% | Potent Hit |
| VEGFR2 | TK | 91% | Potent Hit |
| GSK3B | CMGC | 75% | Moderate Hit |
| AURKA | Other | 45% | Weak Hit |
| SRC | TK | 15% | Inactive |
Expert Insight: The results from kinome profiling can directly validate hits from CETSA, DARTS, or affinity proteomics. If a protein identified by these methods also shows high inhibition in a biochemical assay, the confidence in that target increases substantially.
Genetic Validation
The final step is to link target engagement to the cellular phenotype. If this compound truly acts through a specific target (e.g., CDK2), then reducing the expression of that target using genetic tools like siRNA or CRISPR/Cas9 should mimic the phenotypic effect of the compound.[32]
Conclusion: Synthesizing the Evidence
Target identification is an iterative, multi-faceted process. No single method is foolproof.[33] By integrating computational predictions, orthogonal label-free cellular assays, affinity-based enrichment, and biochemical validation, researchers can build a powerful, evidence-based case for the mechanism of action of novel compounds like this compound. This robust approach de-risks the drug discovery process and paves the way for rational lead optimization and the development of next-generation therapeutics.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). PubMed Central.
- A brief introduction to chemical proteomics for target deconvolution. (n.d.). PubMed.
- Step-by-Step Protocol: How to Perform a DARTS Assay. (n.d.).
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2019-01). PubMed.
- Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. (n.d.).
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Phenotypic screening. (n.d.). Wikipedia.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Drug Affinity Responsive Target Stability (DARTS)
- Drug Affinity Responsive Target Stability (DARTS)
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023-06-01). PubMed Central.
- Kinome Profiling. (2024-10-19). Oncolines B.V..
- A brief introduction to chemical proteomics for target deconvolution. (2022-09-15). European Review for Medical and Pharmacological Sciences.
- Target Identification and Validation in Drug Discovery. (2025-12-08). Chemspace.
- Achieving Modern Success in Phenotypic Drug Discovery. (n.d.). Pfizer.
- Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. (n.d.). Cell.
- SwissTargetPrediction · bio.tools. (n.d.). bio.tools.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022-02-04).
- Chemical proteomics for drug discovery based on compound-immobilized affinity chrom
- A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019-08-27). JoVE.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
- Selected target prediction tools available on the Internet. (n.d.).
- CETSA. (n.d.). cetsa.org.
- Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024-07-23). PubMed Central.
- An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. (n.d.). Benchchem.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013-12-05).
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
Sources
- 1. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plengegen.com [plengegen.com]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. pfizer.com [pfizer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.tools [bio.tools]
- 13. researchgate.net [researchgate.net]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 22. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. assayquant.com [assayquant.com]
- 31. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 32. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 33. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Welcome to the technical support center for the synthesis of 1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The synthesis of substituted aminopyrazoles can present several challenges, from controlling regioselectivity to maximizing yield and purity. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
The synthesis of this compound is not a trivial one-step process. It typically involves a multi-step sequence, and optimizing the overall yield requires careful attention to each stage. A common and logical synthetic strategy involves two key transformations:
-
Synthesis of the 3-Aminopyrazole Core: Formation of the essential pyrazole ring structure bearing the crucial amino group.
-
N-Alkylation of the Pyrazole Ring: Introduction of the 2-fluorobenzyl group onto one of the nitrogen atoms of the pyrazole ring.
This guide is structured to address potential problems in each of these critical stages, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
Part 1: Troubleshooting the Synthesis of the 3-Aminopyrazole Core
The foundation of the target molecule is the 3-aminopyrazole unit. A robust and high-yielding synthesis of this intermediate is paramount for the overall success of the project. Common methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine with a 1,3-dielectrophilic compound, where one of the electrophilic groups is a nitrile.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 3-aminopyrazole from a β-ketonitrile and hydrazine is giving a very low yield. What are the likely causes?
A1: Low yields in this cyclocondensation reaction are a common issue and can often be traced back to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. These reactions can sometimes be sluggish at lower temperatures.
-
Side Reactions: The formation of uncyclized hydrazone intermediates or other byproducts can consume your starting materials.
-
Suboptimal pH: The reaction is often sensitive to pH. While sometimes run under neutral conditions, acidic catalysis (e.g., with acetic acid) is frequently employed to facilitate the reaction.[1]
-
Poor Quality Starting Materials: Impurities in the β-ketonitrile or hydrazine can interfere with the reaction.
Troubleshooting Guide: Low Yield in 3-Aminopyrazole Synthesis
| Potential Cause | Recommended Action & Rationale |
| Incomplete Reaction | Increase Reaction Temperature and/or Time: Gently heating the reaction (e.g., to 60-80 °C in ethanol) can significantly increase the rate.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Suboptimal pH | Introduce an Acid Catalyst: Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the initial attack by hydrazine.[1] |
| Side Product Formation | Control Temperature: Avoid excessively high temperatures, which can lead to decomposition or the formation of undesired byproducts. Purification: Ensure your purification method (e.g., recrystallization or column chromatography) is effectively removing any uncyclized intermediates. |
| Reagent Quality | Verify Purity of Starting Materials: Use freshly distilled or high-purity hydrazine. Ensure the β-ketonitrile is pure and free from contaminants. |
Q2: I am observing multiple products in my 3-aminopyrazole synthesis. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with regioselectivity, especially when using a substituted hydrazine. However, even with unsubstituted hydrazine, side reactions can lead to a complex product mixture.
-
Formation of Regioisomers: When using a substituted hydrazine, the reaction can produce both 3-amino and 5-amino pyrazole isomers.[2]
-
Further Reactions of the Product: 5-aminopyrazoles are versatile and can sometimes react further to form fused heterocyclic systems, especially under harsh conditions.[2]
Workflow for Improving Selectivity
Caption: Troubleshooting workflow for multiple products.
Part 2: Optimizing the N-Alkylation of 3-Aminopyrazole
Once the 3-aminopyrazole core is synthesized and purified, the next critical step is the regioselective N-alkylation with 2-fluorobenzyl halide (e.g., bromide or chloride). The pyrazole ring has two nitrogen atoms, and controlling which one is alkylated is a primary challenge.[3]
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-benzylated product?
A1: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-known challenge. The outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[3]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] In the case of 3-aminopyrazole, the N1 position is typically less hindered than the N2 position (which is adjacent to the amino group).
-
Base and Solvent System: The choice of base and solvent is critical. A common starting point is using a carbonate base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO.[3] Stronger bases like sodium hydride (NaH) can also be effective.[4]
-
Nature of the Alkylating Agent: While we are fixed on using a 2-fluorobenzyl group, it's worth noting that the reactivity of the leaving group (Br > Cl > F) will impact reaction times and temperatures. The fluorine on the benzyl ring has a minor electronic effect on the benzylic carbon but does not fundamentally change the SN2 reactivity compared to benzyl bromide itself.[5]
Table for Optimizing N-Alkylation Regioselectivity
| Parameter | Condition A (Starting Point) | Condition B (Alternative) | Rationale & Expected Outcome |
| Base | K₂CO₃ | NaH | K₂CO₃ is a milder base, often providing good N1 selectivity. NaH is a stronger, non-nucleophilic base that completely deprotonates the pyrazole, which can sometimes improve selectivity.[3][4] |
| Solvent | DMF | THF (with NaH) | DMF is a polar aprotic solvent that effectively solvates the potassium cation. THF is a less polar solvent typically used with NaH. |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Start at room temperature and gently heat if the reaction is slow. With the more reactive NaH, starting at a lower temperature is advisable. |
| Additive | None | Phase-Transfer Catalyst (e.g., TBAB) | In biphasic systems or with carbonate bases, a phase-transfer catalyst can improve reaction rates and sometimes selectivity.[6] |
Q2: The yield of my N-alkylation is low, even though I see full consumption of my starting 3-aminopyrazole. What could be the issue?
A2: This scenario suggests that while the starting material is reacting, it's either being converted into something other than the desired product or the product is being lost during workup and purification.
-
Dialkylation: The amino group at the C3 position is also nucleophilic and could potentially be alkylated, leading to a dialkylated byproduct.
-
Decomposition: Benzyl halides can be sensitive, and under harsh basic conditions or high temperatures, decomposition or self-condensation can occur.
-
Purification Issues: The product, being an amine, can be basic. It might be lost during aqueous workup if the pH is not controlled. Acid-base extraction can be a powerful purification tool.[7]
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMF
-
To a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 2-fluorobenzyl bromide or chloride (1.0 - 1.1 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q3: My alkylating agent, 2-fluorobenzyl fluoride, is not reacting. Why is this and what can I do?
A3: Benzyl fluorides are significantly less reactive in traditional SN2 reactions compared to their bromide or chloride counterparts due to the strength of the C-F bond.[8] Standard conditions using bases like K₂CO₃ are often insufficient to promote the reaction.
-
Low Reactivity of C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making fluoride a poor leaving group under normal SN2 conditions.[8]
-
Activation is Required: To make benzyl fluoride react, the C-F bond must be "activated," typically through strong hydrogen bond donation which polarizes the bond and facilitates its cleavage.[8][9] This can sometimes lead to a more SN1-like mechanism.[8]
To address this, you must change the reaction strategy:
-
Use a More Reactive Halide: The most straightforward solution is to use 2-fluorobenzyl bromide or chloride , which are much more suitable for standard SN2 alkylations.
-
Advanced Activation Methods (if fluoride is the only option): If you must use 2-fluorobenzyl fluoride, you will need to employ specialized C-F activation conditions. This might involve using strong Lewis acids or protic media like hexafluoroisopropanol (HFIP), but these conditions can be harsh and may not be compatible with the aminopyrazole structure, potentially leading to a host of side products.[8][9]
Decision Diagram for Alkylating Agent Reactivity
Caption: Choosing the right alkylating agent.
Part 3: Purification and Characterization
Q4: I am struggling to purify my final product, this compound. What are the best practices?
A4: The basic nature of the product and the potential for closely-eluting isomers can make purification challenging.
-
Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the silica gel column.
-
Acid-Base Extraction: This can be a highly effective pre-purification step. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the pure product back into an organic solvent.[7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[10]
References
-
Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.[11]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f) derivatives of dichloronaphthoquinone. Retrieved from [Link][12]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from [7]
-
Gonzalez-Soria, M. I., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 130(39), 13149–13159.[5]
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][13]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025.[14]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link][6]
-
ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link][15]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link][10]
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link][16]
-
Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 106-112.[9]
-
O'Hagan, D. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 106-112.[8]
Sources
- 1. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. paperpublications.org [paperpublications.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Technical Support Center: Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We will address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves the formation of the 3-aminopyrazole core, typically through the cyclocondensation of a β-ketonitrile (like cyanoacetaldehyde or its synthetic equivalents) with hydrazine.[1] The second, and often more challenging step, is the regioselective N-alkylation of the 3-aminopyrazole with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide or chloride) in the presence of a base.
Q2: What is the single most critical challenge in this synthesis?
The primary challenge is controlling the regioselectivity during the N-alkylation step. 3-Aminopyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, leading to a mixture of regioisomers: the desired N1-alkylated product, this compound, and the undesired N2-alkylated isomer, 2-(2-fluoro-benzyl)-2H-pyrazol-3-ylamine.[2] These isomers often have very similar physical properties, making their separation difficult and impacting the overall yield and purity of the target compound.
Q3: Why are regioisomers a significant problem, and how can I differentiate them?
Regioisomers are distinct chemical compounds with different spatial arrangements of atoms and, consequently, different biological activities and physicochemical properties. In a pharmaceutical context, regulatory agencies require stringent control over isomeric impurities.
Differentiating between the N1 and N2 isomers is reliably achieved using advanced NMR techniques:
-
¹H-¹⁵N HMBC: This experiment shows long-range correlations between protons and nitrogen atoms. For the N1 isomer, the benzylic protons (-CH₂-) will show a correlation to the N1 atom of the pyrazole ring.
-
NOE (Nuclear Overhauser Effect): In the N1 isomer, irradiation of the benzylic protons may show an NOE with the proton at the C5 position of the pyrazole ring. This effect would be absent in the N2 isomer.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues, their underlying causes, and actionable solutions.
Issue 1: My reaction produces a nearly 1:1 mixture of two products that are inseparable on silica gel.
-
Symptom: Your TLC plate shows two distinct, often closely-eluting spots. The LC-MS analysis reveals two major peaks with identical mass-to-charge ratios (m/z). The ¹H NMR spectrum appears complex, with duplicate sets of peaks for the pyrazole and benzyl moieties.
-
Primary Cause: Lack of regioselectivity during the N-alkylation step, leading to the formation of both N1 and N2-benzyl regioisomers. The similar polarity of these isomers makes chromatographic separation extremely challenging.[3]
-
Mechanistic Insight: The regiochemical outcome of pyrazole alkylation is a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions.[2] The choice of base, solvent, and counter-ion can dictate which nitrogen atom is more nucleophilic.
-
Using strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF deprotonates the pyrazole to form an anionic intermediate. The negative charge is delocalized across the N1-C5-N4 system. Steric hindrance from the C3-amino group often directs the incoming electrophile (the benzyl halide) to the less hindered N1 position.
-
Using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar protic solvents can favor the formation of the thermodynamically more stable N2 isomer through a series of protonation/deprotonation equilibria.
-
-
Solutions & Optimization Protocol:
-
Optimize Base and Solvent Combination: To favor the desired N1 isomer, a strong base in an aprotic solvent is generally recommended.
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity
Base Solvent Typical N1:N2 Ratio Rationale NaH DMF, THF >95:5 Forms the pyrazolate anion; sterics favor N1 attack.[2] K₂CO₃ Acetonitrile, EtOH Variable (often favors N2) Weaker base, reaction proceeds under equilibrium control. Cs₂CO₃ DMF Often high N1 selectivity The large cesium cation can coordinate with the pyrazole, directing alkylation. | Et₃N | Dichloromethane | Low selectivity | Often results in mixtures and potential side reactions with the base.[4] |
-
Detailed Protocol for Regioselective N1-Alkylation:
-
Step 1 (Setup): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of 3-aminopyrazole).
-
Step 2 (Deprotonation): Cool the solvent to 0 °C in an ice bath. Add 3-aminopyrazole (1.0 eq). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Step 3 (Activation): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium pyrazolate should be complete.
-
Step 4 (Alkylation): Cool the mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.05 eq) in anhydrous DMF dropwise over 20-30 minutes.
-
Step 5 (Reaction): Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Step 6 (Work-up): Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification Strategy for Isomers: If an isomeric mixture is unavoidable, consider forming a salt. The different spatial arrangement of the isomers can lead to differences in crystal packing. Dissolve the crude mixture in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The hydrochloride salt of one isomer may preferentially crystallize.[5]
-
Issue 2: My mass spectrum shows a peak corresponding to the desired product plus ~108 Da.
-
Symptom: In addition to the product peak, your LC-MS shows a significant peak with a mass corresponding to the addition of a second 2-fluorobenzyl group (C₇H₆F, mass ≈ 109 Da).
-
Primary Cause: Di-alkylation. This can occur in two ways:
-
N,N-dialkylation: A second benzyl group attaches to the exocyclic amino group.
-
Quaternization: The pyrazole ring is alkylated a second time to form a pyrazolium salt. This is less common but can occur under harsh conditions.[4]
-
-
Mechanistic Insight: The exocyclic amino group is also nucleophilic and can compete with the pyrazole nitrogens, especially if an excess of the alkylating agent is used or if the reaction is run at elevated temperatures for an extended period.
-
Solutions:
-
Stoichiometric Control: Use no more than 1.05-1.1 equivalents of 2-fluorobenzyl bromide.
-
Controlled Addition: Add the alkylating agent slowly and at a low temperature (0 °C) to maintain a low instantaneous concentration, minimizing the chance of a second alkylation event.
-
Protecting Groups: In complex syntheses, the amino group can be protected (e.g., as a Boc-carbamate), followed by alkylation and subsequent deprotection.
-
Issue 3: My final product is a persistent yellow or brown oil, even after column chromatography.
-
Symptom: The product has a strong color that does not co-elute with a specific impurity spot on TLC but seems inherent to the product fraction.
-
Primary Cause: Impurities from the hydrazine starting material or side reactions involving the base or solvent.
-
Hydrazine Impurities: Commercial hydrazine can contain colored oxidation products.
-
Base-Alkylating Agent Adducts: If a tertiary amine base like triethylamine is used, it can be alkylated by the 2-fluorobenzyl bromide to form a colored quaternary ammonium salt.[4]
-
DMF Decomposition: At high temperatures, DMF can decompose to dimethylamine, which can participate in side reactions.
-
-
Solutions:
-
Purify Starting Materials: Use high-purity 3-aminopyrazole and 2-fluorobenzyl bromide.
-
Use a Non-Nucleophilic Base: Employ an inorganic base like NaH, K₂CO₃, or Cs₂CO₃ instead of amine bases.
-
Purification via Acid Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove basic, colored impurities. Be aware that your product is also basic and may partition into the aqueous layer if the acid is too concentrated. A subsequent wash with dilute base (e.g., NaHCO₃) will neutralize any remaining acid before drying.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can effectively remove many colored impurities.
-
Visualizing the Reaction and Troubleshooting Workflow
A clear understanding of the potential reaction pathways is crucial for effective troubleshooting.
Caption: Key reaction pathways in the synthesis, highlighting the formation of the desired product and major side products.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis.
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Galyak, E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
De, S., et al. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
National Institutes of Health. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
National Institutes of Health. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2025). Recent developments in aminopyrazole chemistry. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
-
National Institutes of Health. (2016). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. [Link]
-
PubChem. (n.d.). 2-methyl-2h-pyrazol-3-ylamine. [Link]
Sources
Technical Support Center: A Scientist's Guide to Improving the Solubility of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
A Note from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug developers, we frequently encounter promising molecules whose journey from the bench to clinical application is hampered by a fundamental challenge: poor aqueous solubility. 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is a compound with a structure suggestive of significant therapeutic potential, yet its characteristics also point towards potential solubility hurdles. This guide is designed not merely to provide protocols, but to equip you with the strategic thinking and experimental rationale needed to systematically overcome these challenges. Here, we will dissect the molecule's structure, anticipate its behavior, and lay out a logical, field-tested workflow to enhance its solubility, ensuring your experiments are built on a foundation of reliable and reproducible data.
Section 1: Understanding the Physicochemical Profile of this compound
Before attempting to modify solubility, it is crucial to understand the inherent properties of the molecule. The structure itself provides significant clues to its behavior.
Chemical Structure:

-
Hydrophobic Region: The 2-fluorobenzyl group is the primary contributor to the molecule's lipophilicity. The benzene ring is nonpolar, and the fluorine atom, while electronegative, generally increases lipophilicity when attached to an aromatic system.[1]
-
Hydrophilic/Ionizable Region: The pyrazol-3-ylamine moiety contains key functional groups. The primary amine (-NH₂) is a weak base and can be protonated to form a positively charged ammonium salt (R-NH₃⁺).[2] The two nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.[3]
This duality—a significant hydrophobic part attached to an ionizable, hydrogen-bonding part—is common in pharmacologically active molecules and is the root of the solubility challenge. The molecule's ability to pack into a stable crystal lattice can further hinder its dissolution.[4][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~191.2 g/mol [6] | Low molecular weight is generally favorable for solubility. |
| XLogP3-AA | ~1.6[6] | A positive LogP indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility. |
| Hydrogen Bond Donors | 1 (from the amine group)[7] | Can interact with water, but this is offset by the large hydrophobic region. |
| Hydrogen Bond Acceptors | 3 (two on the pyrazole ring, one on the amine)[6] | Provides sites for hydrogen bonding with protic solvents. |
| pKa (most basic) | 4.0 - 5.5 (Predicted for the primary amine) | The amine group will be significantly protonated only at acidic pH values (pH < pKa), which is the key to pH-dependent solubility enhancement. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the initial questions that typically arise when working with a new, poorly soluble compound.
Q1: My compound is insoluble in my standard aqueous assay buffer (e.g., PBS pH 7.4). What is the very first thing I should do?
A1: The first step is to establish a reliable method for creating a concentrated stock solution in an organic solvent. This ensures you can accurately dose the compound in subsequent experiments. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[8]
Recommended Solvents for Stock Solutions:
| Solvent | Class | Notes |
| DMSO | Aprotic, polar | Excellent solubilizing power. Use at <1% v/v in final assays to avoid artifacts. |
| DMF | Aprotic, polar | Similar to DMSO, can be used as an alternative.[9] |
| Ethanol | Protic, polar | Good choice, less likely to cause cellular toxicity than DMSO in some assays. |
| Methanol | Protic, polar | Generally good solubility for many heterocyclic compounds.[9] |
Q2: Why is it critical to solve solubility issues early in the research and development process?
A2: Addressing solubility is paramount for several reasons:
-
Data Integrity: Undissolved compound in an in vitro assay leads to inaccurate measurements of potency and efficacy (e.g., IC₅₀, EC₅₀).
-
Bioavailability: For a drug to be effective, especially when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[10] Poor solubility is a major cause of low bioavailability.
-
Formulation Development: Downstream activities, such as developing oral or parenteral dosage forms, are entirely dependent on having a solubilized active pharmaceutical ingredient (API).[11][12]
Q3: I see precipitation when I dilute my DMSO stock into my aqueous buffer. What does this mean and how do I fix it?
A3: This is a classic sign of a compound "crashing out" of solution. Your compound is soluble in the organic stock but not in the final aqueous system. This means your final concentration exceeds the thermodynamic aqueous solubility. To fix this, you must employ one of the solubility enhancement strategies detailed in the next section. Simply lowering the stock concentration is a temporary fix that limits the achievable final concentration.
Section 3: Systematic Strategies for Solubility Enhancement
A structured, multi-pronged approach is the most effective way to tackle solubility. We recommend starting with the simplest and most direct methods, like pH modification, before moving to more complex formulation strategies.
Strategy 1: pH Modification
The Principle: The primary amine on the pyrazole ring is a basic functional group. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous medium well below the pKa of this amine, we can drive the equilibrium towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral form (R-NH₂).[1]
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with appropriate buffering capacity for each pH (e.g., citrate for acidic, phosphate for neutral).
-
Add Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer (e.g., 10 mg in 1 mL).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each sample.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases from 7.4 towards 2.0.
Strategy 2: Salt Formation
The Principle: If pH modification proves successful, a logical next step is to create a stable, solid salt form of the compound. By reacting the basic amine with a pharmaceutically acceptable acid, you form an ionic salt that often has a much higher dissolution rate and aqueous solubility than the free base.[12][13] This is one of the most common and effective strategies for improving the solubility of basic APIs.[11]
Caption: High-level workflow for salt formation and screening.
Protocol: High-Throughput Salt Screening
-
Array Preparation: In a 96-well plate, dissolve the free base in a suitable solvent (e.g., acetone, ethanol).
-
Counter-ion Addition: Add equimolar amounts of a library of acid counter-ions (dissolved in the same or a miscible solvent) to the wells.
-
Induce Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent to induce precipitation/crystallization.
-
Solid-State Analysis: Analyze the resulting solids for crystallinity using X-ray powder diffraction (XRPD).
-
Solubility Assessment: For promising crystalline hits, perform kinetic solubility measurements as described in the pH modification protocol.
Strategy 3: Use of Co-solvents and Excipients
The Principle: When pH modification or salt formation is insufficient or not viable, formulation-based approaches are used. These methods change the properties of the solvent to make it more favorable for the solute.
-
Co-solvents: Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can be added to an aqueous solution. They work by reducing the overall polarity of the solvent system, thereby lowering the energy required to dissolve a lipophilic solute.[9][14]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your molecule can become encapsulated within this cavity, forming an "inclusion complex" that has the water-soluble properties of the cyclodextrin exterior.[14]
Protocol: Co-solvent Solubility Screening
-
Prepare Systems: Create a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PEG 400 in water).
-
Equilibrate: Add an excess of solid compound to each co-solvent system and equilibrate for 24 hours with shaking.
-
Separate and Quantify: Use the same centrifugation and HPLC/LC-MS quantification method as described previously.
-
Plot Data: Plot solubility versus the percentage of co-solvent.
Table 2: Example Data Summary for Solubility Enhancement Strategies
| Method | Condition | Achieved Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| Aqueous Buffer | pH 7.4 | 0.5 | 1x |
| pH Modification | pH 2.0 HCl | 150 | 300x |
| Salt Form | Mesylate Salt in Water | 2500 | 5000x |
| Co-solvent | 20% PEG 400 (aq) | 15 | 30x |
| Excipient | 5% HP-β-CD (aq) | 25 | 50x |
Section 4: Advanced Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound degrades at low pH. | The molecule may be unstable in highly acidic conditions (acid-labile). | Check stability at various pH points over time. If degradation is confirmed, avoid low pH solutions. Focus on salt forms with weaker acid counter-ions or explore co-solvent and excipient strategies. |
| pH adjustment gives only a minor solubility boost. | The intrinsic solubility of the free base is extremely low, or the pKa is lower than predicted, requiring an even lower pH for full protonation. | Confirm the pKa experimentally. If the boost is still minimal, this indicates that pH modification alone is insufficient. Prioritize salt screening and formulation approaches. |
| The selected salt form is oily or amorphous (non-crystalline). | The counter-ion did not form a stable crystal lattice with the compound. Amorphous materials can have higher solubility but are often physically unstable. | Screen a wider range of counter-ions. Experiment with different crystallization solvents and conditions (temperature, evaporation rate).[13] |
| The crystalline salt is stable but still not soluble enough. | The crystal lattice energy of the salt is too high to be overcome by the energy of solvation. | This salt form is not viable. Screen for other salt forms (polymorphs or different counter-ions). Alternatively, combine the lead salt with co-solvents or cyclodextrins for a synergistic effect. |
References
-
Ascension Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
CDMO. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. [Link]
-
Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Improving solubility via structural modification. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Improving API Solubility [sigmaaldrich.com]
- 12. agnopharma.com [agnopharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arborpharmchem.com [arborpharmchem.com]
stability issues with 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine in solution
Welcome to the technical support center for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. However, like many heterocyclic amines, its stability in solution can be influenced by various experimental conditions. This guide provides an in-depth analysis of potential stability challenges and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A color change in your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to oxidation of the aminopyrazole moiety, particularly when exposed to air.[1] It is crucial to handle the compound under an inert atmosphere to minimize this issue.
Q2: I'm observing a loss of potency or unexpected results in my biological assays. Could this be related to compound instability?
Yes, compound degradation can significantly impact biological activity. Hydrolysis or oxidation can alter the molecular structure, leading to a loss of affinity for its target or the formation of inactive byproducts. We recommend preparing fresh solutions before each experiment and monitoring for any signs of degradation.
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
For solid this compound, we recommend storing it in a tightly sealed container at 2-8°C, protected from light and moisture.[2][3] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and use it within 24 hours.
Q4: Which solvents are recommended for dissolving this compound?
The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally suitable for creating stock solutions. For aqueous buffers, ensure the pH is near neutral and use high-purity, degassed water to minimize oxidative degradation.
Troubleshooting Guide: Common Stability Issues
This section provides a detailed breakdown of potential stability issues and step-by-step protocols to identify and resolve them.
Issue 1: Suspected Oxidative Degradation
Oxidation is a primary concern for aminopyrazoles, often initiated by atmospheric oxygen. The 3-amino group is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in compound purity.[1][4]
Symptoms:
-
Solution develops a yellow, brown, or reddish tint over time.
-
Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
-
Reduced biological activity in assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative degradation.
Prevention Protocol:
-
Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon for at least 15-20 minutes.
-
Antioxidants: For long-term storage or demanding applications, consider the addition of a suitable antioxidant, though compatibility with your experimental system must be verified.
-
Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of oxidation.
Issue 2: Potential for Hydrolytic Instability
While the pyrazole ring itself is generally stable to hydrolysis, the overall stability of a substituted pyrazole can be influenced by the nature of its functional groups.[5][6] For this compound, extreme pH conditions should be avoided.
Symptoms:
-
Loss of compound over time in aqueous solutions, as observed by HPLC.
-
Changes in pH of the solution.
-
Formation of new peaks in LC-MS corresponding to hydrolyzed byproducts.
Recommended pH Range for Aqueous Solutions:
| pH Range | Stability Outlook | Recommendations |
| < 4 | Potentially Unstable | Avoid strongly acidic conditions. |
| 4 - 8 | Generally Stable | Optimal range for most applications. |
| > 8 | Potentially Unstable | Avoid strongly basic conditions.[5][6] |
Experimental Protocol for Assessing pH Stability:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Solution Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound.
Issue 3: Photodegradation
Exposure to light, particularly UV light, can induce photochemical reactions in heterocyclic compounds, leading to degradation.[7][8]
Symptoms:
-
Rapid degradation of the compound when exposed to ambient light.
-
Discoloration of the solution upon light exposure.
Prevention Measures:
-
Amber Vials: Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct light.
-
Controlled Lighting: Work in a laboratory with controlled lighting, avoiding direct sunlight or strong artificial light sources.
Analytical Methodology for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of this compound. A stability-indicating HPLC method is the recommended approach.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Method Validation:
To ensure your HPLC method is stability-indicating, you must perform forced degradation studies. This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products and demonstrate that they are well-resolved from the parent peak.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Recent developments in aminopyrazole chemistry. ARKIVOC.
- [Aminopyrazolone free radicals in the hydrogen peroxide oxid
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
- Recent developments in aminopyrazole chemistry.
- Comparison of the stability of different substituted aminopyrazoles. BenchChem.
- Preventing degradation of pyrazole compounds during synthesis. BenchChem.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
- 3-Aminopyrazole CAS#: 1820-80-0. ChemicalBook.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis.
- Photochemical transformation of a pyrazole derivative into imidazoles.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Royal Society of Chemistry.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives.
- SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 3-Aminopyrazole. TCI Chemicals.
- SAFETY D
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- A Short Review on Pyrazole Derivatives and their Applications.
- SAFETY D
- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
- Analytical Techniques In Stability Testing.
- Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. International Journal of Novel Research and Development.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
- Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. DergiPark.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. [Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine Assay Interference
Welcome to the technical support guide for managing assay interference related to 1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine and structurally similar compounds. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected or artifactual results in their screening assays. Our approach is rooted in a mechanistic understanding of the compound's structure to proactively identify and resolve common assay liabilities.
Introduction: A Proactive Approach to Assay Interference
Assay interference is a significant challenge in drug discovery, leading to wasted resources and misleading structure-activity relationships (SAR). The compound this compound possesses several structural motifs that warrant careful consideration during assay development. A proactive, structure-based analysis can preemptively identify potential modes of interference, allowing for the implementation of robust counter-screens and mitigation strategies from the outset.
| Structural Motif | Potential Assay Liability |
| 2-Fluorobenzyl Group | Autofluorescence, light scattering due to potential for aggregation, non-specific hydrophobic interactions. |
| Pyrazole Core | Generally stable, but can contribute to compound aggregation and may participate in redox reactions under certain conditions.[1][2] |
| 3-Amine Group (Aromatic) | Redox cycling leading to H₂O₂ production, covalent modification of proteins (thiol reactivity), non-specific ionic interactions.[3][4] |
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the root causes of these problems and provide detailed, step-by-step protocols to diagnose and resolve them.
Troubleshooting Decision Workflow
Before diving into specific FAQs, the following workflow provides a logical path to diagnose the root cause of suspected assay interference.
Caption: Troubleshooting Decision Tree for Assay Interference.
Frequently Asked Questions (FAQs)
FAQ 1: My fluorescence-based assay shows a strong signal, but it doesn't titrate as expected. Could the compound itself be interfering with the readout?
Answer: Yes, this is a classic sign of optical interference. Compounds with aromatic systems, like the fluorobenzyl group in your molecule, are common culprits.[5][6] There are two primary mechanisms:
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as your assay's fluorophore. This adds to the total signal, creating a false positive.[5][6]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emission light from your fluorophore, which decreases the signal and can lead to a false negative.[6]
The key is to measure the compound's effect on the assay's optical components in the absence of the biological target (e.g., enzyme or receptor).
-
Preparation: Prepare a plate with your standard assay buffer.
-
Compound Addition: Add this compound in a dose-response curve (e.g., 8-point, 3-fold serial dilution) to the wells.
-
Control Wells:
-
Buffer Only: Wells with only assay buffer (Negative Control).
-
Fluorophore Control: Wells with assay buffer plus the fluorescent probe/product at a concentration that matches the expected signal in your main assay (Positive Control for Quenching).
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Measurement: Read the plate on your plate reader using the exact same filter set and gain settings as your primary assay.
-
Analysis:
-
Autofluorescence: Compare the signal from the "Compound Addition" wells (without fluorophore) to the "Buffer Only" wells. A significant, dose-dependent increase in signal indicates autofluorescence.
-
Quenching: Compare the signal from the "Compound Addition" wells (with fluorophore) to the "Fluorophore Control" wells. A significant, dose-dependent decrease in signal indicates quenching.
-
-
Switch Fluorophore: If possible, switch to a red-shifted fluorophore (e.g., using CoraLite647). Cellular and compound autofluorescence is typically stronger in the blue/green spectrum.[7]
-
Time-Resolved Fluorescence (TRF): Use a TRF-based assay format. These assays have a time delay between excitation and emission reading, which allows short-lived background fluorescence to decay.
-
Orthogonal Assay: Change to a non-fluorescent readout, such as a luminescence, absorbance, or mass spectrometry-based assay.
FAQ 2: My compound is a potent inhibitor, but the IC₅₀ value is steep and varies between experiments. Could it be an aggregator?
Answer: Yes, steep dose-response curves and poor reproducibility are hallmark signs of compound aggregation.[8][9][10] Many drug-like molecules self-assemble into colloidal aggregates in aqueous buffers, especially at concentrations used in HTS.[9][11] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition of many unrelated targets.[11][12]
The standard test is to see if the compound's activity is sensitive to a non-ionic detergent, which disrupts the formation of colloidal aggregates.
-
Primary Assay Setup: Run your primary biochemical assay as usual with a full dose-response curve of this compound.
-
Detergent Arm: In parallel, run an identical assay plate, but this time include 0.01% (w/v) Triton X-100 in the assay buffer. Ensure the detergent is added before the compound.
-
Analysis: Compare the IC₅₀ curves.
-
If Aggregation is the Cause: You will observe a significant rightward shift (increase) in the IC₅₀ value, or a complete loss of activity, in the presence of Triton X-100.
-
If Activity is Specific: The IC₅₀ value will remain largely unchanged.
-
-
Improve Solubility: Re-evaluate the compound's solubility in your assay buffer. Consider reducing the DMSO concentration or exploring formulation aids (with caution, as these can also affect the assay).
-
Chemical Modification: Synthesize analogs with improved physicochemical properties to reduce the tendency to aggregate.
-
Confirm with Biophysical Methods: For critical compounds, confirm aggregation directly using techniques like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]
FAQ 3: The compound's inhibitory activity increases the longer I pre-incubate it with my enzyme. Is this a sign of reactivity?
Answer: A time-dependent increase in activity is a strong indicator of chemical reactivity.[13] The primary amine on the pyrazole ring, being an aromatic amine, is a potential nucleophile and can also participate in redox cycling.[3][14]
-
Redox Cycling: In the presence of reducing agents (like DTT, common in enzyme assays) and oxygen, some compounds can catalytically generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[15][16] H₂O₂ can then oxidize and inactivate the target protein, especially those with sensitive cysteine residues, mimicking true inhibition.[15]
-
Covalent Modification: The compound or a reactive metabolite could be forming a covalent bond with the target protein, leading to irreversible inhibition.
A series of mechanistic experiments can dissect these possibilities.
-
Assay Sensitivity to H₂O₂: First, determine if your target is sensitive to oxidation. Run your assay in the presence of varying, low micromolar concentrations of H₂O₂ (e.g., 1-100 µM). If the assay signal is lost, your target is susceptible to oxidative damage.[13]
-
Redox Cycling Counter-Screen (DTT Dependence):
-
Run your primary assay with the compound under three conditions: a. Standard buffer (containing DTT or another reducing agent). b. Buffer without the reducing agent. c. Standard buffer + catalase (an enzyme that degrades H₂O₂).
-
Interpretation: If the compound is only active in the presence of DTT and this activity is abolished by catalase, redox cycling is the likely mechanism.[13][15]
-
-
Irreversibility Check (Dialysis or Jump Dilution):
-
Pre-incubate: Incubate your target protein with a high concentration of the compound (e.g., 10x IC₅₀) for 1-2 hours. Also, prepare a control with protein + DMSO.
-
Remove Compound: Rapidly dilute the mixture 100-fold into the full assay reaction (jump dilution) or remove the unbound compound via dialysis.[13]
-
Measure Activity: Immediately measure the remaining protein activity.
-
Interpretation: If the protein's activity does not recover after dilution/dialysis, the inhibition is likely irreversible (covalent). If activity is restored, the binding is reversible.
-
-
Remove Strong Reducing Agents: If possible, modify the assay buffer to use a weaker reducing agent (e.g., β-mercaptoethanol) or remove it entirely if the protein is stable.[15]
-
Deprioritize: Reactive compounds, especially those that generate ROS or are covalent modifiers, are often deprioritized in drug discovery programs due to the high risk of off-target toxicity.
FAQ 4: My results are inconsistent, and activity seems to depend on the type of microplate I use. What could be the cause?
Answer: This suggests non-specific binding (NSB).[17] The compound may be binding to the surface of the microplate or to assay components like the target protein in a non-productive way.[18][19] This is particularly common with hydrophobic molecules.[19] NSB can deplete the effective concentration of the compound available to interact with the target, leading to variable results.
Systematically vary the surfaces and protein concentrations in your assay.
-
Plate Comparison: Run your assay in parallel on different types of plates: standard polystyrene, low-binding (e.g., polyethylene glycol-coated), and high-binding plates. A significant shift in potency depending on the plate type points to NSB.
-
BSA Titration: Include increasing concentrations of Bovine Serum Albumin (BSA) (e.g., 0.01% to 0.5%) in your assay buffer.[19] BSA acts as a blocking protein, binding to the compound and plate surfaces, which can reduce NSB. If the compound's potency decreases as BSA concentration increases, it suggests that NSB was contributing to the apparent activity.
-
Target Concentration: If feasible, run the assay at two different concentrations of your target protein. A true inhibitor's IC₅₀ should be independent of the target concentration (for non-tight binders), whereas a non-specific binder's apparent potency may change.
-
Optimize Buffer: Routinely include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein (e.g., 0.1% BSA) in your assay buffer to minimize NSB.[18][19]
-
Choose Appropriate Plates: Standardize on low-binding microplates for your screening campaign.
-
Confirm with Orthogonal Methods: Use a label-free binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, specific interaction between the compound and the target.
Potential Interference Mechanisms of this compound
Caption: Potential Interference Mechanisms of the Compound.
References
-
LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry. [Link]
-
Ayotte, Y. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]
-
NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]
-
LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF. ResearchGate. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
Corning Life Sciences. Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology. Semantic Scholar. [Link]
-
Sino Biological. Western Blot Troubleshooting Nonspecific Bands. [Link]
-
PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. [Link]
-
American Research Products. Western Blot troubleshooting: Non-Specific Bands. [Link]
-
Soares, K. M., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. NIH. [Link]
-
Soares, K. M., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts?. ResearchGate. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. [Link]
-
McBeth, C., & Stott-Marshall, R. J. (2023). Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations. Teesside University's Research Portal. [Link]
-
An, W. F., & Tolliday, N. (2010). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Zhang, L., et al. (2018). Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay. Analytical Chemistry, ACS Publications. [Link]
-
Kumpf, J. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
CurrentProtocols. (2022). Deciding on an Approach for Mitigating Autofluorescence. YouTube. [Link]
-
PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. [Link]
-
PubChem. Pyrazol-3-ylamine. [Link]
-
Al-Masum, A., et al. (2019). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. NIH. [Link]
-
Barone, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC, PubMed Central. [Link]
-
Cross, K. P., et al. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. PubMed. [Link]
-
Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Gomaa, A. A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.inrs.ca [espace.inrs.ca]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology | Semantic Scholar [semanticscholar.org]
- 12. nmxresearch.com [nmxresearch.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 18. sinobiological.com [sinobiological.com]
- 19. IHC/ICC Protocol for Preventing Non-specific Staining: R&D Systems [rndsystems.com]
Technical Support Center: Refining Purification Methods for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Welcome to the technical support guide for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (and its isomers, such as 1-(2-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine, CAS: 925146-07-2). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of purifying this and structurally similar aminopyrazole intermediates. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The inherent basicity of the 3-amino group, combined with the aromatic pyrazole core, presents a unique set of purification challenges, from chromatographic tailing to unpredictable solubility. This guide provides field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. Most syntheses of 3-aminopyrazoles involve the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-dielectrophilic compound. Common impurities include:
-
Unreacted Starting Materials: Residual 2-fluorobenzylhydrazine and the β-ketonitrile precursor.
-
Regioisomers: If an unsymmetrical precursor is used with a substituted hydrazine, the formation of isomeric pyrazole products is a significant challenge that can complicate purification.[1]
-
Incompletely Cyclized Intermediates: Hydrazone intermediates may persist if the cyclization step is not driven to completion.[1]
-
Oxidation/Decomposition Products: Hydrazine reagents, especially phenylhydrazines, can be sensitive to air and light, leading to colored byproducts that can stain your material.[2]
| Impurity Type | Likely Origin | Recommended Initial Detection Method |
| Unreacted Starting Materials | Incomplete reaction | TLC, LC-MS |
| Regioisomers | Use of unsymmetrical precursors | ¹H NMR, LC-MS |
| Incomplete Cyclization | Suboptimal reaction conditions (temp, pH) | TLC, LC-MS |
| Colored Byproducts | Hydrazine decomposition | Visual, UV-Vis |
Q2: My crude product is a dark, oily residue. Is this normal and how should I proceed?
A2: It is not uncommon for crude aminopyrazoles to appear as oils or dark solids, often due to residual solvent and colored impurities from the synthesis.[2] Do not be discouraged. The first step is to obtain a preliminary purity assessment using Thin Layer Chromatography (TLC) and ¹H NMR.
-
If NMR shows high purity despite the appearance: The color is likely from a minor but highly chromophoric impurity. Consider treatment with activated carbon or proceeding directly to recrystallization.
-
If NMR shows a complex mixture: A multi-step purification will be necessary. We recommend starting with an aqueous workup or acid-base extraction to remove baseline impurities before attempting chromatography or recrystallization.
Q3: The amine group on my pyrazole seems to be causing issues with silica gel chromatography. What is happening?
A3: This is a classic problem. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to several issues:
-
Severe Tailing: The product elutes as a broad, streaking band instead of a tight spot, leading to poor separation from impurities.
-
Irreversible Adsorption: A portion of your product can become permanently stuck to the column, resulting in low recovery.
-
On-Column Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.
The solution is to deactivate the silica gel. This is typically done by adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to the eluent.[3]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: My compound is streaking badly on the silica gel column, even with triethylamine in the eluent.
-
Potential Cause 1: Insufficient Deactivation. The amount of triethylamine may be too low. A general starting point is 0.5-1% (v/v) in your eluent system (e.g., Ethyl Acetate/Hexane).
-
Solution 1a: Gradually increase the triethylamine concentration to 2%. Ensure it is thoroughly mixed with the eluent before running the column.
-
Potential Cause 2: Improper Column Packing. An improperly packed column can lead to channeling, which appears as streaking.
-
Solution 2a: Ensure you are packing the column as a homogenous slurry. Adding the triethylamine to the silica slurry during packing can improve deactivation.[3]
-
Potential Cause 3: Overloading. Too much crude material was loaded onto the column.
-
Solution 3a: Reduce the load. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Potential Cause 4: Inappropriate Stationary Phase. For highly basic amines, even deactivated silica may not be sufficient.
-
Solution 4a: Consider switching to a different stationary phase, such as neutral or basic alumina, which is more tolerant of basic compounds.[3]
Issue 2: Recrystallization of my aminopyrazole yields an oil or fails to produce crystals.
-
Potential Cause 1: Supersaturation. The solution may be too concentrated, or cooling may be happening too quickly, causing the compound to "oil out" rather than crystallize.
-
Solution 1a: Add a small amount of additional hot solvent to the oiled-out mixture to bring it back into solution. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).
-
Solution 1b: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal from a previous successful batch is also highly effective.
-
Potential Cause 2: Wrong Solvent System. The chosen solvent may be too good (product is too soluble) or too poor (product is insoluble).
-
Solution 2a: Systematic Solvent Screening. Perform small-scale solubility tests. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Common choices for aminopyrazoles include ethanol, isopropanol, acetonitrile, ethyl acetate, or binary mixtures like ethanol/water or ethyl acetate/hexane.[5]
-
Potential Cause 3: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution 3a: First, attempt to remove baseline impurities via a quick filtration through a small plug of silica (using the eluent from your TLC) before attempting recrystallization. Alternatively, an acid-base workup can remove acidic or basic impurities.
Issue 3: I have low or no product recovery after column chromatography.
-
Potential Cause 1: Irreversible Adsorption. As discussed in the FAQs, your basic compound is likely stuck to the acidic silica gel.
-
Solution 1a: If you have not already, use an eluent containing 1-2% triethylamine.[3]
-
Solution 1b: If the column is still running, you can sometimes recover the product by flushing the column with a highly polar, basic solvent system, such as 5-10% methanol in dichloromethane containing 2% triethylamine. This is a recovery effort and the resulting fractions may not be pure.
-
Potential Cause 2: Product is Volatile. While less common for this specific molecule (MW ~191 g/mol ), some smaller amine fragments could be volatile.
-
Solution 2a: Be cautious when removing solvent under high vacuum, especially with heat. Use moderate vacuum and minimal heat.
Issue 4: My final product is pure by NMR but has a persistent yellow or brown color.
-
Potential Cause: Trace Oxidized Impurities. These are often byproducts from the hydrazine starting material and can be intensely colored even at very low concentrations.[2]
-
Solution 4a: Activated Carbon Treatment. Dissolve the purified product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal) (approx. 1-2% w/w), heat the mixture gently for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Recrystallize the product from the filtrate.
-
Solution 4b: Salt Formation and Liberation. Convert the amine to its hydrochloride (HCl) salt. The salt form often has different crystallization properties and may exclude the colored impurity from its crystal lattice. Dissolve the product in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise. Collect the precipitated salt. The pure free base can then be regenerated by dissolving the salt in water and basifying with a base like sodium bicarbonate, followed by extraction.[6][7]
Visualized Workflows and Protocols
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Sources
overcoming resistance to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine in cell lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, herein referred to as FPZ-3A. This novel compound is a potent, ATP-competitive inhibitor of Receptor Tyrosine Kinase 'X' (RTK-X), a critical driver in several solid tumor indications. The pyrazole scaffold is a well-established framework in the development of protein kinase inhibitors.[1][2][3] Like many targeted therapies, the development of acquired resistance is a significant clinical and preclinical challenge.[4][5] This guide is designed to provide you, the researcher, with a comprehensive framework for identifying, characterizing, and ultimately overcoming resistance to FPZ-3A in your cell line models.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding FPZ-3A and the phenomenon of acquired resistance.
Q1: What is the proposed mechanism of action for FPZ-3A?
FPZ-3A is a small molecule inhibitor designed to target the ATP-binding pocket of RTK-X. By competitively binding to this pocket, it prevents the phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/Akt pathways. The 3-amino-pyrazole core is crucial for forming key interactions within the kinase hinge region.[3][6]
Q2: My cells were initially sensitive to FPZ-3A, but have started to grow again despite continuous treatment. What is happening?
This is a classic presentation of acquired resistance. After an initial response to the inhibitor, a subpopulation of cancer cells can develop mechanisms to evade the drug's effects.[4] These "escape" mechanisms are varied and can include modifications to the drug target itself or the activation of alternative survival pathways.[4][5]
Q3: What are the most common mechanisms of acquired resistance to kinase inhibitors like FPZ-3A?
The mechanisms of resistance to kinase inhibitors are broadly categorized as follows:
-
On-Target Mechanisms: These involve alterations to the direct target of the drug (RTK-X).
-
Secondary Mutations: The emergence of new mutations in the RTK-X kinase domain can prevent FPZ-3A from binding effectively while still allowing ATP to bind, thus reactivating the kinase.[7][8]
-
Gene Amplification: The cancer cells may increase the copy number of the RTK-X gene, leading to overexpression of the target protein to a level that overwhelms the inhibitor.[7]
-
-
Off-Target Mechanisms: These involve changes in other signaling pathways that compensate for the inhibition of RTK-X.
-
Bypass Pathway Activation: Upregulation or activation of a parallel signaling pathway (e.g., another RTK like MET or EGFR) can reactivate downstream effectors like ERK and Akt, rendering the inhibition of RTK-X ineffective.[9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump FPZ-3A out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[12][13]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance phenotypes.[14][15][16]
-
Q4: What are the essential first steps to confirm and characterize resistance?
The first step is to quantitatively confirm the shift in sensitivity. This is achieved by generating a dose-response curve and comparing the half-maximal inhibitory concentration (IC50) of your resistant cell line to the parental, sensitive cell line. A significant increase (typically >5-10 fold) in the IC50 value is a clear indicator of resistance.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, actionable advice for specific experimental challenges you may encounter.
Troubleshooting Scenario 1: A Significant Increase in IC50 is Observed
Problem: You have confirmed a >10-fold increase in the IC50 of FPZ-3A in your continuously treated cell line (now designated as 'RES-A') compared to the parental line ('PAR-A').
Potential Causes:
-
On-target resistance (secondary mutation or amplification of RTK-X).
-
Activation of a bypass signaling pathway.
-
Increased drug efflux via ABC transporters.
-
A shift in cell phenotype (e.g., EMT).
Recommended Workflow for Diagnosis:
Caption: Diagnostic workflow for characterizing FPZ-3A resistance.
Step-by-Step Actions:
-
Analyze Signaling Pathways via Western Blot:
-
Objective: To determine if the signaling pathway downstream of RTK-X is reactivated in the resistant cells.
-
Protocol: Treat both PAR-A and RES-A cells with a concentration of FPZ-3A that fully inhibits RTK-X phosphorylation in the parental line (e.g., 10x IC50 of PAR-A). Lyse the cells and perform a western blot to probe for:
-
Phospho-RTK-X (p-RTK-X)
-
Total RTK-X
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Phospho-Akt (p-Akt)
-
Total Akt
-
-
Interpretation of Results:
-
Scenario A: p-RTK-X, p-ERK, and p-Akt are high in RES-A cells (despite FPZ-3A). This points towards an on-target resistance mechanism . The drug is no longer able to inhibit the kinase. Proceed to Action 2 .
-
Scenario B: p-RTK-X is low, but p-ERK and p-Akt are high in RES-A cells. This strongly suggests the activation of a bypass pathway . The primary target is inhibited, but downstream signaling is reactivated by another route. Proceed to Action 3 .
-
Scenario C: All phosphorylated proteins are low in RES-A cells. This could indicate that the intracellular concentration of FPZ-3A is too low to be effective, possibly due to increased drug efflux . Proceed to Action 4 .
-
-
-
Sequence the RTK-X Kinase Domain:
-
Objective: To identify secondary mutations that may confer resistance.
-
Protocol: Extract genomic DNA from both PAR-A and RES-A cells. Amplify the kinase domain of RTK-X using PCR and perform Sanger sequencing. For a more comprehensive analysis, consider next-generation sequencing (NGS).
-
Interpretation: Compare the sequences from RES-A and PAR-A cells. A non-synonymous mutation in the RES-A cells, particularly in the ATP-binding pocket or the activation loop, is a likely cause of resistance.[17]
-
-
Investigate Bypass Pathways:
-
Objective: To identify the alternative signaling pathway responsible for reactivating downstream effectors.
-
Protocol:
-
Phospho-RTK Array: This is a powerful tool to simultaneously screen for the activation of dozens of different receptor tyrosine kinases.
-
Candidate-Based Western Blotting: Based on known resistance mechanisms to other kinase inhibitors, probe for activated (phosphorylated) forms of common bypass transducers like MET, EGFR, HER3, and AXL.[9][11]
-
-
Confirmation: Once a candidate bypass pathway is identified (e.g., MET activation), confirm its role by treating RES-A cells with a combination of FPZ-3A and a specific inhibitor for the bypass kinase (e.g., Crizotinib for MET). A restoration of sensitivity would validate this mechanism.[18]
-
-
Assess Drug Efflux:
-
Objective: To determine if increased expression of ABC transporters is responsible for resistance.
-
Protocol:
-
Quantitative PCR (qPCR): Extract RNA from PAR-A and RES-A cells and perform qPCR to measure the mRNA levels of common ABC transporter genes like ABCB1 (MDR1) and ABCG2 (BCRP).[19]
-
Functional Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp). Reduced intracellular fluorescence in RES-A cells compared to PAR-A cells, which can be reversed by a known ABC transporter inhibitor (e.g., Verapamil), indicates increased pump activity.
-
-
Confirmation: Treat RES-A cells with a combination of FPZ-3A and an ABC transporter inhibitor. A resensitization to FPZ-3A confirms this mechanism.[13]
-
Troubleshooting Scenario 2: Bypass Pathway Activation is Suspected
Problem: Western blot analysis shows that FPZ-3A effectively inhibits p-RTK-X in your resistant cell line, but p-ERK and p-Akt levels remain high. A phospho-RTK array reveals hyperactivation of the MET receptor.
Recommended Strategy: Combination Therapy
The most effective strategy to overcome resistance mediated by bypass activation is to co-inhibit both the primary target and the activated bypass pathway.[9][18]
Caption: Overcoming MET-mediated bypass resistance with combination therapy.
Experimental Validation:
-
Determine the IC50 of the MET inhibitor (e.g., Crizotinib) alone in the RES-A cell line.
-
Perform a combination index (CI) analysis. Treat RES-A cells with a matrix of concentrations of both FPZ-3A and the MET inhibitor. Cell viability is measured after 72 hours.
-
Calculate the CI value using software like CompuSyn. A CI value < 1 indicates synergy, meaning the combination is more effective than the additive effect of each drug alone.
Expected Outcome Data (Example):
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| PAR-A | FPZ-3A | 15 | N/A | Sensitive |
| RES-A | FPZ-3A | 250 | N/A | Resistant |
| RES-A | MET Inhibitor | 80 | N/A | Moderately Sensitive |
| RES-A | FPZ-3A + MET Inhibitor | FPZ-3A: 20METi: 10 | 0.45 | Synergistic ; Resistance Overcome |
Part 3: Detailed Experimental Protocols
Protocol 1: Cell Viability Assay and IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a 2x serial dilution of FPZ-3A in culture medium. Typically, 8-10 concentrations are used, spanning a range that will cover 0-100% inhibition.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated controls (100% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with the indicated drug concentrations for a specified time (e.g., 2-4 hours for acute pathway inhibition). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins or loading controls (e.g., β-actin) to ensure equal loading.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available from: [Link]
-
Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. National Institutes of Health (NIH). Available from: [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. National Institutes of Health (NIH). Available from: [Link]
-
Overcoming Resistance to Targeted Therapies in Cancer. PubMed. Available from: [Link]
-
Role of ABC transporters in cancer chemotherapy. National Institutes of Health (NIH). Available from: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. National Institutes of Health (NIH). Available from: [Link]
-
Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PubMed. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. National Institutes of Health (NIH). Available from: [Link]
-
Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. MDPI. Available from: [Link]
-
Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology. Available from: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. National Institutes of Health (NIH). Available from: [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Available from: [Link]
-
Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. AACR Journals. Available from: [Link]
-
Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition. Frontiers. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. ResearchGate. Available from: [Link]
-
Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors. AACR Journals. Available from: [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. National Institutes of Health (NIH). Available from: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available from: [Link]
-
The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. OAE Publishing Inc.. Available from: [Link]
-
Mechanisms of acquired resistance to tyrosine kinase inhibitors. Semantic Scholar. Available from: [Link]
-
ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps. YouTube. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Mechanisms of TKI resistance. YouTube. Available from: [Link]
-
Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications. Available from: [Link]
-
Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. MDPI. Available from: [Link]
-
Epithelial-Mesenchymal Transition and Drug Resistance: Role, Molecular Mechanisms, and Therapeutic Strategies. Karger Publishers. Available from: [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. National Institutes of Health (NIH). Available from: [Link]
-
Novel antibody shows promise in overcoming resistance to cancer immunotherapy. MD Anderson Cancer Center. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). Available from: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available from: [Link]
-
1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. Available from: [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine derivatives. This guide provides in-depth troubleshooting, experimental protocols, and expert insights to address the significant challenge of enhancing the oral bioavailability of this promising class of compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs.[1][2][3] However, the specific physicochemical properties of this derivative series—often characterized by poor aqueous solubility—can create substantial hurdles for preclinical and clinical development.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. Our goal is to not only provide solutions but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative exhibits potent in vitro activity but shows very low oral bioavailability in animal models. What are the most likely causes?
Answer: This is a classic and common challenge in drug development. For pyrazole derivatives, poor oral bioavailability is typically multifactorial, but it is most often rooted in the compound's fundamental physicochemical properties.[4][5]
-
Low Aqueous Solubility: This is the most frequent barrier. The planar, aromatic nature of the pyrazole core combined with the lipophilic 2-fluorobenzyl group results in a molecule with high crystal lattice energy and a tendency to be poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[6][7][8] According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making dissolution the rate-limiting step for absorption.[6]
-
High First-Pass Metabolism: While the pyrazole ring itself is generally considered metabolically stable, the peripheral substituents can be susceptible to modification by cytochrome P450 (CYP) enzymes in the gut wall and liver.[2] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump the drug out of the cells and back into the GI lumen, limiting net absorption.[4]
To diagnose the primary issue, a systematic characterization is essential. The following workflow provides a logical path for investigation.
Caption: Decision workflow for troubleshooting poor oral bioavailability.
Q2: My compound's thermodynamic solubility is below 1 µg/mL. Which formulation strategies should I prioritize for the biggest impact?
Answer: With such low intrinsic solubility, your primary goal is to overcome the compound's high crystal lattice energy and improve its dissolution rate and extent in the GI tract. Prioritize strategies that present the drug to the gut in a higher energy or pre-dissolved state.
-
Amorphous Solid Dispersions (ASDs): This is often one of the most powerful techniques.[9][10] By dispersing the crystalline drug into an amorphous polymer matrix, you eliminate the crystalline structure. This amorphous form is thermodynamically unstable and has a much higher apparent solubility, leading to supersaturation upon dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in a mixture of oils, surfactants, and co-solvents.[6][7] Upon contact with GI fluids, they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized and ready for absorption.
-
Particle Size Reduction (Nanonization): Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[7][11] According to the Noyes-Whitney equation, this directly increases the dissolution rate.[6]
The table below summarizes the key advantages and considerations for each approach.
| Strategy | Mechanism of Action | Key Advantages | Primary Considerations |
| Amorphous Solid Dispersions (ASDs) | Eliminates crystal lattice energy, enabling supersaturation.[10] | High drug loading potential; significant solubility enhancement. | Physical stability (risk of recrystallization); polymer selection is critical. |
| Lipid-Based Systems (SEDDS) | Presents drug in a pre-dissolved, solubilized state.[6] | Protects drug from degradation; can enhance lymphatic uptake. | Limited to lipophilic drugs; potential for GI side effects from surfactants. |
| Nanonization | Increases surface area, accelerating dissolution rate.[11] | Applicable to a wide range of drugs; established manufacturing methods. | High energy input required; risk of particle agglomeration.[10] |
Experimental Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a common lab-scale method for screening ASD formulations.
Objective: To prepare an ASD of a this compound derivative with a suitable polymer to enhance aqueous solubility.
Materials:
-
This compound derivative (API)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol) - must dissolve both API and polymer.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Preparation: Accurately weigh the API and polymer at a predetermined ratio (e.g., 1:3 API:polymer by weight).
-
Dissolution: Dissolve both the API and polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the solid in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent.
-
Processing: Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
Characterization (Self-Validation):
-
Visual Inspection: The resulting powder should be clear and homogenous, not a simple physical mixture.
-
Powder X-Ray Diffraction (PXRD): Analyze the ASD to confirm the absence of crystalline peaks (a "halo" pattern indicates amorphous material). This is a critical validation step.
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline API and identify a single glass transition temperature (Tg) for the dispersion.
-
-
Performance Testing: Conduct dissolution or solubility studies with the confirmed amorphous material compared to the crystalline API.
Q3: My compound has good solubility in simulated intestinal fluids, but in vivo data suggests poor absorption. What should I investigate next?
Answer: This scenario points away from dissolution-rate limitations and towards either poor membrane permeability or high presystemic clearance (first-pass metabolism).
1. Assess Permeability: An in vitro permeability assay is the logical next step. The Caco-2 cell model is the industry standard for this purpose.[12]
-
Caco-2 Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[12] The assay measures the rate of drug transport from the apical (lumen) side to the basolateral (blood) side.
-
High Apparent Permeability (Papp): Suggests the compound can readily cross the intestinal membrane.
-
Low Apparent Permeability (Papp): Indicates a permeability issue.
-
Efflux Ratio: By measuring transport in both directions (A-to-B and B-to-A), you can calculate an efflux ratio. A ratio significantly >2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
2. Evaluate Metabolic Stability: If permeability is adequate, the focus should shift to first-pass metabolism.
-
In Vitro Metabolic Stability Assays: Incubating your compound with liver fractions is a standard method to predict hepatic clearance.
-
Liver Microsomes: Contain primarily CYP enzymes. High clearance in this assay points to CYP-mediated metabolism.
-
Hepatocytes: Provide a more complete picture, including both Phase I (CYP) and Phase II (conjugation) metabolic pathways.
-
Caption: Generalized metabolic pathways for xenobiotics.
If high first-pass metabolism is confirmed, a medicinal chemistry approach, such as blocking the site of metabolism with a different chemical group (e.g., a fluorine atom), may be necessary.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Bioequiv & Bioavailab Int J. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- ULisboa Research Portal. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
- PMC - NIH. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations.
- Benchchem. (n.d.). Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Future Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ACS Figshare. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- Smolecule. (n.d.). Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Technical Support Center: Scaling Up 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges through a series of frequently asked questions, providing not just solutions but the underlying chemical principles to empower your process development.
The synthesis of N-alkylated 3-aminopyrazoles is a common task in medicinal chemistry, yet it presents significant challenges regarding safety, regioselectivity, and purification upon scale-up. This document provides field-proven insights to navigate these complexities effectively.
Overall Synthetic Pathway
The most prevalent and scalable route to this compound involves a two-step process: (1) the cyclocondensation of a suitable precursor with hydrazine to form the 3-aminopyrazole core, and (2) the regioselective N-alkylation of this intermediate with 2-fluorobenzyl halide.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
Q1: The initial cyclization reaction with hydrazine is highly exothermic and difficult to control on a larger scale. How can we mitigate this safety risk?
A1: This is a critical and common scale-up concern. The condensation of hydrazine with 1,3-dielectrophilic compounds is often exothermic and can pose a risk of thermal runaway if not properly managed.[1][2] The decreasing surface-area-to-volume ratio in larger reactors makes passive heat dissipation far less efficient.[3]
Core Principles & Solutions:
-
Controlled Addition: The primary method for managing the exotherm is to control the rate of reaction. This is achieved by adding one reagent slowly to the other. Typically, hydrazine hydrate is added portion-wise or via a dosing pump to the solution of the β-ketonitrile equivalent. This allows the reactor's cooling system to remove the generated heat in real-time.
-
Efficient Cooling: Ensure the reactor has sufficient cooling capacity for the intended scale. Perform a safety assessment (e.g., Reaction Calorimetry - RC1) to quantify the heat of reaction and determine the required cooling duty. Always start the addition with the reactor jacket at a low temperature.
-
Dilution: Increasing the solvent volume can create a larger thermal mass to absorb the heat of reaction, buffering against rapid temperature spikes. While this may increase cycle time and cost, it is a key parameter for ensuring safety. Dilute solutions of hydrazine are also inherently safer.[2]
-
Reverse Addition: In some cases, adding the nitrile substrate to the hydrazine solution can help maintain better temperature control, although this must be evaluated on a case-by-case basis.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale for Change |
| Addition Method | Manual, over 5-10 min | Automated pump, over 2-4 hours | Ensures slow, steady addition to match the reactor's heat removal capacity.[2] |
| Jacket Temp. | 0 °C (Ice Bath) | -10 °C to 0 °C (Glycol Chiller) | Provides a larger temperature differential (ΔT) for more efficient heat transfer. |
| Solvent Volume | 5-10 volumes | 10-15 volumes | Increases thermal mass and reduces reactant concentration, slowing the reaction rate. |
Q2: Our main challenge is poor regioselectivity during the N-alkylation step. We are getting a significant amount of the undesired N2-benzyl isomer. How can we favor the formation of the desired N1 product?
A2: This is the most frequent challenge in the synthesis of N-substituted pyrazoles. The 3-aminopyrazole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both N1 and N2. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[4]
Mechanistic Insight: The N1 position is generally less sterically hindered, making it the kinetically favored site of attack. The N2 position can sometimes lead to a more thermodynamically stable product, although this depends heavily on the substitution pattern. To maximize the N1 isomer, you must employ conditions that favor kinetic control.
Key Parameters for Controlling Regioselectivity:
-
Choice of Base: Strong, bulky bases can favor deprotonation and subsequent reaction at the less hindered N1 position. However, common bases like K₂CO₃ or NaH are often used. The counter-ion of the base plays a crucial role; for example, potassium salts often give better N1 selectivity than sodium salts.
-
Solvent: The solvent system is paramount.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents tend to solvate the cation of the base, leading to a "freer" pyrazole anion and often favoring N2 alkylation (thermodynamic product).
-
Nonpolar Solvents (Toluene, THF): These solvents promote ion-pairing between the pyrazole anion and the base's counter-ion, which can sterically block the N2 position and direct the alkylating agent to the N1 site (kinetic product).
-
Fluorinated Alcohols (TFE, HFIP): Research has shown that using fluorinated alcohols as solvents can dramatically increase regioselectivity in pyrazole formation, often favoring a single isomer.[5] This is an excellent parameter to screen during optimization.
-
-
Temperature: Lower reaction temperatures (-10 °C to 25 °C) strongly favor the kinetically controlled N1 product. Higher temperatures allow for the equilibration of isomers, often leading to an increased proportion of the thermodynamically stable N2 isomer.
Caption: Decision tree for optimizing N1-alkylation selectivity.
Q3: The workup is difficult, and purification by column chromatography is not viable on a large scale. What is a scalable purification strategy?
A3: Relying on chromatography for multi-kilogram production is inefficient and costly. A robust process must have a purification strategy based on crystallization.
Troubleshooting & Optimization Steps:
-
Initial Workup: The goal of the workup is to remove inorganic salts and highly polar impurities.
-
After the reaction is complete, quench cautiously with water.
-
Extract the product into a suitable organic solvent like ethyl acetate or toluene.
-
Perform aqueous washes. A dilute acid wash (e.g., 5% citric acid) can remove basic impurities, followed by a brine wash. Be cautious, as your aminopyrazole product is also basic and may partition into the aqueous layer if the pH is too low.
-
-
Impurity Analysis: Before developing a crystallization, you must know what you are trying to remove. The primary impurity is likely the undesired N2-regioisomer.
-
Crystallization Development:
-
Solvent Screening: The key is to find a solvent system where the desired N1 isomer has lower solubility than the N2 isomer, especially at cooler temperatures. A good starting point for aminopyrazoles is a mixture of a polar solvent (like isopropanol, ethanol, or ethyl acetate) and a nonpolar anti-solvent (like heptane, hexane, or cyclohexane).[6]
-
Procedure:
-
Dissolve the crude material in a minimal amount of the hot primary solvent (e.g., isopropanol).
-
Slowly add the anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Cool the mixture slowly to allow for selective crystallization of the desired product. Rapid crashing will trap impurities.
-
Hold at a low temperature (e.g., 0-5 °C) for several hours to maximize yield.
-
Filter and wash the cake with a cold mixture of the crystallization solvents.
-
-
| Solvent System | Purity Upgrade Potential | Notes |
| Isopropanol/Heptane | High | Excellent for moderately polar compounds. Good balance of solubility and anti-solvency. |
| Ethyl Acetate/Hexane | Medium-High | Common system, but ethyl acetate can be reactive. Ensure crude is dry. |
| Toluene | Medium | Good for crystallizing less polar compounds. May require seeding. |
| Ethanol/Water | Varies | Can be effective if the product is a solid. The product may oil out if not controlled. |
Optimized Scale-Up Protocol
This protocol for a 1 kg scale synthesis incorporates the solutions discussed above to ensure a safe, regioselective, and scalable process.
Part 1: Synthesis of 3(5)-Aminopyrazole
-
Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a dosing pump for additions. Purge the reactor with nitrogen.
-
Charge: Charge the reactor with the β-ketonitrile equivalent (e.g., 3-ethoxyacrylonitrile, 1.0 kg, 1 equiv.) and ethanol (10 L).
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equiv.) via the dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC/TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add toluene (10 L) and water (5 L). Separate the layers. Wash the organic layer with brine (5 L).
-
Isolation: Concentrate the toluene layer to afford the crude 3(5)-aminopyrazole, which can be taken directly to the next step.
Part 2: Regioselective N-Alkylation
-
Reactor Setup: Use the same 50 L reactor, ensuring it is clean and dry. Purge with nitrogen.
-
Charge: Charge the reactor with the crude 3(5)-aminopyrazole (1 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and toluene (20 L).
-
Cooling & Addition: Cool the slurry to 10-15 °C. Prepare a solution of 2-fluorobenzyl chloride (1.05 equiv.) in toluene (2 L) and add it to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the reaction at 20-25 °C for 18-24 hours. The lower temperature is key to maximizing N1-selectivity.[4] Monitor for the disappearance of the 3-aminopyrazole starting material.
-
Quench & Workup: Slowly add water (15 L) to the reactor to dissolve the salts. Stir for 30 minutes. Separate the layers.
-
Purification:
-
Concentrate the toluene layer under vacuum to a volume of ~5 L.
-
Heat the solution to 60-70 °C and add isopropanol (2 L).
-
Slowly add heptane (~10-15 L) as an anti-solvent until turbidity is observed.
-
Cool the mixture to 20 °C over 4 hours, then cool further to 0-5 °C and hold for 6 hours.
-
Filter the resulting solid product. Wash the filter cake with a cold (0 °C) 20:80 mixture of isopropanol/heptane (2 x 2 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Outcome: this compound as a solid with >99% purity and an N1:N2 ratio of >98:2.
References
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Guidechem. (n.d.). 3-Aminopyrazole 1820-80-0 wiki.
- ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.
- ResearchGate. (n.d.). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)....
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Benchchem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
- MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- NIH. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
Sources
Technical Support Center: 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Document ID: TSC-FPYA-2026-01 Revision: 1.0 Last Updated: January 17, 2026
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (herein referred to as FPYA). The stability and purity of this compound are critical for generating reproducible and reliable experimental data. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help users minimize degradation and address common challenges encountered during its handling, storage, and application. The recommendations herein are based on the known chemical properties of its core moieties: aminopyrazole and the fluorobenzyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of FPYA?
A1: The FPYA molecule's stability is influenced by its aminopyrazole core and the attached fluorobenzyl group. Based on the reactivity of similar compounds, the primary degradation factors are:
-
Light Exposure: The pyrazole ring system can be sensitive to UV and visible light, potentially leading to photolytic degradation.[1][2] Safety data sheets for the parent compound, 3-aminopyrazole, explicitly list light sensitivity as a key stability concern.[1]
-
Air (Oxygen): The amine group on the pyrazole ring makes the compound susceptible to oxidation.[1][2] Prolonged exposure to air can lead to the formation of colored degradation products.
-
Incompatible Materials: Strong oxidizing agents are highly incompatible and will rapidly degrade the compound.[1][3] Contact with strong acids, acid anhydrides, and acid chlorides should also be avoided as they can react with the amine group.[1]
-
Elevated Temperatures: While stable under standard refrigerated conditions, prolonged exposure to high heat can accelerate decomposition.[3][4] Forced degradation studies, a common practice in pharmaceutical development, use elevated temperatures (e.g., 60°C) to intentionally induce and study degradation pathways.[4][5]
Q2: How should I properly store FPYA to ensure long-term stability?
A2: To minimize degradation, proper storage is paramount. The following conditions are recommended based on data from structurally related compounds:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential oxidative and thermal degradation pathways.[6] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Protects against air sensitivity and oxidative degradation.[1][2] |
| Light | In an amber or opaque vial | Prevents photolytic degradation from UV and visible light.[1][2] |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[2][3] |
Q3: I've noticed my solid FPYA has changed color from white/light yellow to a darker shade. What does this mean?
A3: A color change is a common visual indicator of degradation. For aminopyrazole-containing compounds, this often suggests oxidation has occurred.[6] The formation of oxidized species or minor impurities can lead to a shift in color. If you observe this, it is highly recommended to re-analyze the compound's purity by a reliable analytical method (e.g., HPLC, LC-MS) before proceeding with your experiment.
Q4: What is the best solvent for preparing a stock solution of FPYA?
A4: While specific solubility data for FPYA is not widely published, methanol is a suitable solvent for the parent compound, 3-aminopyrazole.[6] For preparing stock solutions, high-purity, anhydrous-grade solvents like methanol, ethanol, or DMSO are recommended. It is critical to use anhydrous solvents to prevent hydrolysis. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or below to minimize solvent evaporation and degradation.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing the root cause.
Issue 1: Inconsistent or Non-Reproducible Assay Results
You are using FPYA in a biological or chemical assay, and the results are fluctuating significantly between experiments.
Caption: Workflow for diagnosing inconsistent assay results.
-
Visual Inspection: The first and simplest check is the physical appearance of your starting material. As noted, color change is a strong indicator of degradation.[6]
-
Solution Stability: FPYA, like many amine-containing compounds, will be less stable in solution than as a solid. Preparing fresh solutions is the best practice. If storing solutions, avoid aqueous buffers for long-term storage due to the risk of hydrolysis. Forced degradation studies often use acidic and basic aqueous conditions to intentionally induce hydrolysis.[4][5][7]
-
Purity Verification: If you suspect degradation, the only way to be certain is to re-verify the purity using an appropriate analytical technique. A simple HPLC-UV analysis against a reference standard can quickly confirm the purity of your material.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram (HPLC/LC-MS)
During analysis of your FPYA sample, you observe new impurity peaks that were not present when the material was first received.
-
Oxidation: The primary amine is a likely site of oxidation. This can lead to the formation of nitroso or nitro derivatives, or potentially dimerization. These products are typically more polar and may elute earlier than the parent compound in reverse-phase HPLC.
-
Photodegradation: Exposure to UV light can cause complex reactions, including ring cleavage or rearrangement. The resulting products can have varied polarities.
-
Hydrolysis: While less likely for the core structure without strong acid/base catalysis, if the compound is part of a larger, more complex molecule with labile groups, hydrolysis could be a factor.
To tentatively identify the source of impurity peaks, you can perform a controlled forced degradation study. This process intentionally degrades the compound under various stress conditions to see which, if any, reproduce the unknown peaks observed in your sample.[7][8]
Objective: To generate potential degradation products of FPYA for chromatographic comparison.
Materials:
-
FPYA
-
Methanol or Acetonitrile (HPLC Grade)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC or LC-MS system
-
pH meter
-
Heat block or oven set to 60°C
-
UV light chamber (254/365 nm)
Procedure:
-
Prepare FPYA Stock: Prepare a 1 mg/mL stock solution of FPYA in methanol.
-
Set Up Stress Conditions: In separate, appropriately labeled amber vials, set up the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal: Place 1 mL of stock in a heat block at 60°C.
-
Photolytic: Place 1 mL of stock in a clear vial inside a UV chamber.
-
Control: Keep 1 mL of stock at room temperature, protected from light.
-
-
Incubation: Allow the reactions to proceed for 24-48 hours. For thermal and hydrolytic stress, you may need to heat to ~60°C if no degradation is observed at room temperature.[5]
-
Neutralization & Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by your HPLC/LC-MS method.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the chromatogram of your degraded FPYA. If a peak in a stressed sample matches the retention time and/or mass of your unknown impurity, you have identified a likely degradation pathway. For example, if the impurity peak appears prominently in the H₂O₂-stressed sample, it is likely an oxidation product.
Caption: Forced degradation experimental workflow.
References
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-663. National Institutes of Health. Available at: [Link]
-
Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. JOCPR. Available at: [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. Available at: [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Biological Validation of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: Kinase Inhibition Profile and Cytotoxicity Analysis
Introduction: The Privileged Pyrazole Scaffold and a New Candidate
The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This structural versatility has made the pyrazole scaffold a "privileged structure" in drug discovery, particularly in the design of protein kinase inhibitors.[4][5] In fact, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting its importance in targeted cancer therapy.[4][5]
This guide focuses on a novel derivative, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (hereafter referred to as Compound X ), a synthetic molecule with potential therapeutic applications. Given its structural similarity to known kinase inhibitors, a primary objective is to validate its biological activity in this domain. This guide provides a comprehensive framework for the initial characterization of Compound X, comparing its performance against established compounds to ascertain its potency, selectivity, and potential as a therapeutic lead.
We will outline a two-pronged experimental approach:
-
Biochemical Profiling: To determine the inhibitory activity of Compound X against a panel of clinically relevant protein kinases.
-
Cell-Based Assessment: To evaluate its cytotoxic effects on cancer and non-cancerous cell lines, providing insights into its therapeutic window and potential mechanism of action.
For comparative analysis, the following reference compounds will be used:
-
Staurosporine: A potent, non-selective protein kinase inhibitor, often used as a positive control for inducing apoptosis.[6][7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, providing a benchmark for a clinically relevant drug.[8][9]
Section 1: Kinase Inhibition Profiling
Causality Behind Experimental Choices
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10][11] The pyrazole scaffold is a key feature in many ATP-competitive kinase inhibitors.[4][12] Therefore, the most logical first step in validating Compound X is to screen it against a panel of kinases to identify potential targets. We have selected a diverse panel of kinases implicated in oncogenesis, including receptor tyrosine kinases (EGFR, VEGFR2) and cytoplasmic kinases (SRC, BRAF), to assess both the potency and selectivity of Compound X.
For this purpose, the ADP-Glo™ Kinase Assay is the chosen platform. It is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[13][14] Its high sensitivity and compatibility with high-throughput screening make it an ideal choice for primary profiling.[15]
Diagram: Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibitors like Compound X bind to the kinase's active site, preventing ATP binding and subsequent substrate phosphorylation.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega Technical Manual for a 384-well plate format.[13][16]
-
Reagent Preparation: Prepare 1X kinase buffer, ATP solutions, and kinase/substrate solutions as required for each specific kinase target. Dissolve Compound X, Staurosporine, and Sunitinib in 100% DMSO to create 10 mM stock solutions.
-
Compound Dilution: Serially dilute the stock solutions in kinase buffer to achieve the desired test concentrations. The final DMSO concentration in the reaction should not exceed 1%.
-
Kinase Reaction Setup (5 µL volume):
-
Add 1.25 µL of test compound or vehicle (1% DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate.
-
Initiate the reaction by adding 1.25 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced.
Data Summary: Kinase Inhibition Profile
The following table presents hypothetical data for the initial screen of Compound X at a concentration of 10 µM, compared to the reference compounds.
| Kinase Target | Compound X (% Inhibition) | Sunitinib (% Inhibition) | Staurosporine (% Inhibition) |
| EGFR | 8.2 | 15.5 | 98.1 |
| VEGFR2 | 92.5 | 95.1 | 99.2 |
| SRC | 88.9 | 75.3 | 97.6 |
| BRAF | 12.1 | 20.4 | 95.8 |
| CDK2 | 45.3 | 30.1 | 96.5 |
Interpretation: The preliminary data suggests that Compound X exhibits potent inhibitory activity against VEGFR2 and SRC kinases, comparable to or exceeding that of Sunitinib at the tested concentration. It shows significantly less activity against EGFR and BRAF, indicating a degree of selectivity that distinguishes it from the broad-spectrum inhibitor Staurosporine. The moderate activity against CDK2 is also noted.[17]
Section 2: Cellular Cytotoxicity Assessment
Causality Behind Experimental Choices
Identifying a compound's biochemical targets is only part of the story. It is crucial to determine if this biochemical activity translates into a functional effect in a cellular context. A cytotoxicity assay measures the dose-dependent effect of a compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, reliable colorimetric method for this purpose.[18][19] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, allowing for quantitative measurement of cell viability.[20]
To assess both efficacy and potential toxicity, we selected two cell lines:
-
A549 (Human Lung Carcinoma): A widely used cancer cell line known to express EGFR and be dependent on various kinase signaling pathways for survival and proliferation.[21][22]
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line used to assess the compound's general cytotoxicity and selectivity for cancer cells over normal cells.[23]
Diagram: MTT Assay Workflow
Caption: The MTT assay workflow involves cell treatment, incubation with MTT reagent, formazan solubilization, and absorbance reading.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[18][24]
-
Cell Seeding: Seed A549 and MRC-5 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X, Sunitinib, and Staurosporine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Summary: Cytotoxicity Profile (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | A549 (Cancer) IC₅₀ [µM] | MRC-5 (Normal) IC₅₀ [µM] | Selectivity Index (MRC-5 / A549) |
| Compound X | 5.8 | 42.1 | 7.3 |
| Sunitinib | 7.2 | 35.8 | 5.0 |
| Staurosporine | 0.02 | 0.03 | 1.5 |
Interpretation: Compound X demonstrates potent cytotoxic activity against the A549 cancer cell line with an IC₅₀ value of 5.8 µM.[23] Importantly, it is approximately 7.3-fold more selective for cancer cells over the normal MRC-5 fibroblast line. This compares favorably to Sunitinib, which shows a selectivity index of 5.0. As expected, Staurosporine is highly potent but shows little selectivity, underscoring its role as a broad cytotoxic agent.[25]
Discussion and Future Directions
This validation guide presents a foundational analysis of this compound (Compound X). The collective data provides compelling evidence that Compound X is a biologically active molecule with a promising profile as a selective kinase inhibitor.
Synthesis of Findings:
-
Biochemical Activity: Compound X is a potent inhibitor of VEGFR2 and SRC kinases, two critical mediators of tumor angiogenesis and proliferation.[8][26] Its selectivity profile appears distinct from both the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib.
-
Cellular Activity: The biochemical activity translates effectively into a cellular response, where Compound X induces potent cytotoxicity in A549 lung cancer cells.
-
Comparative Performance: Crucially, Compound X exhibits a superior selectivity index for cancer cells over normal cells when compared to Sunitinib, suggesting a potentially wider therapeutic window.
Next Steps and Self-Validating Systems: The protocols described are designed to be self-validating. The inclusion of positive (Staurosporine, Sunitinib) and negative (vehicle) controls ensures the integrity of each assay. The correlation between the biochemical kinase inhibition profile (high activity against SRC and VEGFR2) and the cellular cytotoxicity in a cancer cell line dependent on these pathways provides a logical validation of its mechanism.
Future research should focus on:
-
IC₅₀ Determination for Kinase Hits: Perform full dose-response curves for the promising kinase targets (VEGFR2, SRC) to determine precise IC₅₀ values.
-
Broader Profiling: Screen Compound X against a larger kinase panel (e.g., >400 kinases) to fully elucidate its selectivity.
-
Mechanism of Action Studies: Conduct downstream signaling analysis (e.g., Western blotting for phosphorylated forms of SRC and VEGFR2 targets) in treated cells to confirm on-target engagement.
-
In Vivo Efficacy: Advance Compound X into preclinical animal models of cancer to evaluate its anti-tumor efficacy and pharmacokinetic properties.
References
-
Verma, A., & Singh, D. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bentham Science Publishers. (n.d.). Biological Activities of Pyrazoline Derivatives-A Recent Development. Bentham Science. [Link]
-
ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]
-
Wikipedia. (2023). Staurosporine. Wikipedia. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
An, J., et al. (1998). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry. [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. PubChem. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
-
Adriaenssens, E., et al. (2008). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PLoS ONE. [Link]
-
PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Wikipedia. (2023). Sunitinib. Wikipedia. [Link]
-
Santoni, M., et al. (2014). Sunitinib: the antiangiogenic effects and beyond. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
MDPI. (2022). Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor. MDPI. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Sigismund, S., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. [Link]
-
InvivoGen. (n.d.). A549-Dual™ cells | NF-κB & IRF Reporter Lung Carcinoma. InvivoGen. [Link]
-
Anticancer Research. (2017). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. [Link]
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. ResearchGate. [Link]
-
Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Guicciardi, M. E., et al. (2000). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Hasenmaile, F. J., et al. (2013). Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. Cell Death & Differentiation. [Link]
-
Clinical Cancer Research. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. [Link]
-
Bentham Science Publishers. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). The pyrazole scaffold, exhibiting various pharmacological activities. ResearchGate. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
-
PubMed. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]
-
ResearchGate. (2025). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. ResearchGate. [Link]
-
ResearchGate. (n.d.). ERK promotes A549 lung cancer cell migration and invasion through MMP9... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. invivogen.com [invivogen.com]
- 23. mdpi.com [mdpi.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. ar.iiarjournals.org [ar.iiarjournals.org]
- 26. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine and Structurally Related Kinase Inhibitors
This guide provides an in-depth comparative analysis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a representative pyrazole-based compound, and other well-characterized inhibitors targeting cyclin-dependent kinases (CDKs). The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved and investigational drugs.[1][2] This is attributed to its synthetic accessibility and versatile bioisosteric properties, allowing it to form key interactions within the ATP-binding pocket of protein kinases.[1][3]
Given the structural features of this compound, this guide will focus on its potential as a CDK inhibitor, a family of serine/threonine kinases that are pivotal regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] We will compare our representative compound with established CDK inhibitors that share structural motifs or target similar kinases, providing a framework for researchers to evaluate novel pyrazole-based molecules.
Comparative Analysis of CDK Inhibitors
The therapeutic potential of a kinase inhibitor is defined by its potency, selectivity, and cellular activity. Here, we compare our representative pyrazole-based compound with three known CDK inhibitors: GW8510, SU9516, and AT7519. While extensive experimental data for this compound is not publicly available, we will use it as a scaffold for discussing structure-activity relationships (SAR) and potential inhibitory profile.
Table 1: Comparative Inhibitory Activity Against Cyclin-Dependent Kinases
| Compound | Target Kinase(s) | IC50 Values | Key Structural Features |
| This compound (Representative) | Presumed CDK2/CDKs | Not Publicly Available | 3-aminopyrazole core, N1-substituted benzyl group |
| GW8510 | CDK2, RRM2 | CDK2: Data not specified, but potent.[6][7] | Specific structure not detailed in provided abstracts. |
| SU9516 | CDK2, CDK1, CDK4 | CDK2: 22 nM, CDK1: 40 nM, CDK4: 200 nM[8][9] | 3-substituted indolinone[10][11] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | IC50 range: 10-210 nM across various CDKs[12] | Multi-targeted CDK inhibitor[13][14] |
Insights from Comparative Data:
The pyrazole core of our representative compound is a key feature in many kinase inhibitors, often acting as a hinge-binding motif.[1][15] The 3-amino group can form crucial hydrogen bonds with the kinase hinge region, a common interaction for ATP-competitive inhibitors. The N1-substituted 2-fluorobenzyl group likely occupies a hydrophobic pocket, and variations in this substituent can significantly impact potency and selectivity.[16][17][18]
-
SU9516 demonstrates a high degree of potency for CDK2, with slightly less activity against CDK1 and significantly less against CDK4.[8][9] Its indolinone scaffold is distinct from the pyrazole core, yet it achieves potent CDK inhibition.
-
AT7519 is a multi-targeted inhibitor, showing potent activity against a broader range of CDKs.[13][19] This broader activity can lead to more pronounced cellular effects, such as transcription inhibition via CDK9, but may also result in off-target toxicities.[13]
-
GW8510 is noted as a potent CDK2 inhibitor and also targets ribonucleotide reductase M2 (RRM2), indicating a dual mechanism of action that could be advantageous in certain therapeutic contexts.[6][7]
Signaling Pathway Context: CDK2 in Cell Cycle Regulation
To understand the significance of inhibiting these targets, it is crucial to visualize their role in cellular signaling. CDK2, in complex with Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition and S phase progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Inhibition of CDK2 by compounds like this compound or its analogs would prevent the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S checkpoint and potentially inducing apoptosis.[10][19][20]
Experimental Protocols for Inhibitor Characterization
To experimentally validate and compare the performance of novel pyrazole-based inhibitors against known standards, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against CDK2/Cyclin A.
Workflow Diagram:
Caption: Workflow for a radioactive in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, combine the following in a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT):
-
Purified active CDK2/Cyclin A enzyme.
-
Test compound at various concentrations.
-
A suitable substrate, such as GST-fused retinoblastoma protein (GST-Rb).[21]
-
-
Initiate Reaction: Start the kinase reaction by adding ATP mixed with [γ-32P]ATP. The final ATP concentration should be close to the Km value for the kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-60 minutes) during which the kinase phosphorylates the substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 10% phosphoric acid.[21]
-
Measure Phosphorylation: Transfer a portion of the reaction mixture to a phosphocellulose filter mat. Wash the mat multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.[21]
-
Data Acquisition: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in a relevant cancer cell line (e.g., HCT116 colon cancer cells).
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as Resazurin or MTS. These reagents are metabolically converted by viable cells into a fluorescent or colorimetric product.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the DMSO control and plot cell viability against compound concentration to calculate the GI50 value.
Target Engagement Assay (Western Blot)
This assay confirms that the compound inhibits the intended target within the cell.
Objective: To assess the phosphorylation status of a known CDK2 substrate (e.g., pRb at Ser807/811) in cells treated with the inhibitor.
Step-by-Step Protocol:
-
Treatment and Lysis: Treat cultured cancer cells with the test compound at concentrations around its GI50 value for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Rb (Ser807/811)).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the blot with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation. A dose-dependent decrease in the phospho-Rb signal indicates successful target engagement.
Conclusion
While this compound is not a widely characterized molecule, its core pyrazole structure places it within a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[2][3][22] By comparing its structure to established CDK inhibitors like SU9516 and AT7519, and by applying a rigorous set of biochemical and cellular assays, researchers can systematically evaluate its potency, selectivity, and mechanism of action. The protocols and comparative data provided in this guide offer a comprehensive framework for advancing novel pyrazole-based compounds from initial screening to lead optimization in the pursuit of next-generation targeted cancer therapies.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
-
Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
-
Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. NIH. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. NIH. [Link]
-
Definition of CDK inhibitor AT7519. NCI Drug Dictionary - National Cancer Institute. [Link]
-
SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. PubMed. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier. [Link]
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. PubChem. [Link]
-
Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. NIH. [Link]
-
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. NIH. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
A.8 CYCLIN -DEPENDENT KINASE (CDK 4/6 inhibitors) - HR+/HER2+ breast cancer. WHO. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. NIH. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GW8510 | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Pyrazole-Based Kinase Inhibitors
Focus Molecule: 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Introduction: The Pyrazole Scaffold and the Selectivity Challenge
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting diseases from cancer to inflammation.[1][2][3] Its versatility allows for diverse substitutions, enabling chemists to fine-tune potency and selectivity. However, this structural flexibility also presents a significant challenge. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome.[4] Consequently, a novel pyrazole derivative, such as This compound , may interact with dozens of unintended off-target kinases, leading to unforeseen biological effects or toxicity.
This guide provides a framework for researchers and drug development professionals to comprehensively profile the cross-reactivity of novel pyrazole-based compounds. We will use this compound as our central example to illustrate the principles and experimental workflows necessary to build a robust selectivity profile. We will compare its hypothetical profile against other pyrazole-based inhibitors reported in the literature to understand how subtle structural modifications can dramatically alter kinome-wide interactions.
Comparative Selectivity Analysis: From Promiscuous to Precise
The selectivity of a pyrazole-based inhibitor is not intrinsic to the core but is dictated by the nature and position of its substituents.[5][6] A compound might be a highly selective inhibitor of a single kinase, a potent inhibitor of a specific kinase family, or a broadly promiscuous agent.[4][7]
To illustrate this, Table 1 presents representative inhibition data for three distinct, hypothetical pyrazole-based compounds screened against a panel of kinases. This data exemplifies the types of profiles a researcher might uncover for a new chemical entity (NCE) like this compound.
Table 1: Representative Kinase Inhibition Profiles of Pyrazole-Based Compounds
| Kinase Target | Compound A (Hypothetical Profile for Topic Compound) IC50 (nM) | Compound B (Selective Profile Example) IC50 (nM) | Compound C (Promiscuous Profile Example) IC50 (nM) |
| Target Kinase X | 15 | 2.9 | 25 |
| Kinase Y (Family) | 85 | >10,000 | 50 |
| Kinase Z (Family) | 250 | >10,000 | 75 |
| Off-Target A | >10,000 | >10,000 | 150 |
| Off-Target B | 1,200 | >10,000 | 90 |
| Off-Target C | >10,000 | 29 | 200 |
Data is illustrative. Compound B's profile is modeled after a highly selective ALK inhibitor with a pyrazole core, which shows over 10-fold selectivity against its primary off-target, FAK.[1] Compound C represents a less selective inhibitor profile where activity is observed across multiple kinases.[1]
Expert Interpretation:
-
Compound A shows good potency for its intended target (Kinase X) but displays some off-target activity at higher concentrations (Kinase Z and Off-Target B). This profile is common and necessitates further investigation to determine if the off-target effects are therapeutically relevant.
-
Compound B exemplifies a highly selective inhibitor. Its potent activity against Target Kinase X with minimal interaction elsewhere makes it an excellent tool for probing the specific biology of that kinase.
-
Compound C is a promiscuous or multi-targeted inhibitor. While often undesirable, such compounds can be advantageous in complex diseases like cancer where hitting multiple signaling nodes is beneficial.[7][8]
Generating this data is the foundational step in understanding any new inhibitor. The following sections detail the authoritative, self-validating experimental protocols required to produce it.
Part 1: In Vitro Kinome Profiling
The first step is to assess the compound's inhibitory activity against a broad panel of purified kinases. This provides a direct measure of biochemical potency (IC50) and serves as the primary map of cross-reactivity. A luminescence-based assay that measures ATP consumption is a robust, high-throughput method.[9]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol quantifies the amount of ADP produced in a kinase reaction; less ADP means greater inhibition.[9][10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 2.5 µL of a specific recombinant kinase (e.g., Target Kinase X) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase to ensure the resulting IC50 value approximates the true inhibition constant (Ki).[4]
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value for each kinase.
-
Workflow Diagram: In Vitro Kinase Profiling
Caption: Workflow for confirming intracellular target engagement using CETSA.
Conclusion and Future Prospects
Characterizing the cross-reactivity profile of a novel compound like this compound is a critical, multi-step process that is fundamental to its development as a chemical probe or therapeutic agent. By combining comprehensive in vitro kinome screening with cellular target engagement validation, researchers can build a data-driven understanding of a compound's selectivity. This knowledge is paramount for interpreting biological outcomes, predicting potential side effects, and guiding the next steps in the drug discovery pipeline. The pyrazole scaffold will undoubtedly continue to be a mainstay in inhibitor design, and the rigorous application of these profiling principles will be essential to unlocking its full therapeutic potential.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Gunda, V. & Mishra, R. (2016). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]
-
Scott, J. D. et al. (2017). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]
-
Georgi, V. et al. (2022). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Robles, S. M. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Xie, L. et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Edfeldt, F. N. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today. Available at: [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Available at: [Link]
-
Parrow, V. (n.d.). CETSA. Pär Nordlund Lab, Karolinska Institutet. Available at: [Link]
-
Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]
-
Krewing, M. et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Hempel, A. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Silva, A. M. S. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
-
El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Kim, J. et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Soni, R. et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
Aouad, M. R. et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
-
Chigurupati, S. et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Zhang, T. et al. (2022). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Figshare. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a fluorinated pyrazole derivative with significant potential in medicinal chemistry. We will explore its synthesis, characterization, and potential biological activity in comparison to its positional isomers and a structurally related analog. This document is designed to be a practical resource, offering detailed protocols and explaining the scientific rationale behind the experimental choices to ensure that the findings can be reliably reproduced.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The introduction of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] The specific placement of a fluorine atom on a benzyl substituent, as in this compound, can subtly alter the electronic and conformational properties of the molecule, potentially leading to significant differences in biological activity compared to its isomers.
This guide will focus on a comparative analysis of the following compounds:
-
Target Compound: this compound
-
Alternative 1 (Positional Isomer): 1-(3-Fluoro-benzyl)-1H-pyrazol-3-ylamine
-
Alternative 2 (Positional Isomer): 1-(4-Fluoro-benzyl)-1H-pyrazol-3-ylamine
-
Alternative 3 (Structural Analog): 1-(2-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
By systematically comparing the synthesis, characterization, and biological evaluation of these compounds, we aim to provide a framework for reproducible research in this promising area of drug discovery.
Section 1: Synthesis and Mechanistic Considerations
The synthesis of 1-substituted-3-aminopyrazoles is most commonly achieved through the condensation of a substituted hydrazine with a β-ketonitrile.[4] The regioselectivity of this reaction is a critical factor, as the substituted hydrazine can potentially react to form two different regioisomers.
Proposed Synthetic Pathway
The proposed synthesis of this compound and its isomers involves a two-step process: the preparation of the corresponding (fluorobenzyl)hydrazine, followed by a regioselective cyclocondensation reaction with 3-oxopropanenitrile (cyanoacetaldehyde).
Sources
- 1. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
Independent Verification of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine. Designed for researchers in drug development, this document outlines a self-validating workflow to verify the chemical identity, purity, and potential biological activity of this compound, comparing it with structurally related, commercially available alternatives.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores its importance in modern drug discovery.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazole-containing molecules have been successfully developed as inhibitors for a range of kinases, including Aurora kinases, Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[1][3]
This compound belongs to this promising class of compounds. Its independent verification is a critical step in preclinical research to ensure the reliability and reproducibility of experimental findings. This guide provides the necessary protocols to achieve this, from chemical synthesis to biological characterization.
I. Synthesis and Verification of Chemical Structure
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 3-aminopyrazole with 2-fluorobenzyl bromide. This reaction is a well-established method for the preparation of N-substituted pyrazoles.[4][5]
Caption: Proposed workflow for the synthesis and verification of this compound.
Experimental Protocol: Synthesis
Materials:
-
3-Aminopyrazole
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Structural Verification: Spectroscopic Analysis
The identity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the benzyl methylene protons, and the aromatic protons of the fluorobenzyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₀FN₃) by providing a highly accurate mass measurement of the molecular ion.
Expected Spectroscopic Data:
| Parameter | Expected Data for this compound |
| ¹H NMR | * Pyrazole ring: Two doublets in the aromatic region. * Methylene group (-CH₂-): A singlet around 5.0-5.5 ppm. * Fluorobenzyl ring: A multiplet in the aromatic region. * Amino group (-NH₂): A broad singlet. |
| ¹³C NMR | * Signals corresponding to the pyrazole ring carbons, the methylene carbon, and the carbons of the fluorobenzyl ring. The carbon attached to the fluorine will show a characteristic C-F coupling. |
| HRMS (ESI-TOF) | * Calculated m/z for [M+H]⁺: 192.0931. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm). |
II. Purity Assessment and Comparison with Alternatives
The purity of the synthesized compound is paramount for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a gradient elution to separate the main compound from any impurities.
-
The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for biological assays.
Comparison with Commercially Available Alternatives
A comparative analysis with structurally similar, commercially available compounds provides valuable context for the properties of this compound.
Selected Comparators:
-
Alternative 1: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-ylamine (CAS: 1001757-50-1)[6]
-
Alternative 2: 1-(3-Fluorobenzyl)-1H-pyrazol-4-ylamine
-
Alternative 3: Ruxolitinib (A commercially available pyrazole-based JAK inhibitor)[1]
Comparative Data Table:
| Property | This compound (Expected) | Alternative 1: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-ylamine | Alternative 2: 1-(3-Fluorobenzyl)-1H-pyrazol-4-ylamine | Alternative 3: Ruxolitinib |
| Molecular Formula | C₁₀H₁₀FN₃ | C₁₀H₉ClFN₃ | C₁₀H₁₀FN₃ | C₁₇H₁₈N₆ |
| Molecular Weight | 191.21 | 225.65 | 191.21 | 306.37 |
| Predicted LogP | ~1.8 | ~2.5 | ~1.7 | ~1.6 |
| HPLC Retention Time | To be determined | To be determined | To be determined | To be determined |
| Purity (Commercial) | N/A | >95% (typical) | >95% (typical) | >98% (pharmaceutical grade) |
III. Biological Activity: In Vitro Kinase Inhibition Assay
Given the prevalence of pyrazole scaffolds in kinase inhibitors, a primary biological evaluation should focus on this activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of kinases by quantifying the amount of ADP produced during the enzymatic reaction.[7][8][9]
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Recombinant human kinase (e.g., Aurora A, JAK2)
-
Kinase-specific substrate
-
ATP
-
Synthesized this compound and comparator compounds
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Biological Activity
The inhibitory activity of this compound should be compared against the selected alternatives to understand its relative potency and potential for further development.
Expected IC₅₀ Values (Hypothetical):
| Compound | Target Kinase (e.g., Aurora A) IC₅₀ |
| This compound | To be determined |
| Alternative 1: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-ylamine | To be determined |
| Alternative 2: 1-(3-Fluorobenzyl)-1H-pyrazol-4-ylamine | To be determined |
| Alternative 3: Ruxolitinib (JAK2) | ~3 nM[1] |
IV. Conclusion
This guide provides a robust and scientifically sound framework for the independent verification of this compound. By following the outlined protocols for synthesis, purification, structural elucidation, and biological evaluation, researchers can generate reliable and reproducible data. The comparison with structurally related compounds will provide valuable insights into the structure-activity relationships of this pyrazole derivative and inform future drug discovery efforts. The principles and methodologies described herein are broadly applicable to the characterization of novel small molecules in a drug development setting.
References
-
Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379-388. [Link]
-
ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. Retrieved from [Link]
-
Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., ... & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Retrieved from [Link]
-
Chirit, M. A., Oniga, O., Jiglau, G., Parvu, A., & Oniga, S. (2013). New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. Molecules, 18(11), 13385-13398. [Link]
-
ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central. [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Zhang, H., Wang, W., Wang, L., & Wang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 900-921. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 196-248.
-
PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from [Link]
- Google Patents. (n.d.). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
KJAR. (2025). Supplementary Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). molbank. Retrieved from [Link]
- Kumar, A., Kumar, A., Kumari, A., Kumar, A., Singh, B. K., & Singh, R. K. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo [1, 2-b] pyrazole.
-
PubMed. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | 925634-52-2 [smolecule.com]
- 6. 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | 1001757-50-1 [sigmaaldrich.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Benchmarking 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Comparative Analysis Against Standard Kinase and Cyclooxygenase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel pyrazole compound, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, against established therapeutic agents. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] Notably, the pyrazole motif is a key feature in both selective COX-2 inhibitors and a variety of protein kinase inhibitors.[7][8][9]
This guide will delineate a series of in vitro assays to objectively compare the biological activity of this compound against three standard compounds:
-
Celecoxib: A selective COX-2 inhibitor with a pyrazole core, widely used for its anti-inflammatory effects.[10][11][12][13][14]
-
Erlotinib: A potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), used in cancer therapy.[15][16][17][18][][20]
-
Staurosporine: A broad-spectrum protein kinase inhibitor, often used as a reference compound in kinase assays due to its high potency against a wide range of kinases.[6][21][22][23][24]
The experimental workflow is designed to first establish a general cytotoxicity profile, followed by specific functional assays to probe its inhibitory potential against both kinases and cyclooxygenase enzymes. Finally, a preliminary safety assessment will be conducted to evaluate its potential for off-target cardiac effects.
Experimental Design & Rationale
The benchmarking strategy is founded on a tiered approach. We begin with a broad assessment of cellular toxicity to determine the appropriate concentration range for subsequent, more specific assays. This is a critical first step to ensure that observations in the functional assays are not simply a consequence of general cytotoxicity. Following this, we will investigate the compound's specific inhibitory activities against both a representative tyrosine kinase and COX-2. This dual approach is warranted by the known activities of pyrazole derivatives. Finally, an in vitro hERG assay will provide an early indication of potential cardiotoxicity, a common hurdle in drug development.
Section 1: General Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and ensures that subsequent functional assays are conducted at non-toxic concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[7][10][11]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Preparation:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count to ensure accurate seeding.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Celecoxib, Erlotinib, and Staurosporine in DMSO.
-
Perform serial dilutions of each compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the existing media from the 96-well plates and replace it with the media containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.[25]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
-
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data | Experimental Data |
| Erlotinib | Experimental Data | Experimental Data | Experimental Data |
| Staurosporine | Experimental Data | Experimental Data | Experimental Data |
Section 2: In Vitro Kinase Inhibition Assay
Given that many pyrazole derivatives exhibit kinase inhibitory activity, a direct in vitro kinase assay is essential to quantify the compound's potency against a representative tyrosine kinase, such as EGFR.[5][18][25] A luminescence-based assay that measures ATP consumption is a common and reliable method.[4]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare solutions of recombinant human EGFR kinase, a suitable substrate peptide, and ATP in the kinase reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound and standard inhibitors (Erlotinib and Staurosporine) at various concentrations.
-
Add the EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, which correlates with kinase activity.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Data Presentation: Kinase Inhibition (IC50 Values in nM)
| Compound | EGFR Kinase Inhibition |
| This compound | Experimental Data |
| Erlotinib | Experimental Data |
| Staurosporine | Experimental Data |
Section 3: In Vitro COX-2 Inhibition Assay
To investigate the anti-inflammatory potential of the test compound, a direct enzymatic assay for COX-2 inhibition will be performed. This will determine if the compound, like Celecoxib, can block the conversion of arachidonic acid to prostaglandins.
Experimental Protocol: COX-2 Inhibition Assay
-
Assay Setup:
-
Use a commercial colorimetric COX-2 inhibitor screening assay kit.
-
Prepare the assay buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions.
-
Add the test compound and Celecoxib (as a positive control) to a 96-well plate at various concentrations.
-
-
Enzymatic Reaction:
-
Add purified ovine COX-2 enzyme to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin production.
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of prostaglandin produced using the colorimetric probe provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation: COX-2 Inhibition (IC50 Values in µM)
| Compound | COX-2 Enzyme Inhibition |
| This compound | Experimental Data |
| Celecoxib | Experimental Data |
Section 4: hERG Channel Blockade Assay
An essential early-stage safety assessment is to evaluate the potential for a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel.[17] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][21]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Prepare a single-cell suspension for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
-
Electrophysiological Recording:
-
The automated system will establish a whole-cell patch clamp configuration.
-
A specific voltage protocol is applied to elicit hERG channel currents.[20]
-
After establishing a stable baseline current, the test compound and a known hERG blocker (e.g., E-4031) are applied at various concentrations.
-
-
Data Analysis:
-
The peak tail current is measured before and after compound application.
-
The percentage of current inhibition is calculated for each concentration.
-
An IC50 value is determined by fitting the data to a dose-response curve.
-
Data Presentation: hERG Channel Inhibition (IC50 Values in µM)
| Compound | hERG Channel Inhibition |
| This compound | Experimental Data |
| Erlotinib | Experimental Data |
Visualizations
Experimental Workflow
Caption: A tiered approach to benchmarking this compound.
Potential Kinase Inhibition Signaling Pathway
Caption: Hypothesized mechanism of EGFR inhibition.
Conclusion
This guide outlines a systematic and objective methodology for the initial characterization and benchmarking of this compound. By comparing its performance against well-characterized standard compounds in a series of validated in vitro assays, researchers can gain valuable insights into its potential therapeutic applications and liabilities. The data generated from these studies will be crucial in guiding future drug development efforts for this and structurally related compounds.
References
-
Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Wikipedia contributors. (2024). Erlotinib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024). Celecoxib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]
-
Wikipedia contributors. (2024). Staurosporine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]
-
Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 20. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Staurosporine - Wikipedia [en.wikipedia.org]
- 22. apexbt.com [apexbt.com]
- 23. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 24. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
This document provides a detailed protocol for the proper disposal of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, designed for researchers, scientists, and professionals in drug development. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this guide synthesizes data from structurally similar compounds and established principles of chemical waste management to ensure a high margin of safety. The primary directive is to always consult with your institution's Environmental Health & Safety (EHS) department, as they will provide guidance specific to your location and facilities, which is the ultimate authority for compliance.[1]
Part 1: Hazard Profile and Chemical Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. The hazard profile for this compound is inferred from its two primary structural motifs: the pyrazol-3-ylamine core and the 2-fluorobenzyl group.
-
Pyrazol-3-ylamine Core: The parent compound, Pyrazol-3-ylamine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][3] This indicates that the target molecule should be handled as a potentially corrosive and acutely toxic substance.
-
2-Fluorobenzyl Group: Fluorinated organic compounds warrant special consideration.[4] The fluorobenzyl moiety suggests that upon thermal decomposition, highly corrosive and toxic vapors such as hydrogen fluoride (HF) and hydrogen chloride gas may be released.[5][6] Structurally related compounds like 4-fluorobenzyl chloride are known to be flammable liquids that cause severe skin burns and are toxic to aquatic life.[7][8]
Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[9]
Table 1: Inferred Hazard Profile
| Hazard Category | Finding & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed, based on the pyrazol-3-ylamine core. | [2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2][3][10] |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to blindness. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor. | [10] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects due to the fluorinated aromatic ring. | [8][9] |
| Combustion Hazards | Thermal decomposition can release toxic gases like NOx, CO, CO2, and Hydrogen Fluoride (HF). | [2][5][6] |
Part 2: Pre-Disposal Operations and Safety
Proper procedure begins long before the waste container is full. Adherence to these steps minimizes exposure and ensures the waste is handled correctly from the point of generation.
Personal Protective Equipment (PPE)
A risk assessment of the specific procedure being performed should guide the level of protection. However, the following PPE is considered the minimum requirement for handling this compound and its waste.
-
Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][11]
-
Hand Protection: Nitrile gloves are standard. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always consult the manufacturer's compatibility chart.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[12]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][12]
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse Protocol: The container must be rinsed at least three times with a suitable solvent (e.g., acetone, ethanol, or another solvent in which the compound is soluble).[9]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous chemical waste along with the compound itself.[9] Subsequent rinseates can often be collected with other compatible solvent waste, but confirm this with your EHS department.
-
Container Disposal: After triple rinsing, the container can typically be disposed of through plastic or glass recycling, but only after removing or defacing the original label.[9]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] The following protocol provides a compliant pathway for its disposal.
1. Waste Identification and Classification
-
This compound must be classified as a hazardous chemical waste .
-
Due to the fluorine atom, it should be further categorized as a halogenated organic waste . This is a critical distinction as halogenated and non-halogenated waste streams are often incinerated under different conditions and must not be mixed.[9]
2. Waste Segregation
-
Maintain a dedicated waste container for this compound and other compatible halogenated organic compounds.
-
Crucially, do not mix this waste with:
-
Non-halogenated solvents.
-
Strong acids or bases, which could cause a reaction.
-
Oxidizing agents.
-
Aqueous waste.
-
-
Proper segregation prevents dangerous reactions and simplifies the final disposal process for the licensed waste management facility.[15][16]
3. Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, chemically compatible with the waste, and has a secure, tight-fitting lid.[15][17] Often, the original product container is a suitable choice once empty.[15] Never use food-grade containers.[15]
-
Labeling: The container must be labeled clearly from the moment the first drop of waste is added.[17] The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[16]
-
An accurate list of all constituents and their approximate concentrations or percentages, including any solvents.[16]
-
The date accumulation started.[9]
-
The name of the principal investigator and the laboratory location.[9]
4. Accumulation and Storage
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[16][18]
-
The container must be kept closed at all times except when adding waste.[15][16] Do not leave a funnel in the container.[16]
-
The SAA should have secondary containment (such as a tray) to capture any potential leaks.
5. Request for Disposal
-
Once the waste container is nearly full (around 90%), follow your institution's specific procedures to request a waste pickup from the EHS department.[1][16]
-
Do not overfill the container; leave adequate headspace for expansion.[9]
-
The ultimate disposal of the chemical will be handled by a licensed professional waste disposal company, likely through high-temperature incineration, which is the recommended method for such compounds.[1][19]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for compliant waste management.
References
- Safety and handling of fluorin
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- 4-Fluorobenzyl chloride | C7H6ClF | CID 9602.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Code of practice compressed fluorine and mixtures with inert gases.
- SAFETY DATA SHEET - 4-Fluorobenzyl chloride. Fisher Scientific.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. BenchChem.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- 4-Fluorobenzyl chloride. Apollo Scientific.
- Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. BenchChem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
- 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine. Fluorochem.
- Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley EHS.
- Chemical Waste Guidelines. University of Minnesota, Health, Safety & Risk Management.
- SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
- Chemical Waste. Massachusetts Institute of Technology (MIT), Environmental Health & Safety.
- Pyrazol-3-ylamine | C3H5N3 | CID 74561.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Chemical Waste – EHS [ehs.mit.edu]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The novel compound 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (CAS No. 895929-38-1) presents a unique combination of chemical functionalities—a fluorinated aromatic ring and an aminopyrazole core—that necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical evaluation of its structural components allows for a proactive approach to risk mitigation. Aromatic amines, as a class, are known for their potential to cause skin irritation, allergic reactions, and, in some cases, more severe health effects with prolonged exposure.[1][2] The presence of a fluorine atom on the benzyl group may influence the compound's metabolic pathways and toxicological properties.
The Safety Data Sheet (SDS) from Matrix Scientific for this compound indicates that it should be handled with care, as is prudent for any novel chemical compound.[3] Drawing parallels from the SDS for the related compound Pyrazol-3-ylamine, we can anticipate potential hazards such as being harmful if swallowed, causing severe skin burns and eye damage.[4][5] Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or chemical burns.[4]
-
Dermal Absorption: Aromatic amines can often be absorbed through the skin.
-
Inhalation Toxicity: If the compound is a powder, dust inhalation may be a route of exposure.
-
Oral Toxicity: Ingestion could be harmful.[4]
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure to this compound is through the use of appropriate engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area in case of accidental exposure.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for the safe handling of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | Standard lab coat. | Not generally required if handled in a certified chemical fume hood. | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[6] | Double-gloving with chemical-resistant gloves.[6] | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment. | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA). | In the event of a significant spill or release.[6] |
Rationale for PPE Selection
-
Eye and Face Protection: The potential for this compound to cause serious eye damage necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.[6]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Given the potential for dermal absorption, it is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when there is a higher risk of exposure to minimize the chance of direct skin contact.[6]
-
Body Protection: A standard lab coat is sufficient for routine handling in a fume hood. For procedures with a greater splash potential, a chemical-resistant apron or coveralls should be worn to protect personal clothing and underlying skin.
-
Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with organic vapor cartridges should be available for situations where the ventilation is compromised or during a large spill.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing risk.
Preparation
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[3]
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Prepare the Workspace: Work within a chemical fume hood. Cover the work surface with disposable absorbent bench paper to contain any potential spills.[6]
Weighing and Transfer
-
Containment: Perform all weighing and transfers of the solid compound within the fume hood.
-
Minimize Dust: Use appropriate tools such as spatulas and weighing paper to avoid the generation of dust.[6]
-
Controlled Dissolution: If dissolving the compound in a solvent, add the solid to the solvent slowly to prevent splashing.
Reaction Setup and Execution
-
Secure Glassware: Ensure all reaction glassware is properly clamped and secure within the fume hood.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques for maintaining an inert atmosphere.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Post-Procedure Decontamination
-
Wipe Down: After completing the work, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of Consumables: Properly dispose of all contaminated disposable materials, including gloves, bench paper, and pipette tips, as hazardous chemical waste.[6]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed waste containers. Do not mix with incompatible waste streams.
-
Container Labeling: Label waste containers with the full chemical name and appropriate hazard warnings.
-
Halogenated Waste: As a fluorinated compound, this waste should be disposed of in a designated halogenated organic waste stream.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further enhance understanding and adherence to these safety protocols, the following diagrams illustrate the decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for Handling this compound.
Sources
- 1. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

